Biotin-PEG4-NHS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVBHCSSNJCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, Biotin-PEG4-NHS ester is a pivotal tool for the biotinylation of biomolecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, complete with detailed experimental protocols and data presented for clarity and ease of use.
Core Concepts: Structure and Functionality
This compound ester is a versatile biotinylation reagent that facilitates the covalent attachment of biotin (B1667282) to proteins, antibodies, and other molecules containing primary amines.[1][2] Its structure consists of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tetra-polyethylene glycol (PEG4) spacer arm, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2]
The PEG4 spacer arm is a critical feature, imparting increased water solubility to the reagent and the resulting biotinylated molecule, which helps to reduce aggregation.[1][3] This flexible spacer also minimizes steric hindrance, ensuring efficient binding of the biotin group to streptavidin or avidin.[1][3] The NHS ester group provides specific and efficient reactivity towards primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, at a pH range of 7-9, forming a stable amide bond.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound ester, compiled from various sources.
| Physical and Chemical Properties | |
| Molecular Weight | 588.67 g/mol [4] |
| Chemical Formula | C25H40N4O10S[4] |
| Purity | >95%[4][5] |
| Appearance | White to grey amorphous solid[4] |
| Spacer Arm Length | 29 Å[1] |
| Net Mass Addition | 473.22 g/mol [1] |
| CAS Number | 459426-22-3[2][4] |
| Solubility | |
| Organic Solvents | DMSO, DMF, DCM, THF, Chloroform[4][5] |
| Aqueous Solutions | Soluble in water at 10 mg/ml[1] |
| PBS (pH 7.2) | 5 mg/ml[2] |
| Storage and Handling | |
| Storage Temperature | -20°C, desiccated[4][5] |
| Shipping Conditions | Ambient temperature[4] |
| Stability | The NHS-ester moiety is moisture-sensitive and readily hydrolyzes. Reconstituted solutions should be used immediately and not stored.[6][7] |
Reaction Mechanism and Workflow
The fundamental reaction of this compound ester with a primary amine is a nucleophilic acyl substitution.[8] The primary amino group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[8][9][10] This reaction is highly efficient and specific at a pH range of 7.2 to 8.5.[10][11]
A competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which increases with pH.[10] Therefore, it is crucial to perform the reaction in an amine-free buffer and to use the reconstituted reagent promptly.[6][12]
Experimental Protocols
Below is a detailed protocol for the biotinylation of an antibody (IgG) as a representative example. This protocol can be adapted for other proteins, but optimization may be required.
Materials:
-
Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound Ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Desalting column for purification
Procedure:
-
Antibody Preparation : Ensure the antibody is in an amine-free buffer like PBS.[8] If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.[8] The recommended antibody concentration is between 1-10 mg/mL.[8]
-
Reagent Preparation : Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[8] Do not store the reconstituted reagent.[6]
-
Biotinylation Reaction : Add a 10- to 20-fold molar excess of the dissolved this compound ester to the antibody solution.[8] The optimal molar excess depends on the protein concentration and the desired degree of labeling.[6]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[8]
-
Quenching (Optional) : To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[13]
-
Purification : Remove excess, unreacted this compound ester using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[8]
-
Verification (Optional) : The degree of biotinylation can be quantified using methods like the HABA assay or mass spectrometry. A mass increase corresponding to the biotin-PEG4 moiety will be observed upon biotinylation.[13]
Applications in Research and Drug Development
This compound ester is a valuable reagent in a wide array of applications due to the strong and specific interaction between biotin and avidin/streptavidin. Some key applications include:
-
Protein and Antibody Labeling : For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry.[2][3]
-
Cell Surface Biotinylation : The water-solubility and membrane impermeability of the reagent allow for the specific labeling of cell surface proteins.[6]
-
Affinity Chromatography : Immobilization of biotinylated molecules onto streptavidin-coated resins for purification.
-
Drug Delivery and Targeting : As a component in the development of antibody-drug conjugates and other targeted therapeutic agents.[14]
-
Diagnostic Tools : Development of sensitive detection and diagnostic assays.[14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Suboptimal pH | Ensure the reaction buffer pH is between 7.2 and 8.5.[11] |
| Hydrolysis of NHS ester | Prepare the NHS ester solution immediately before use with anhydrous solvent. Consider performing the reaction at 4°C.[11] | |
| Presence of amine-containing buffers | Use an amine-free buffer such as PBS, bicarbonate, or borate.[11] | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF in the reaction mixture low.[11] |
| Protein aggregation | The hydrophilic PEG spacer is designed to minimize this, but ensure the protein is soluble and stable in the chosen buffer.[1] |
This guide provides a foundational understanding of this compound ester, its properties, and its application in biotinylation. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired outcome.
References
- 1. goldbio.com [goldbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. purepeg.com [purepeg.com]
An In-depth Technical Guide to Biotin-PEG4-NHS Ester: Structure, Properties, and Applications
Introduction
Biotin-PEG4-NHS ester is a widely utilized biotinylation reagent in life sciences research and drug development. It enables the covalent attachment of biotin (B1667282) to proteins, antibodies, and other molecules containing primary amines. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and common applications, complete with detailed experimental protocols and visual diagrams to aid researchers in its effective use.
The reagent consists of three key components: a biotin moiety for high-affinity binding to streptavidin or avidin (B1170675), a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester group for reacting with primary amines.[1] The PEG spacer is a critical feature, imparting increased water solubility to the labeled molecule, which helps to reduce aggregation.[2][3] This flexible spacer also extends the biotin group away from the molecule, minimizing steric hindrance during its interaction with avidin or streptavidin.[3][4]
Chemical Structure and Physicochemical Properties
The fundamental characteristics of this compound ester are summarized below. These properties are essential for understanding its handling, reactivity, and application in various experimental setups.
Chemical Structure:
Caption: Chemical structure of this compound ester.
Quantitative Data Summary
The following table outlines the key quantitative properties of this compound ester.
| Property | Value | Citations |
| Molecular Formula | C25H40N4O10S | [4][5][6][7] |
| Molecular Weight | ~588.7 g/mol | [4][5][7] |
| CAS Number | 459426-22-3 | [4][5][6] |
| Purity | Typically >90-97% | [4][5][6][7] |
| Appearance | White to off-white/grey amorphous solid | [4][7] |
| Spacer Arm Length | 29 Å | [3] |
| Solubility | Water (10 mg/mL), DMSO (10-30 mg/mL), DMF (10-30 mg/mL), DCM, Chloroform, THF | [4][5][7][8][9] |
| Storage Conditions | -20°C, desiccated. Protect from moisture and air. | [2][4][5][7] |
Reactivity and Mechanism of Action
This compound ester is an amine-reactive labeling reagent.[9] The N-hydroxysuccinimide (NHS) ester group reacts specifically and efficiently with primary amines (-NH2) at a pH range of 7-9.[3][4] This reaction is common for labeling proteins, as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides contain primary amines.[10][11]
The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2]
Caption: Reaction of this compound ester with a primary amine.
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol provides a general workflow for the biotinylation of proteins, such as antibodies, using this compound ester.
Important Considerations:
-
Avoid buffers containing primary amines, like Tris or glycine, as they will compete with the labeling reaction.[11] Use phosphate-buffered saline (PBS) or similar non-amine-containing buffers.
-
The NHS ester group is moisture-sensitive and readily hydrolyzes.[10][11] Equilibrate the reagent to room temperature before opening and prepare solutions immediately before use.[10] Do not prepare stock solutions for long-term storage in aqueous buffers.[10][11]
Materials:
-
Protein solution (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis equipment for buffer exchange
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[10]
-
Calculations: Determine the amount of biotin reagent needed based on the desired molar ratio of biotin to protein. A common starting point is a 20-fold molar excess of the biotin reagent.
-
Reaction: Slowly add the calculated volume of the biotin reagent stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[10]
-
Removal of Excess Biotin: Remove non-reacted this compound ester using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).[10] This step is crucial to prevent interference in downstream applications.
-
Storage: Store the biotinylated protein under conditions optimal for the non-labeled protein.[10]
Caption: General workflow for protein biotinylation.
Applications in Research and Drug Development
The stable and specific labeling achieved with this compound ester makes it a versatile tool for numerous applications. The fundamental principle involves the high-affinity interaction between biotin and avidin or streptavidin, which can be conjugated to various reporters or matrices.
Common Applications:
-
Immunoassays: Used in ELISA, Western blotting, and immunohistochemistry for signal amplification and detection.[12]
-
Affinity Chromatography: Immobilization of biotinylated proteins or antibodies onto streptavidin-agarose resins for purification of target molecules.[12]
-
Flow Cytometry: Labeling of cell surface proteins for detection and cell sorting.
-
Surface Plasmon Resonance (SPR): Immobilization of ligands onto streptavidin-coated sensor chips to study biomolecular interactions.
-
Drug Delivery: Targeting of drug-conjugates to specific cells or tissues.
Caption: Biotin-Streptavidin interaction workflow.
Conclusion
This compound ester is a highly effective and versatile reagent for the biotinylation of proteins and other primary amine-containing molecules. Its hydrophilic PEG spacer enhances solubility and reduces steric hindrance, making it superior to reagents with simple hydrocarbon spacers.[2][3] By understanding its chemical properties and following optimized protocols, researchers can reliably generate biotinylated conjugates for a wide array of applications in basic research, diagnostics, and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. goldbio.com [goldbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound ester, 459426-22-3 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. caymanchem.com [caymanchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Core Concepts: Understanding the Biotin-PEG4-NHS Ester Reaction
An In-depth Technical Guide on the Mechanism and Application of Biotin-PEG4-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles and practical applications of this compound ester, a widely used reagent for the biotinylation of proteins and other biomolecules. We will delve into the reaction mechanism, the critical role of its constituent parts, and detailed protocols for its use and the quantification of its efficiency.
The this compound ester is a tripartite molecule designed for the efficient and specific labeling of biomolecules with biotin (B1667282). The three key components are:
-
Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, forming one of the strongest known non-covalent interactions in biology. This interaction is leveraged for a multitude of applications, including purification, detection, and immobilization of biomolecules.
-
PEG4 Spacer: A short polyethylene (B3416737) glycol (PEG) linker consisting of four ethylene (B1197577) glycol units. This spacer arm is hydrophilic, which increases the water solubility of the biotinylated molecule and helps to prevent aggregation.[1] Furthermore, it provides a flexible extension that minimizes steric hindrance, allowing the biotin moiety to efficiently bind to the deep biotin-binding pockets of avidin or streptavidin.[2]
-
N-hydroxysuccinimide (NHS) Ester: A reactive group that readily couples with primary amines (-NH₂) found on biomolecules, most notably the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable and covalent amide bond.
The Reaction Mechanism
The core of the biotinylation process is the nucleophilic acyl substitution reaction between the NHS ester and a primary amine. The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a stable amide bond between the biotin-PEG4 moiety and the target molecule.[3]
This reaction is highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out in a slightly alkaline buffer, with a pH range of 7.2 to 8.5 being optimal.[4]
dot
Caption: Reaction mechanism of this compound ester with a primary amine.
Competing Reaction: Hydrolysis of the NHS Ester
A significant competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form a non-reactive carboxylic acid. This reaction also increases with pH. Therefore, a balance must be struck to maximize the rate of the desired amidation reaction while minimizing the rate of hydrolysis. The half-life of NHS esters decreases significantly as the pH increases. For instance, the half-life can be several hours at pH 7 but only a few minutes at pH 9.[5]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to the this compound ester reaction and its components.
Table 1: Impact of PEG Spacer Length on Biotinylation
| Reagent | Spacer Arm Length (Å) | Key Characteristics |
| NHS-Biotin | 13.5 | Baseline for comparison; prone to steric hindrance with larger proteins.[2] |
| NHS-PEG4-Biotin | 29.0 | Commonly used; provides a good balance of solubility and spacer length.[2] |
| NHS-PEG12-Biotin | 55.9 | Longer spacer for enhanced water solubility and reduced steric hindrance.[2] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Note: This data is for general NHS esters and serves as a guideline. The exact half-life of this compound ester may vary.
Table 3: Biotin-Streptavidin Binding Kinetics
| Ligand | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (Kd) (M) |
| Biotin | ~1.3 x 10⁷ | ~5 x 10⁻⁸ | ~4 x 10⁻¹⁵ |
| Biocytin | ~1.1 x 10⁷ | ~8 x 10⁻⁸ | ~7 x 10⁻¹⁵ |
Note: Kinetic constants can vary depending on the specific experimental conditions. The presence of a PEG spacer is generally not expected to significantly alter the intrinsic binding affinity but can improve the apparent binding by overcoming steric hindrance.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound ester.
Protocol for Protein Biotinylation
This protocol provides a general guideline for the biotinylation of a protein, such as an antibody.
dot
Caption: General workflow for protein biotinylation using an NHS-ester reagent.
Materials:
-
Protein of interest
-
This compound Ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate buffer via dialysis or a desalting column.
-
Prepare Biotin Reagent Stock: Immediately before use, dissolve the this compound Ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Initiate Reaction: Add a 10- to 20-fold molar excess of the biotin reagent stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify: Remove excess, unreacted biotin reagent by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol for HABA Assay to Quantify Biotinylation
The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a colorimetric method for estimating the degree of biotinylation. It is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.
dot
Caption: Workflow for the HABA assay to quantify biotin incorporation.
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
Cuvettes or 96-well plate
Procedure (Cuvette Format):
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Initial Absorbance: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette. Measure and record the absorbance at 500 nm.
-
Add Sample: Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Final Absorbance: Measure the absorbance at 500 nm. Once the reading stabilizes, record the value.
-
Calculation: Calculate the change in absorbance and use the provided formulas (often including the extinction coefficient of the HABA-avidin complex) to determine the concentration of biotin in the sample. From this, the molar ratio of biotin to protein can be calculated.[1]
References
Biotin-PEG4-NHS Ester: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG4-NHS ester, a critical reagent in bioconjugation for research, diagnostics, and therapeutic development. This document offers detailed quantitative data, experimental protocols, and visual diagrams to facilitate its effective use in the laboratory.
Core Properties of this compound Ester
This compound ester is a versatile biotinylation reagent that enables the covalent attachment of biotin (B1667282) to primary amine-containing molecules such as proteins, peptides, and antibodies. The molecule consists of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tetra-polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines.
The NHS ester reacts with primary amines at a pH range of 7-9 to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2][3][4][5][6] The inclusion of the PEG4 spacer not only improves the water solubility of the reagent and the resulting conjugate but also helps to minimize aggregation of biotinylated proteins.[1][7]
Solubility Characteristics
The solubility of this compound ester is a critical factor for its application in various experimental settings. The hydrophilic PEG4 spacer significantly contributes to its solubility in aqueous buffers, while the overall molecule is also readily soluble in common organic solvents.
Table 1: Quantitative Solubility Data for this compound Ester
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | [8] |
| Dimethylformamide (DMF) | ≥ 30 mg/mL | [8] |
| Water | 10 mg/mL | [1][9] |
| Ethanol | 30 mg/mL | [8] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 5 mg/mL | [8] |
| Dichloromethane (DCM) | Soluble | [2][3][5][10] |
| Tetrahydrofuran (THF) | Soluble | [2][3][10] |
| Chloroform | Soluble | [2][3] |
For most applications, a concentrated stock solution is first prepared in an anhydrous organic solvent such as DMSO or DMF. This stock solution is then diluted into the aqueous reaction buffer to the desired final concentration immediately before use.[11][12]
Stability Profile and Storage Recommendations
The stability of this compound ester is paramount for achieving consistent and reliable biotinylation results. The primary concern is the hydrolysis of the NHS ester in the presence of moisture.
Table 2: Stability and Storage Guidelines for this compound Ester
| Condition | Recommendation | Rationale | Reference |
| Storage (Solid) | Store at -20°C in a desiccated, dark environment. | To prevent degradation from moisture, light, and temperature fluctuations. The solid form is stable for at least 2 years under these conditions. | [2][3][4][7][9][11] |
| Handling | Allow the reagent vial to equilibrate to room temperature before opening. | To prevent condensation of moisture onto the cold reagent. | [13] |
| Stock Solutions (Anhydrous) | Prepare fresh in anhydrous DMSO or DMF. Can be stored for several days at -20°C if moisture is strictly excluded. | To have a readily available concentrated solution for dilution into aqueous buffers. | [9][11][14] |
| Aqueous Solutions | Prepare immediately before use. Do not store aqueous solutions. | The NHS ester is highly susceptible to hydrolysis in aqueous environments. | [9][12][14][15] |
| pH Stability | Optimal reaction pH is 7-9. Hydrolysis rate increases significantly with increasing pH. | The reaction with primary amines is efficient in this range, while hydrolysis becomes rapid at higher pH values (minutes at pH 9). | [1][5][13][16] |
| Buffer Compatibility | Avoid buffers containing primary amines (e.g., Tris, glycine). | These buffers will compete with the target molecule for reaction with the NHS ester. | [12][13][17] |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and assessing the stability of this compound ester.
Protocol 1: Determination of Equilibrium Solubility
This protocol describes a method to determine the equilibrium solubility of this compound ester in a specific solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound ester to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant.
-
Quantification: Analyze the concentration of this compound ester in the supernatant using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Figure 1. Workflow for determining the equilibrium solubility of this compound ester.
Protocol 2: Assessment of NHS Ester Stability via Hydrolysis
This protocol provides a method to assess the stability of the NHS ester by monitoring its hydrolysis, which results in the release of N-hydroxysuccinimide (NHS). The amount of active NHS ester can be inferred by inducing complete hydrolysis with a base and measuring the total NHS released.
Methodology:
-
Sample Preparation:
-
Weigh 1-2 mg of the this compound ester into a microcentrifuge tube.
-
Dissolve the reagent in 2 mL of an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.0). If not fully soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then dilute with the buffer.
-
Prepare a control tube containing only the buffer (and organic solvent if used).
-
-
Initial Absorbance Measurement:
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure the absorbance of the this compound ester solution at 260 nm. This reading represents the absorbance of the intact reagent and any pre-existing hydrolyzed NHS.
-
-
Induced Hydrolysis:
-
To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH.
-
Vortex the tube for 30 seconds to ensure complete and rapid hydrolysis of the NHS ester.
-
-
Final Absorbance Measurement:
-
Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm. This measurement should be taken within one minute of adding the base.
-
-
Interpretation:
-
A significant increase in absorbance after base hydrolysis indicates that the NHS ester was active. The magnitude of the increase is proportional to the amount of active NHS ester in the original sample.
-
If there is little to no increase in absorbance, the NHS ester in the sample was already largely hydrolyzed and is therefore inactive.
-
References
- 1. goldbio.com [goldbio.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 5. This compound ester, 459426-22-3 | BroadPharm [broadpharm.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. This compound ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. This compound Ester, CAS 459426-22-3 | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Advantages of a PEG4 Spacer in Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a foundational technique in life sciences, enabling a vast array of applications from affinity purification to cellular imaging and targeted drug delivery. The unparalleled strength and specificity of the biotin-streptavidin interaction (K_d ≈ 10⁻¹⁵ M) make it an invaluable tool. However, the efficiency of this interaction can be compromised by factors such as poor solubility of the labeled molecule and steric hindrance. The incorporation of a flexible spacer arm, particularly a tetraethylene glycol (PEG4) spacer, between the biotin moiety and the reactive group of the biotinylation reagent has become a critical strategy to overcome these limitations. This guide provides a detailed examination of the core advantages conferred by the PEG4 spacer, supported by comparative data and experimental protocols.
Core Advantages of the PEG4 Spacer
The strategic inclusion of a PEG4 spacer imparts several beneficial properties to biotinylation reagents and the resulting conjugates. These advantages are crucial for developing sensitive, robust, and reliable assays.
-
Reduced Steric Hindrance : The biotin-binding pockets of avidin (B1170675) and streptavidin are situated deep within their tetrameric structures.[1] When biotin is attached directly to a large macromolecule, such as an antibody or protein, the accessibility of these binding pockets can be severely restricted, leading to inefficient binding and reduced assay sensitivity.[1][2] The PEG4 spacer, with its extended and flexible chain of approximately 29.0 Å, physically distances the biotin moiety from the surface of the labeled molecule.[3] This increased spatial separation minimizes steric clashes and makes the biotin more accessible to the binding sites of avidin or streptavidin, thereby enhancing binding efficiency.[1][2]
-
Increased Solubility : The PEG chain is inherently hydrophilic, meaning it readily interacts with water molecules.[4][5] This property is transferred to the biotinylated molecule, significantly increasing its water solubility.[3][6] This is particularly advantageous when working with proteins or other biomolecules that are prone to aggregation upon modification or storage.[6][7] Antibodies labeled with NHS-PEG4-Biotin, for instance, exhibit demonstrably less aggregation in solution compared to those labeled with reagents that have purely hydrocarbon-based spacers.[6][8] This enhanced solubility helps prevent precipitation and non-specific binding, leading to cleaner results in downstream applications.[4][9]
-
Minimized Non-specific Binding : The hydrophilic and flexible nature of the PEG spacer creates a hydration shell around the biotinylated molecule.[2] This "shielding" effect minimizes non-specific hydrophobic and electrostatic interactions with other proteins or surfaces, which is a common source of high background signals in sensitive assays like ELISA and Western blotting.[1] The reduction in non-specific binding leads to an improved signal-to-noise ratio and more reliable, reproducible data.[10]
-
Low Immunogenicity : For in vivo applications, such as targeted drug delivery or pre-targeting strategies in imaging, the immunogenicity of the biotinylated conjugate is a critical concern. Polyethylene glycol is widely regarded as a non-immunogenic or very low-immunogenicity polymer, making it suitable for therapeutic and diagnostic applications.[3][11][12] While some studies have noted the potential for anti-PEG antibodies, particularly with high molecular weight PEGs or certain conjugate structures, the short PEG4 spacer is generally considered to have a very low risk of eliciting an immune response.[13][14]
Quantitative Data Presentation
The selection of a spacer arm involves balancing the need to overcome steric hindrance with other factors. The PEG4 spacer often provides an optimal balance for a wide range of common applications.[3]
| Biotinylation Reagent | Spacer Arm Length (Å) | Key Features & Performance Insights |
| NHS-Biotin | 13.5 | Baseline for comparison. No PEG spacer. Prone to significant steric hindrance with bulky proteins. Resulting conjugate has lower water solubility.[3] |
| NHS-PEG4-Biotin | 29.0 | Industry standard. Provides an excellent balance of spacer length and hydrophilicity for most applications. Significantly reduces aggregation of labeled antibodies and improves streptavidin accessibility.[3][6] |
| NHS-PEG12-Biotin | 55.9 | Longer, highly hydrophilic spacer. Recommended for applications with extreme steric hindrance or when maximum water solubility is required.[3] |
Note: The intrinsic binding affinity (K_d) between biotin and streptavidin is fundamentally unchanged by the presence of a PEG spacer. However, the apparent binding efficiency in an experimental context is significantly improved by the spacer's ability to overcome steric hindrance.[3]
Visualizing the PEG4 Advantage
Diagrams created using the DOT language illustrate the functional benefits of the PEG4 spacer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What you need to know about PEG immunogenicity | CAS [cas.org]
Applications of Biotin-PEG4-NHS in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Biotin-PEG4-N-hydroxysuccinimidyl ester (Biotin-PEG4-NHS) and its applications in the field of proteomics. This compound is a versatile amine-reactive biotinylation reagent that enables the covalent labeling of proteins and other biomolecules. This guide details the core principles of its application, in-depth experimental protocols, and quantitative data to assist researchers in leveraging this powerful tool for cell surface protein profiling, immunoprecipitation, and the elucidation of protein-protein interactions and signaling pathways.
Introduction to this compound
This compound is a molecule composed of three key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer arm, and an N-hydroxysuccinimide (NHS) ester. This combination of features makes it an invaluable reagent in proteomics research.
-
Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is the foundation for the enrichment and detection of biotinylated molecules.
-
Polyethylene Glycol (PEG4) Spacer: A hydrophilic four-unit PEG linker that enhances the water solubility of the reagent and the resulting biotinylated protein, which helps to prevent aggregation.[1][2] The spacer arm also reduces steric hindrance, allowing for more efficient binding of the biotin tag to streptavidin.[1][2]
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-termini of proteins.[3] This reaction is most efficient at a pH range of 7-9.[2][3]
The covalent attachment of this compound to proteins enables their selective isolation from complex biological samples, facilitating their identification and quantification by mass spectrometry.
Core Applications in Proteomics
The unique properties of this compound make it suitable for a variety of applications in proteomics, primarily centered around the selective labeling and subsequent enrichment of proteins of interest.
Cell Surface Protein Profiling
The plasma membrane and its associated proteins are central to cellular communication, signaling, and transport. Due to its hydrophilic nature, this compound is membrane-impermeable, making it an ideal reagent for selectively labeling proteins on the surface of living cells.[3] This application allows researchers to:
-
Identify and quantify the cell surface proteome (the "surfaceome").
-
Discover novel biomarkers and potential drug targets.
-
Study the dynamics of protein trafficking and localization.
-
Investigate changes in the surface proteome in response to stimuli or disease states.
Protein-Protein Interaction Studies
Understanding the intricate network of protein-protein interactions (PPIs) is crucial for elucidating cellular function. This compound can be employed in co-immunoprecipitation (Co-IP) workflows to isolate protein complexes. In this approach, a "bait" protein is biotinylated, and this tagged protein is used to "pull down" its interacting partners from a cell lysate. The entire complex can then be isolated using streptavidin-coated beads and the interacting proteins identified by mass spectrometry. This technique is instrumental in:
-
Mapping protein interaction networks.
-
Validating known or suspected PPIs.
-
Identifying the components of multi-protein complexes.
-
Studying the dynamics of complex formation and disassembly.
Quantitative Data Presentation
The efficiency and outcome of biotinylation experiments are influenced by several factors. The following tables summarize key quantitative data to guide experimental design.
Table 1: Recommended Reaction Conditions for Protein Biotinylation
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of this compound | 12 to 20-fold | For concentrated protein solutions (e.g., 10 mg/mL), a lower molar excess may be sufficient. For dilute solutions (e.g., 2 mg/mL), a higher molar excess is recommended.[3] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris will quench the reaction. |
| Reaction pH | 7.0 - 9.0 | The reaction between the NHS ester and primary amines is most efficient in this pH range.[2][3] |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Incubation on ice can help to minimize protein degradation. |
| Quenching Reagent | 50-100 mM Tris or Glycine | Added to stop the reaction by consuming any unreacted NHS ester. |
Table 2: Comparative Performance of Biotinylation Reagents in Proteomics
| Feature | This compound | NHS-SS-Biotin (Cleavable) | Bioorthogonal Biotinylation (e.g., Biotin-PEG4-MeTz) |
| Reactivity | Primary Amines | Primary Amines | Specific functional groups (e.g., TCO) |
| Specificity | Moderate | Moderate | High |
| Workflow Complexity | One-step | One-step | Two-step (requires protein modification) |
| Cleavability | No | Yes (with reducing agents) | No |
| Typical Number of Identified Proteins (Cell Surface Proteomics) | High | High | High |
| Potential for Off-Target Labeling | Moderate | Moderate | Low |
Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
Protocol for Cell Surface Protein Biotinylation
This protocol describes the labeling of surface proteins on live cells for subsequent analysis.
Materials:
-
Cells in culture (adherent or suspension)
-
This compound Ester
-
Anhydrous DMSO or DMF
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM Glycine or Tris in ice-cold PBS, pH 8.0
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose or magnetic beads
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to ~90% confluency.
-
For suspension cells, harvest by centrifugation (e.g., 500 x g for 5 minutes).
-
-
Washing: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.
-
Biotinylation Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Dilute the stock solution to the desired final concentration (typically 0.25-1 mg/mL) in ice-cold PBS (pH 8.0).[4]
-
Labeling Reaction: Incubate the cells with the biotinylation reagent solution for 30 minutes at 4°C with gentle agitation.[4]
-
Quenching: Add Quenching Buffer to the cells and incubate for 10-15 minutes at 4°C to stop the reaction.[4]
-
Final Washes: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.
-
Cell Lysis: Lyse the cells using an appropriate Lysis Buffer.
-
Protein Enrichment:
-
Clarify the cell lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Add streptavidin beads to the clarified lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.[4]
-
Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.
-
-
Downstream Analysis: The enriched proteins can be eluted from the beads for analysis by SDS-PAGE and Western blotting, or processed for mass spectrometry.
Protocol for Co-Immunoprecipitation of Protein Complexes
This protocol details the use of a biotinylated antibody to pull down a target protein and its interacting partners.
Materials:
-
Purified antibody of interest
-
This compound Ester
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
-
Cell lysate containing the target protein complex
-
Streptavidin magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0, or SDS-PAGE sample buffer)
Procedure:
-
Antibody Biotinylation:
-
Dissolve the antibody in an amine-free buffer at a concentration of 1-2 mg/mL.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.
-
-
Formation of Antibody-Bead Conjugates:
-
Wash the streptavidin magnetic beads with Wash Buffer.
-
Incubate the biotinylated antibody with the washed beads for 1 hour at room temperature with gentle rotation.
-
Wash the antibody-conjugated beads three times with Wash Buffer to remove any unbound antibody.
-
-
Immunoprecipitation:
-
Incubate the antibody-conjugated beads with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and collect the supernatant (flow-through).
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an appropriate Elution Buffer.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways where this compound is a valuable tool.
Caption: Workflow for cell surface protein biotinylation and analysis.
Caption: Co-immunoprecipitation workflow using a biotinylated antibody.
Caption: Simplified EGF receptor signaling pathway.
Caption: Simplified TGF-beta signaling pathway.
Caption: Simplified Insulin receptor signaling pathway.
Conclusion
This compound is a powerful and versatile reagent for the biotinylation of proteins in a wide range of proteomics applications. Its amine-reactivity, coupled with the benefits of a hydrophilic PEG spacer, makes it an excellent choice for cell surface protein labeling and the study of protein-protein interactions. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully incorporate this compound into their proteomics workflows, ultimately advancing our understanding of complex biological systems.
References
An In-Depth Technical Guide to Biotin-PEG4-NHS Ester for Cell Surface Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of cell surface proteins is a cornerstone of modern biological research and drug development. It enables the elucidation of protein localization, trafficking, protein-protein interactions, and the identification of novel therapeutic targets. Biotinylation, the covalent attachment of biotin (B1667282) to proteins, followed by high-affinity capture with streptavidin or avidin, offers a robust and versatile method for these investigations. This guide provides a comprehensive technical overview of Biotin-PEG4-NHS ester, a widely used reagent for the specific labeling of proteins on the surface of living cells. We will delve into its core principles, provide detailed experimental protocols, present comparative data, and offer troubleshooting guidance to empower researchers in their scientific endeavors.
This compound ester is a pegylated, hydrophilic biotinylation reagent designed for the simple and efficient labeling of antibodies, proteins, and other biomolecules containing primary amines.[1] The key features of this reagent are its N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines, and a polyethylene (B3416737) glycol (PEG) spacer arm.[1]
Core Principles and Mechanism of Action
The utility of this compound ester in cell surface protein labeling is rooted in its chemical structure and reactivity. The NHS ester moiety specifically and efficiently reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, at a pH range of 7-9 to form a stable, covalent amide bond.[1][2] This reaction is a nucleophilic acyl substitution where the amino group attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide (NHS).[3]
A critical component of this reagent is the hydrophilic PEG4 spacer arm. This spacer offers several advantages:
-
Increased Water Solubility: The PEG linker imparts water solubility to the labeled molecule, which helps to reduce the aggregation of labeled proteins, a common issue with more hydrophobic reagents.[1][4]
-
Reduced Steric Hindrance: The flexible and extended spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to the deep biotin-binding pocket of streptavidin or avidin.[1]
-
Membrane Impermeability: The hydrophilic nature of the PEG spacer contributes to the reagent's inability to passively cross the cell membrane, ensuring that labeling is restricted to proteins on the extracellular surface of intact cells.[5]
References
The Indomitable Bond: A Technical Guide to the Biotin-Avidin Interaction in Modern Assays
For Researchers, Scientists, and Drug Development Professionals
The remarkably strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the protein avidin (B1170675), or its bacterial analogue streptavidin, has become a cornerstone of modern life science research and drug development. With a dissociation constant (Kd) in the femtomolar to picomolar range, this bond is one of the strongest known in nature, surpassing even the affinity of many antibody-antigen interactions by several orders of magnitude.[1][2][3] This exceptional stability and specificity have been harnessed to develop a vast array of highly sensitive and robust assay formats, enabling the detection, quantification, and purification of a wide range of biomolecules.[4][5] This in-depth technical guide provides a comprehensive overview of the core principles of the biotin-avidin interaction, its application in key assays, and detailed protocols for its successful implementation.
Core Principles of the Biotin-Avidin Interaction
The foundation of the biotin-avidin system's utility lies in the rapid formation of a stable complex that is resistant to extremes of pH, temperature, organic solvents, and other denaturing agents.[1][6] Avidin, a tetrameric glycoprotein (B1211001) found in egg whites, and streptavidin, a non-glycosylated tetrameric protein from Streptomyces avidinii, each possess four binding sites for biotin.[4][7][8] This tetravalency is a key feature that allows for significant signal amplification in many assay formats.[7]
While both proteins exhibit a very high affinity for biotin, there are key differences to consider when selecting a reagent for a specific application. Avidin's glycosylation and high isoelectric point (pI ≈ 10-10.5) can lead to non-specific binding with negatively charged cellular components.[9][10] Streptavidin, with a near-neutral pI and lack of glycosylation, generally exhibits lower non-specific binding, making it a preferred choice for many applications.[9][10] NeutrAvidin, a deglycosylated form of avidin with a neutral pI, offers another alternative with reduced non-specific binding.[7]
The interaction is not only strong but also highly specific. The binding pocket of avidin/streptavidin is perfectly shaped to accommodate the bicyclic ring structure and the valeric acid side chain of biotin.[11] This precise fit contributes to the extremely slow dissociation rate of the complex.
Quantitative Data Summary
The strength and kinetics of the biotin-avidin/streptavidin interaction have been extensively characterized. The following tables summarize key quantitative data for these interactions.
Table 1: Dissociation Constants (Kd) for Biotin-Binding Proteins
| Interacting Pair | Dissociation Constant (Kd) | Reference(s) |
| Biotin-Avidin | ~1 x 10⁻¹⁵ M | [2][6][8] |
| Biotin-Streptavidin | ~1 x 10⁻¹⁴ M | [1][12] |
Table 2: Kinetic Rate Constants for the Biotin-Streptavidin Interaction
| Kinetic Parameter | Value | Reference(s) |
| Association Rate Constant (kₐ or kₒₙ) | 5.50 ± 0.08 x 10⁸ M⁻¹s⁻¹ | [12] |
| Dissociation Rate Constant (kₔ or kₒff) | 8.80 ± 0.06 x 10⁻⁵ s⁻¹ | [12] |
| Dissociation Rate Constant (kₔ or kₒff) - alternate measurement | 3.10 ± 0.07 x 10⁻⁵ s⁻¹ | [12] |
Applications in Key Assays
The versatility of the biotin-avidin system has led to its integration into a wide array of immunological and molecular biology techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, the biotin-avidin interaction is a powerful tool for signal amplification, significantly enhancing the sensitivity of the assay.[4] A common format involves a "sandwich" ELISA where a capture antibody is immobilized on a microplate well. The antigen of interest is then added, followed by a biotinylated detection antibody. Finally, an enzyme-conjugated streptavidin is introduced, which binds to the biotinylated detection antibody. The addition of a chromogenic substrate results in a colored product that can be quantified spectrophotometrically.[4]
Immunohistochemistry (IHC)
Similar to ELISA, the biotin-avidin system is widely used in IHC to visualize the localization of specific antigens in tissue sections.[4] The avidin-biotin complex (ABC) method involves the use of a biotinylated secondary antibody that binds to a primary antibody targeting the antigen of interest. Subsequently, a pre-formed complex of avidin and biotinylated enzyme (such as horseradish peroxidase) is added. This large complex provides a high concentration of enzyme at the target site, leading to a strong signal upon substrate addition.[4]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to study biomolecular interactions in real-time.[3] The biotin-streptavidin interaction is frequently used to immobilize a biotinylated ligand (e.g., a protein, peptide, or nucleic acid) onto a streptavidin-coated sensor chip.[3][13] This provides a stable and oriented presentation of the ligand for interaction analysis with an analyte flowed over the surface.[3] The high affinity of the interaction ensures minimal dissociation of the ligand from the chip surface during the experiment.[14]
Lateral Flow Assays (LFA)
In lateral flow assays, the biotin-streptavidin system can be employed for both capture and detection. For instance, biotinylated probes can be used to capture an analyte, which is then detected by streptavidin-conjugated nanoparticles (e.g., gold nanoparticles).[15][16] This approach offers a versatile and robust method for developing rapid diagnostic tests.[17][18]
Experimental Protocols
General Protocol for Protein Biotinylation (Amine-Reactive)
This protocol describes a common method for biotinylating proteins using an NHS-ester of biotin, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein to be biotinylated (in a buffer free of primary amines, e.g., PBS)
-
NHS-ester biotinylation reagent (e.g., NHS-Biotin, Sulfo-NHS-Biotin)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)
-
Desalting column or dialysis cassette to remove excess biotin
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in a suitable solvent (e.g., DMSO for NHS-Biotin, or water for Sulfo-NHS-Biotin) at a concentration of 1-10 mg/mL.
-
Reaction: Add a calculated molar excess of the biotinylation reagent to the protein solution. A common starting point is a 20-fold molar excess. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6]
-
Storage: Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Protocol for a Biotin-Streptavidin Sandwich ELISA
This protocol outlines the key steps for performing a sandwich ELISA using a biotinylated detection antibody and streptavidin-HRP.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample containing the antigen of interest
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation: Add 100 µL of the sample or standard to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a plate reader. The intensity of the color is proportional to the amount of antigen present in the sample.
Mandatory Visualizations
Biotin-Streptavidin Interaction in a Sandwich ELISA
Caption: Workflow of a sandwich ELISA utilizing the biotin-streptavidin system for signal amplification.
Ligand Immobilization in Surface Plasmon Resonance (SPR)
Caption: Immobilization of a biotinylated ligand onto a streptavidin-coated SPR sensor chip.
Potential Interferences and Mitigation Strategies
Despite its robustness, the biotin-avidin system is not without potential pitfalls. Endogenous biotin, present in many biological samples such as serum and tissue extracts, can compete with biotinylated reagents for binding to avidin or streptavidin, leading to false-negative results in non-competitive assays or false-positive results in competitive assays.[1]
Mitigation Strategies:
-
Biotin Blocking: Pre-incubating the sample with free avidin or streptavidin can block endogenous biotin.[19]
-
Sample Dilution: Diluting the sample can reduce the concentration of endogenous biotin to a level that does not significantly interfere with the assay.
-
Use of Avidin/Streptavidin Derivatives: Modified forms of avidin and streptavidin can sometimes exhibit reduced binding to endogenous biotin-binding proteins.
-
Alternative Detection Systems: In cases of severe interference, it may be necessary to use an alternative, non-biotin-based detection system.
Conclusion
The biotin-avidin interaction remains an invaluable tool in the arsenal (B13267) of researchers and drug development professionals. Its exceptional strength, specificity, and versatility have enabled the development of highly sensitive and robust assays that are integral to advancing our understanding of biology and disease. By understanding the core principles of this interaction, carefully selecting reagents, and being mindful of potential interferences, researchers can continue to leverage the power of the biotin-avidin system to achieve their scientific goals.
References
- 1. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. What Is Avidin: Overview, Application, & Industry Uses [excedr.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 9. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 10. biocare.net [biocare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosensingusa.com [biosensingusa.com]
- 14. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biotinylation-based lateral flow assays for pathogenic and total bacteria detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. attogene.com [attogene.com]
- 17. Biotin/avidin-free sandwich aptamer-based lateral flow assay (ALFA) for the diagnosis of Trichomonas vaginalis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Biotin blocking System - e-Proteins [e-proteins.com]
An In-depth Technical Guide to Biotin-PEG4-NHS Ester: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-NHS ester, a key reagent in bioconjugation and molecular biology. It details the molecule's physicochemical properties, provides in-depth experimental protocols for its use in labeling proteins and antibodies, and illustrates the general workflow of biotinylation.
Core Properties and Specifications
This compound ester is a water-soluble and amine-reactive biotinylation reagent. Its structure features a biotin (B1667282) moiety, a tetra-polyethylene glycol (PEG4) spacer arm, and an N-hydroxysuccinimide (NHS) ester functional group. This combination of features makes it a versatile tool for attaching a biotin label to various biomolecules, primarily proteins and antibodies, for detection, purification, and various assay formats. The PEG4 linker enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin group to avidin (B1170675) or streptavidin.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C25H40N4O10S | [1][2][3][4][5] |
| Molecular Weight | 588.67 g/mol | [1][2][5] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in water (10 mg/mL), DMF, and DMSO | [1][3] |
| Spacer Arm Length | 29 Å | [1] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [2] |
| Target Moiety | Primary amines (-NH2) | [1][2] |
| Storage | Store at -20°C, desiccated and protected from moisture | [1] |
Mechanism of Action and Applications
The N-hydroxysuccinimide (NHS) ester of this compound ester reacts specifically and efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[2] This reaction is typically carried out in a pH range of 7-9. The hydrophilic PEG4 spacer arm not only increases the water solubility of the labeled molecule but also provides a flexible linker that reduces the potential for steric hindrance when the biotinylated molecule interacts with avidin or streptavidin.[1][2]
Key applications of this compound ester include:
-
Biotinylation of antibodies and proteins: for use in immunoassays (e.g., ELISA, Western blotting), immunoprecipitation, and affinity chromatography.[3][6]
-
Cell surface protein labeling: Its membrane impermeability allows for the specific labeling of extracellular proteins.[3]
-
Drug Delivery: As a component in bioconjugates for targeted delivery.[4]
-
Diagnostic Tools: In the development of diagnostic assays.[4]
Experimental Protocols
The following are generalized protocols for the biotinylation of proteins and antibodies using this compound ester. Optimization is often necessary for specific applications.
Protein Biotinylation Protocol
This protocol is a general guideline for labeling proteins with this compound ester. The molar ratio of the biotin reagent to the protein is a critical parameter that needs to be optimized to achieve the desired degree of labeling.[3]
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a known concentration.
-
This compound ester.
-
Anhydrous DMSO or DMF for preparing the stock solution of the biotin reagent.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).
-
Desalting column or dialysis cassette for removing excess, unreacted biotin.
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[3]
-
Biotin Reagent Preparation: Immediately before use, prepare a stock solution of this compound ester in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[3]
-
Biotinylation Reaction: Add a calculated amount of the this compound ester stock solution to the protein solution. The molar excess of the biotin reagent will depend on the protein concentration and the desired level of biotinylation. A 20-fold molar excess is a common starting point for a 1-2 mg/mL protein solution.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound ester and the quenching buffer using a desalting column or by dialysis against an appropriate buffer.
-
Storage: Store the biotinylated protein under conditions that are optimal for the unlabeled protein.
Antibody (IgG) Biotinylation Protocol
This protocol provides a starting point for the biotinylation of immunoglobulin G (IgG). A typical labeling reaction aims for 3-5 biotin molecules per IgG molecule.[3]
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound ester.
-
Anhydrous DMSO or DMF.
-
Desalting column or dialysis cassette.
Procedure:
-
Antibody Preparation: Prepare the IgG solution in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Biotin Reagent Preparation: Just before use, dissolve this compound ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[3]
-
Calculation of Reagent Volume: Calculate the volume of the this compound ester stock solution needed to achieve the desired molar excess. For IgG at 2 mg/mL, a 20-fold molar excess is a good starting point, while for a 10 mg/mL solution, a 12-fold molar excess may be sufficient.[3]
-
Labeling Reaction: Add the calculated volume of the biotin reagent to the IgG solution.
-
Incubation: Incubate the reaction for 30 minutes at room temperature.[3]
-
Purification: Remove non-reacted biotin using a desalting column or dialysis.
-
Quantification of Biotinylation (Optional): The extent of biotin incorporation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Storage: Store the biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for protein biotinylation using this compound ester.
References
Safety and Handling of Biotin-PEG4-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of Biotin-PEG4-NHS ester. This reagent is a widely used crosslinker for the biotinylation of proteins, antibodies, and other biomolecules containing primary amines. Understanding its properties and reactivity is crucial for successful conjugation and ensuring laboratory safety.
Chemical and Physical Properties
This compound ester is a pegylated, amine-reactive biotinylation reagent. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (-NH2) at a pH range of 7-9 to form stable amide bonds.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer arm, consisting of four ethylene (B1197577) glycol units, increases the hydrophilicity of the molecule, which in turn imparts greater water solubility to the labeled biomolecule and helps to reduce aggregation.[1][2][4] This flexible spacer also minimizes steric hindrance when the biotinylated molecule interacts with avidin (B1170675) or streptavidin.[1][4]
| Property | Value | References |
| Molecular Weight | 588.67 g/mol | [1][2][5] |
| Chemical Formula | C25H40N4O10S | [1][5] |
| Spacer Arm Length | 29 Å | [1][2] |
| Net Mass Addition | 473.22 g/mol | [2] |
| Purity | >95% | [3][5] |
| Appearance | White to off-white/grey amorphous solid | [5][6] |
Safety and Hazard Information
According to available Safety Data Sheets (SDS), this compound ester is not classified as a hazardous substance.[7][8] However, as a standard laboratory practice, appropriate personal protective equipment should always be worn.
| Hazard Identification | Recommendation | References |
| GHS Classification | Not classified as a hazard | [7][8] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [7] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [7] |
First Aid Measures:
-
Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[8]
-
Skin Contact: Wash the affected area with copious amounts of water for at least 15 minutes.[8] Although generally not irritating, if irritation occurs, seek medical advice.[7][8]
-
Eye Contact: Rinse opened eyes for several minutes under running water. If irritation persists, consult a doctor.[7][8]
-
Ingestion: Wash out the mouth with plenty of water. If symptoms persist, seek medical attention.[8]
Handling and Storage
Proper handling and storage are critical to maintain the reactivity of this compound ester. The NHS ester moiety is susceptible to hydrolysis, which increases with moisture and higher pH.[2][9]
| Condition | Recommendation | References |
| Storage Temperature | -20°C | [1][4][5][10] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place, protected from light. Desiccate to prevent moisture exposure.[4][5][10] | |
| Stability | Stable for at least 2-4 years when stored correctly in solid form.[6][11] | |
| Handling | Equilibrate the vial to room temperature before opening to avoid moisture condensation.[2][12] Prepare solutions fresh before use and discard any unused reconstituted reagent.[2][10] |
Solubility
This compound ester exhibits good solubility in various solvents, which facilitates its use in different experimental setups.
| Solvent | Solubility | References |
| Water | 10 mg/mL | [1][2][6] |
| DMSO | Soluble (e.g., 30 mg/mL) | [3][5][11] |
| DMF | Soluble (e.g., 30 mg/mL) | [3][5][11] |
| Ethanol | 30 mg/mL | [11] |
| PBS (pH 7.2) | 5 mg/mL | [11] |
Reaction Chemistry and Experimental Protocols
The core reaction of this compound ester involves the nucleophilic attack of a primary amine on the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide (NHS).[9][13] A competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which renders the reagent inactive.[9][14] The rate of hydrolysis increases with pH.[9]
General Protocol for Protein Biotinylation
This protocol provides a general guideline for biotinylating a protein like an antibody. Optimization may be required for specific applications.[2]
-
Protein Preparation: Dissolve the protein (1-10 mg) in an amine-free buffer at pH 7.2-8.5 (e.g., Phosphate Buffered Saline, PBS).[2][15] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.[2][15]
-
Reagent Preparation: Immediately before use, dissolve the this compound ester in an anhydrous solvent like DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).[2][12][13]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound ester to the protein solution. The optimal molar ratio should be determined experimentally.[12][16]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][15]
-
Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine (B1666218).[9]
-
Purification: Remove non-reacted this compound ester and the NHS byproduct using a desalting column, dialysis, or gel filtration.[2][15]
-
Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.[2]
Applications
This compound ester is a versatile reagent used in a wide range of applications in molecular biology, biochemistry, and drug development.
-
Protein and Antibody Labeling: For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry.[2][17]
-
Cell Surface Biotinylation: The water-solubility and membrane impermeability of this reagent make it suitable for labeling proteins on the surface of living cells.[2]
-
Affinity Purification: Biotinylated molecules can be purified from complex mixtures using avidin or streptavidin-conjugated resins.[12][17]
-
Drug Delivery Systems: The PEG spacer can improve the pharmacokinetic properties of biotinylated drug carriers.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | References |
| Low Labeling Efficiency | Hydrolysis of NHS ester: Reagent was exposed to moisture or dissolved in aqueous buffer for too long. | Prepare the NHS ester solution immediately before use with an anhydrous solvent. Perform the reaction at 4°C to minimize hydrolysis. | [2][14] |
| Suboptimal pH: The pH of the reaction buffer is too low. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. | [9][14] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine compete with the target molecule for the NHS ester. | Use an amine-free buffer such as PBS, bicarbonate, or borate. | [2][9][14] | |
| Protein Precipitation | Aggregation: The biotinylated protein is less soluble. | The hydrophilic PEG4 spacer is designed to minimize this, but if it occurs, consider optimizing the degree of labeling by reducing the molar excess of the biotin (B1667282) reagent. | [1][2] |
| High concentration of organic solvent: The final concentration of DMSO or DMF from the reagent stock is too high. | Keep the final concentration of the organic solvent low (typically <10%). | [14] |
References
- 1. goldbio.com [goldbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. This compound Ester, CAS 459426-22-3 | AxisPharm [axispharm.com]
- 11. caymanchem.com [caymanchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes: Antibody Biotinylation using Biotin-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation is a fundamental technique for labeling antibodies and other proteins for a wide range of applications, including immunoassays, affinity purification, and targeted drug delivery.[1] The high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin (or avidin) forms the basis of a versatile and robust detection and purification system.[1][2] Biotin-PEG4-NHS Ester is a popular reagent for this purpose. It consists of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms a stable, covalent amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues) on the antibody.[3][4][5]
-
Polyethylene Glycol (PEG4) Spacer Arm: A hydrophilic, four-unit PEG spacer that increases the water solubility of the labeled antibody, helping to reduce aggregation.[4][5][6] This flexible spacer also minimizes steric hindrance, improving the accessibility of the biotin moiety for binding to streptavidin.[5][7]
-
Biotin: A small vitamin that binds to streptavidin with exceptionally high affinity (Ka = 10¹⁵ M⁻¹).[2][8]
This document provides detailed protocols for antibody biotinylation using this compound Ester, methods for quantifying the degree of labeling, and troubleshooting guidelines.
Chemistry of Biotinylation
The core of the labeling process is the reaction between the NHS ester group of the biotin reagent and a primary amine on the antibody, typically on the N-terminus of a polypeptide chain or the epsilon-amine of a lysine residue.[4] This nucleophilic attack results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4] The reaction is most efficient in buffers with a pH range of 7-9.[3][4][7] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the NHS ester.[4][6][9]
Caption: Reaction of this compound ester with a primary amine on an antibody.
Experimental Protocols
Protocol 1: Antibody and Reagent Preparation
Successful biotinylation requires careful preparation of the antibody and the biotinylation reagent. The antibody solution must be in an amine-free buffer to prevent competition with the labeling reaction.[10]
-
Buffer Exchange (if necessary):
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or preservatives (e.g., sodium azide), it must be exchanged into an amine-free buffer.[6][10]
-
Recommended Buffer: Phosphate Buffered Saline (PBS) at pH 7.2-8.0.[6]
-
Methods: Use a desalting spin column or dialysis cassette suitable for the antibody's molecular weight.[6] Follow the manufacturer's instructions for buffer exchange.
-
-
Prepare Antibody Solution:
-
Prepare this compound Ester Solution:
-
The NHS-ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions.[3][9] Therefore, the reagent should be dissolved immediately before use.[6][9]
-
Equilibrate the vial of this compound Ester to room temperature before opening to prevent moisture condensation.[6][9]
-
Dissolve the reagent in an anhydrous organic solvent like Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-20 mM).[3][6] Do not prepare aqueous stock solutions for storage.[6][9]
-
Protocol 2: Antibody Biotinylation Procedure
The extent of biotinylation is controlled by the molar ratio of the biotin reagent to the antibody. A 20-fold molar excess is a common starting point for labeling IgG.[6]
-
Calculate Molar Quantity of Reagent:
-
Determine the moles of antibody in the reaction.
-
Moles of Ab = (grams of Ab) / (MW of Ab) (e.g., IgG MW ≈ 150,000 g/mol )
-
Calculate the moles of this compound Ester needed based on the desired molar excess (e.g., 20x).
-
Moles of Biotin Reagent = Moles of Ab * 20
-
Calculate the volume of the biotin stock solution to add to the reaction.
-
Volume to Add (µL) = (Moles of Biotin Reagent * 1,000,000) / (Stock Concentration in mM)
-
-
Conjugation Reaction:
-
Incubation:
-
Quenching (Stopping the Reaction):
Caption: Workflow for antibody biotinylation using this compound Ester.
Protocol 3: Purification of Biotinylated Antibody
After quenching, it is essential to remove unreacted or hydrolyzed biotin reagent and the NHS byproduct to prevent interference in downstream applications.[12][13]
-
Select Purification Method:
-
Desalting Spin Columns: A rapid method for buffer exchange and removal of small molecules from proteins. Choose a column with a molecular weight cutoff (MWCO) appropriate for your antibody (e.g., 7K to 40K for IgG).[14]
-
Dialysis: A slower but effective method. Dialyze the sample against PBS (pH 7.4) overnight at 4°C with at least two buffer changes.[12]
-
-
Perform Purification:
-
Follow the manufacturer's protocol for the chosen desalting column or dialysis device.
-
Collect the purified biotinylated antibody.
-
-
Storage:
Protocol 4: Determination of Biotin Incorporation (Degree of Labeling)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules conjugated per antibody molecule, also known as the Degree of Labeling (DOL) or Molar Substitution Ratio (MSR).[14][15][16] The assay relies on the displacement of HABA from an avidin-HABA complex by the biotin on the antibody, which causes a measurable decrease in absorbance at 500 nm.[2][16][17]
-
Materials:
-
HABA/Avidin premixed solution (available in commercial kits).[18]
-
Biotinylated antibody sample (purified).
-
Spectrophotometer (cuvette or microplate reader).
-
-
Procedure (Cuvette Format):
-
Measure the protein concentration of your purified biotinylated antibody (e.g., by absorbance at 280 nm).
-
In a 1 mL cuvette, add 900 µL of the HABA/Avidin solution.[18][19]
-
Measure the absorbance at 500 nm (this is the initial reading, A₅₀₀ HABA/Avidin).[18][19]
-
Add 100 µL of the biotinylated antibody sample to the cuvette and mix well.[18][19]
-
Wait for the reading to stabilize (approx. 2 minutes) and measure the final absorbance at 500 nm (A₅₀₀ sample).[18]
-
-
Calculation:
-
The change in absorbance (ΔA₅₀₀) is used to calculate the concentration of biotin in the sample. The exact formula and molar extinction coefficient will be provided in the specific kit manual.
-
ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ sample
-
Calculate the molar concentration of biotin.
-
Calculate the molar concentration of the antibody.
-
Degree of Labeling (DOL) = (moles of biotin) / (moles of antibody)
-
Caption: Principle of the HABA assay for quantifying biotin incorporation.
Data Presentation
Table 1: Recommended Reaction Conditions
This table summarizes typical starting conditions for biotinylating a standard IgG antibody. Optimal conditions should be determined empirically for each specific antibody and application.[3]
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations (e.g., 10 mg/mL) may require a lower molar excess of biotin.[6] |
| Reaction Buffer | PBS, pH 7.2 - 8.0 | Must be free of primary amines (e.g., Tris, glycine).[4][6] |
| Molar Excess of Biotin | 5-fold to 20-fold | A 20-fold excess is a common starting point for a 2 mg/mL IgG solution.[3][6] |
| Incubation Time | 30 - 60 minutes (RT) | Can be extended to 2-4 hours or overnight at 4°C to slow the reaction.[3][13] |
| Incubation Temperature | Room Temperature or 4°C | 4°C is preferred for sensitive proteins to maintain their stability.[3][13] |
Table 2: Troubleshooting Guide
This table provides solutions to common issues encountered during antibody biotinylation.
| Problem | Possible Cause | Recommended Solution |
| Low Biotin Incorporation | Presence of competing amines (Tris, glycine) in the antibody buffer. | Perform buffer exchange into an amine-free buffer (e.g., PBS) before labeling.[10] |
| Hydrolyzed/inactive this compound Ester reagent. | Use fresh reagent. Equilibrate the vial to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO/DMF immediately before use.[9][20] | |
| Incorrect molar ratio calculation or pipetting error. | Double-check calculations and ensure accurate pipetting of the viscous DMSO/DMF stock. | |
| Loss of Antibody Activity | Biotinylation of residues in the antigen-binding site. | Reduce the molar excess of the biotin reagent or shorten the incubation time to decrease the degree of labeling.[13] Consider site-specific biotinylation methods if activity loss persists.[1] |
| Protein aggregation or precipitation. | Ensure the final DMSO concentration is low (<10%).[12] The PEG4 spacer is designed to reduce aggregation, but high labeling ratios can still cause issues.[4][6] | |
| Inconsistent Results | Minor variations in reaction time, temperature, or reagent prep. | Standardize all protocol parameters, including precise timing and temperature control. Prepare fresh reagents for each batch.[13] |
| Incomplete removal of excess biotin after the reaction. | Improve the purification step. Use a desalting column appropriate for the antibody's size or increase the number of dialysis buffer changes.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. citeqbiologics.com [citeqbiologics.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. goldbio.com [goldbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biomat.it [biomat.it]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. anaspec.com [anaspec.com]
- 18. broadpharm.com [broadpharm.com]
- 19. interchim.fr [interchim.fr]
- 20. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Cell Surface Labeling using Biotin-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-NHS ester is a highly efficient reagent for the biotinylation of proteins and other biomolecules containing primary amines on the cell surface.[1][2][3][4] The N-Hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[5][6][7] This process is commonly used to label cell surface proteins for subsequent detection, purification, or tracking. The polyethylene (B3416737) glycol (PEG) spacer arm is hydrophilic, which helps to reduce aggregation of labeled proteins and minimizes steric hindrance when binding to avidin (B1170675) or streptavidin.[1][8] This water-soluble reagent is also membrane-impermeable, making it ideal for specifically targeting cell surface proteins.[5][9]
Principle of Reaction
The biotinylation reaction occurs when the primary amine group of a protein nucleophilically attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). This reaction is most efficient at a pH range of 7-9.[1][3][10]
Figure 1: Chemical reaction of this compound ester with a primary amine.
Quantitative Data Summary
The following tables provide a summary of the recommended quantitative parameters for cell surface biotinylation experiments. Optimization may be required for specific cell types and experimental goals.[9]
Table 1: Reagent and Cell Concentration
| Parameter | Recommended Range | Notes |
| This compound Ester Concentration | 0.25 - 1 mg/mL or 2 - 5 mM | A final concentration of 2-5 mM is generally effective.[9][11] |
| Cell Density (Suspension Cells) | ~25 x 10⁶ cells/mL | Higher cell concentrations are more effective as less reagent is required.[9][12] |
| Cell Confluency (Adherent Cells) | 80 - 90% | Labeling will occur predominantly on the exposed surface.[9][11] |
Table 2: Incubation and Quenching Parameters
| Parameter | Recommended Conditions | Notes |
| Incubation Time | 30 minutes | Can be extended, but be mindful of potential protein degradation.[9][13] |
| Incubation Temperature | Room Temperature or 4°C | Incubation at 4°C can reduce the active internalization of the biotin (B1667282) reagent.[9][11][14] |
| Quenching Reagent | 100 mM Glycine (B1666218) or Tris | Quenching stops the labeling reaction.[9][14] |
| Quenching Time | 15 minutes | Ensures all unreacted NHS ester is deactivated.[14] |
| Quenching Temperature | 4°C | [14] |
Experimental Protocols
Materials Required
-
This compound Ester (Store at -20°C, protected from moisture).[1][15]
-
Cells of interest (suspension or adherent).
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 8.0. (Buffers containing primary amines like Tris or glycine will compete with the reaction).[9][14]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing stock solution.[9]
-
Lysis Buffer (if subsequent protein extraction is required).
Preparation of Reagents
-
This compound Ester Stock Solution:
-
Equilibrate the vial of this compound Ester to room temperature before opening to prevent moisture condensation.[9][16]
-
Immediately before use, dissolve the this compound Ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[17] Do not store the reconstituted reagent as the NHS-ester moiety readily hydrolyzes.[13]
-
-
Working Solution:
-
Dilute the stock solution to the desired final working concentration in ice-cold PBS (pH 8.0) immediately before adding to the cells.[14]
-
Protocol for Labeling Suspension Cells
-
Cell Preparation:
-
Biotinylation Reaction:
-
Add the freshly prepared this compound Ester working solution to the cell suspension to achieve the desired final concentration (e.g., 2 mM).[9]
-
Incubate the reaction mixture for 30 minutes at room temperature or on ice (4°C) with gentle agitation.[9][14] Performing the incubation at 4°C is recommended to minimize the internalization of the labeling reagent.[9][11]
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer (e.g., 100 mM glycine in PBS) and incubate for 15 minutes at 4°C.[14]
-
-
Final Washes:
-
Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer.[14]
-
The biotinylated cells are now ready for downstream applications such as cell lysis, flow cytometry, or microscopy.
-
Protocol for Labeling Adherent Cells
-
Cell Preparation:
-
Grow cells to the desired confluency in culture dishes.
-
Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove amine-containing culture medium.[14]
-
-
Biotinylation Reaction:
-
Add the freshly prepared this compound Ester working solution to the culture dish, ensuring the cell monolayer is completely covered.
-
Incubate the dish for 30 minutes at 4°C.[14]
-
-
Quenching:
-
Aspirate the biotinylation solution and add the Quenching Buffer to the dish.
-
Incubate for 15 minutes at 4°C.[14]
-
-
Final Washes:
-
Aspirate the Quenching Buffer and wash the cells three times with ice-cold PBS.[14]
-
The cells are now ready for subsequent procedures.
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for cell surface biotinylation.
Troubleshooting
Table 3: Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling | Inactive NHS ester reagent due to hydrolysis. | Use fresh or properly stored (desiccated at -20°C) reagent. Equilibrate to room temperature before opening.[5][16] |
| Presence of primary amines in buffers. | Use amine-free buffers (e.g., PBS, HEPES) for the reaction.[10] | |
| Insufficient concentration of biotin reagent. | Optimize the concentration of this compound Ester.[9] | |
| High Background/Non-specific Binding | Over-biotinylation of proteins. | Reduce the molar excess of the biotin reagent or decrease the incubation time.[18] |
| Inadequate quenching. | Ensure the quenching step is performed correctly with the appropriate concentration of glycine or Tris. | |
| Insufficient washing. | Increase the number and volume of wash steps after labeling and quenching.[18] | |
| Poor Cell Viability | Reagent toxicity at high concentrations. | Perform a cell viability assay (e.g., MTT) to determine the optimal, non-toxic concentration of the reagent.[19] |
| Harsh experimental conditions. | Perform all steps on ice (4°C) to minimize cell stress.[6] |
Conclusion
This compound ester is a versatile and effective reagent for the specific labeling of cell surface proteins. By following the detailed protocols and considering the key quantitative parameters outlined in these application notes, researchers can achieve robust and reproducible biotinylation for a wide range of downstream applications. Careful attention to reagent handling, buffer composition, and experimental conditions is crucial for successful outcomes.
References
- 1. goldbio.com [goldbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. interchim.fr [interchim.fr]
- 7. amsbio.com [amsbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Biotin-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-NHS ester is a versatile reagent designed for the simple and efficient biotinylation of proteins, antibodies, and other macromolecules containing primary amines.[1][2][3] The molecule consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin or avidin (B1170675), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer arm, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[2][3]
The PEG4 spacer arm, with a length of 29 Å, enhances the water solubility of the labeled molecule, which helps to reduce aggregation, particularly of biotinylated antibodies in solution.[1][2][3] This flexible spacer also minimizes steric hindrance, ensuring efficient binding of the biotin group to avidin or streptavidin.[2][3] The NHS ester reacts with primary amino groups (-NH₂) on molecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, in a pH range of 7-9 to form a stable amide bond.[1][3][4]
This document provides detailed protocols for the use of this compound ester in common applications, including protein biotinylation and cell surface labeling.
Product Information and Storage
Proper handling and storage of this compound ester are critical for its activity.
| Property | Value | Reference |
| Molecular Weight | 588.67 g/mol | [1] |
| Spacer Arm Length | 29 Å | [1] |
| Solubility | 10 mg/mL in water; also soluble in DMSO, DMF | [1][5][6] |
| Storage Temperature | -20°C, protected from moisture | [1][2][3] |
| Shipping | Typically on wet ice or at ambient temperature | [5][6] |
| Stability | ≥ 4 years when stored properly | [5] |
Important Considerations:
-
Moisture Sensitivity: this compound ester is moisture-sensitive.[1][4] To prevent hydrolysis of the NHS ester, always allow the vial to equilibrate to room temperature before opening.
-
Reagent Preparation: Reconstituted this compound ester should be used immediately.[1][4] The NHS-ester moiety readily hydrolyzes in aqueous solutions and becomes non-reactive. Do not prepare stock solutions for long-term storage. Discard any unused reconstituted reagent.[1][4]
-
Buffer Compatibility: Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][4] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly recommended reaction buffer.[1]
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Caption: Reaction of this compound ester with a primary amine.
Experimental Protocols
Protocol for Protein Biotinylation (e.g., IgG)
This protocol is a general guideline for biotinylating proteins. Optimal conditions, such as the molar ratio of biotin reagent to protein, may need to be determined empirically. This example typically results in the incorporation of 3-5 biotin molecules per IgG molecule.[1]
Materials:
-
This compound Ester
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (e.g., 0.1 M phosphate, 0.15 M NaCl)
-
Anhydrous DMSO or DMF (optional, for initial solubilization)
-
Method for removing non-reacted biotin (e.g., desalting columns, dialysis cassettes)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5
Workflow for Protein Biotinylation:
References
Application Notes and Protocols for Biotin-PEG4-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and buffer recommendations for the successful conjugation of Biotin-PEG4-NHS Ester to primary amine-containing molecules such as proteins, peptides, and antibodies.
Introduction to this compound Ester
This compound ester is a versatile biotinylation reagent that enables the labeling of biomolecules.[1] The core of this reagent's functionality lies in the N-hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary amines (-NH₂) found on molecules like the side chains of lysine (B10760008) residues or the N-terminus of proteins.[2][3] This reaction forms a stable amide bond.[2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces steric hindrance, and minimizes aggregation of the labeled protein.[1][4][5] The biotin (B1667282) moiety provides a high-affinity handle for streptavidin or avidin-based purification and detection methods.[6]
The success of the conjugation reaction is critically dependent on the buffer conditions, primarily pH, as it dictates the balance between the desired amine reaction and the competing hydrolysis of the NHS ester.[7]
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[8] A critical competing reaction is the hydrolysis of the NHS ester by water, which leads to the formation of an unreactive carboxylic acid and reduces the overall efficiency of the desired conjugation. The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the reaction pH.[2]
Figure 1. Reaction of this compound ester with a primary amine.
Data Presentation: Reaction Buffer Components
The choice of buffer and pH directly impacts the stability of the this compound Ester and the efficiency of the conjugation reaction. The following tables summarize key quantitative data.
Table 1: Recommended Reaction Buffers
| Buffer Component | Recommended Concentration | pH Range | Notes |
| Phosphate Buffered Saline (PBS) | 1X (e.g., 0.1 M phosphate, 0.15 M NaCl) | 7.2 - 8.0 | A commonly used buffer that provides good buffering capacity in the optimal pH range.[5] |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | Often cited as providing the optimal pH for NHS ester reactions.[7] |
| Borate | 50 mM | 8.0 - 9.0 | An effective buffer for maintaining a stable alkaline pH. |
| HEPES | 50 - 100 mM | 7.2 - 8.2 | A non-amine containing buffer suitable for NHS ester chemistry. |
Table 2: Buffer Components to Avoid in the Reaction
| Buffer Component | Reason for Avoidance |
| Tris (e.g., TBS) | Contains primary amines that will compete with the target molecule for reaction with the NHS ester.[2][5] |
| Glycine | Contains a primary amine and will quench the reaction.[9] |
| Ammonium Salts (e.g., Ammonium Bicarbonate) | Ammonium ions contain primary amines that interfere with the labeling reaction.[10] |
Table 3: Quenching Buffer Components
| Quenching Agent | Final Concentration | Incubation Time | Notes |
| Tris | 20 - 50 mM | 15 - 30 minutes | A common and effective quenching agent.[9] |
| Glycine | 20 - 100 mM | 15 - 30 minutes | A simple amino acid that efficiently stops the reaction.[9][11] |
| Ethanolamine | 20 - 50 mM | 15 - 30 minutes | Another effective primary amine-containing quenching agent.[9] |
Experimental Protocols
This protocol provides a general guideline for the biotinylation of a protein, such as an antibody. The optimal conditions may require empirical determination.
Materials and Reagents
-
This compound Ester
-
Protein to be labeled (e.g., antibody at 1-10 mg/mL)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns or dialysis cassettes for purification
Experimental Workflow
Figure 2. General experimental workflow for protein biotinylation.
Step-by-Step Protocol
-
Protein Preparation:
-
This compound Ester Preparation:
-
This compound ester is moisture-sensitive.[13] To prevent premature hydrolysis, equilibrate the vial to room temperature before opening.[14]
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[12] The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for storage.[12][13]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound ester stock solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is a good starting point.[12] The optimal ratio should be determined experimentally.
-
Add the calculated amount of the dissolved this compound Ester to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[12]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6][12] Gentle mixing is recommended.
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Remove unreacted this compound ester, the NHS byproduct, and the quenching agent by gel filtration (desalting column) or dialysis.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of biotin molecules per protein molecule.
-
Store the labeled protein appropriately, often at 4°C for short-term and -20°C for long-term storage.
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. goldbio.com [goldbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. neb.com [neb.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Biotinylated Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of biotinylated proteins, a cornerstone technique in numerous life science research and drug development applications. The high-affinity interaction between biotin (B1667282) and streptavidin (or its analogues) allows for robust and specific isolation of target proteins from complex biological mixtures.[1][2] This document outlines protocols for both denaturing and non-denaturing elution methods, enabling researchers to choose the most suitable approach for their downstream applications.
Data Presentation
Table 1: Comparison of Affinity Resins for Biotinylated Protein Purification
| Affinity Matrix | Binding Affinity (Kd) | Elution Conditions | Advantages | Disadvantages |
| Streptavidin/Avidin (B1170675) | ~10⁻¹⁵ M | Harsh denaturing conditions (e.g., 8M Guanidine-HCl, pH 1.5) or competitive elution with excess biotin at high temperatures.[3] | Extremely strong and specific binding, ideal for capturing low-abundance proteins.[4] | Harsh elution can denature the protein of interest.[4] |
| Monomeric Avidin | ~10⁻⁷ M | Mild competitive elution (e.g., 2mM Biotin in PBS).[3] | Allows for gentle, non-denaturing elution, preserving protein structure and function.[3] | Lower binding affinity may not be suitable for all applications. |
| Anti-Biotin Antibody | Variable | Competitive elution with free biotin (e.g., 4 mg/ml biotin).[4] | Enables non-denaturing elution under near-neutral pH conditions.[4] | Binding capacity may be lower than streptavidin-based resins. |
| NeutrAvidin | ~10⁻¹⁵ M | Similar to Streptavidin | Reduced non-specific binding due to lack of carbohydrates. | Still requires harsh elution conditions for dissociation. |
Table 2: Composition of Buffers for Biotinylated Protein Purification
| Buffer Type | Composition | Application |
| Lysis Buffer 1 | 50 mM Tris-HCl pH 7.4, 250 mM NaCl, 0.1% SDS, 1% Triton X-100, 0.25 mM DTT.[5] | General cell lysis for subsequent purification. |
| Lysis Buffer 2 | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.4% SDS, 1% IGEPAL-CA630, 1 mM EGTA, 1.5 mM MgCl₂.[5] | Alternative lysis buffer, composition can be optimized.[5] |
| Binding/Wash Buffer | 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.[6][7] | Equilibration of resin and washing away non-specific binders. |
| Denaturing Elution Buffer | 8 M Guanidine-HCl, pH 1.5.[3][8] | Harsh elution for tightly bound proteins from streptavidin/avidin. |
| Competitive Elution Buffer | 25 mM Biotin in 50 mM Tris-HCl, pH 7.4.[5] | Elution through competition, often requires heating.[5] |
| Mild Elution Buffer | 2 mM D-Biotin in 1X PBS.[3] | Gentle elution from monomeric avidin resins.[3] |
| Anti-Biotin Elution Buffer | 4 mg/ml Biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5.[4] | Competitive elution from anti-biotin antibody agarose (B213101).[4] |
Experimental Protocols
Protocol 1: Purification of Biotinylated Proteins using Streptavidin Agarose with Denaturing Elution
This protocol is suitable for applications where the native conformation of the protein is not required, such as in mass spectrometry-based protein identification.
1. Preparation of Cell Lysate: a. Lyse cells using an appropriate lysis buffer (e.g., Lysis Buffer 1 or 2 from Table 2) supplemented with protease inhibitors. b. Incubate on ice for 30 minutes with occasional vortexing. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the soluble proteins.
2. Equilibration of Streptavidin Resin: a. Resuspend the streptavidin agarose resin and transfer the desired amount to a new tube. b. Wash the resin twice with 10 bed volumes of Binding/Wash Buffer. c. Centrifuge at 1,000 x g for 2 minutes to pellet the resin and discard the supernatant.
3. Binding of Biotinylated Protein: a. Add the clarified cell lysate to the equilibrated streptavidin resin. b. Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
4. Washing: a. Pellet the resin by centrifugation at 1,000 x g for 2 minutes and discard the supernatant. b. Wash the resin three to five times with 10 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
5. Elution: a. Add 1-2 bed volumes of Denaturing Elution Buffer to the resin. b. Incubate for 10-15 minutes at room temperature with gentle mixing. c. Centrifuge at 1,000 x g for 2 minutes and collect the supernatant containing the purified protein. d. A second elution step can be performed to maximize recovery.
Protocol 2: Purification of Biotinylated Proteins using Streptavidin Magnetic Beads with Competitive Elution and Heat
This method provides an alternative to harsh denaturing conditions and may be suitable for some downstream applications that can tolerate heat.[5][9]
1. Preparation of Cell Lysate: a. Follow the steps outlined in Protocol 1, Section 1.
2. Equilibration of Streptavidin Magnetic Beads: a. Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. b. Place the tube on a magnetic stand to capture the beads and remove the storage buffer. c. Wash the beads twice with Binding/Wash Buffer.
3. Binding of Biotinylated Protein: a. Add the clarified cell lysate to the equilibrated magnetic beads. b. Incubate overnight at 4°C with gentle end-over-end rotation.[5]
4. Washing: a. Place the tube on a magnetic stand and remove the supernatant. b. Wash the beads with the respective lysis buffer.[5] c. Perform a wash with 2% SDS in 50 mM Tris-HCl pH 7.4, followed by two washes with the lysis buffer.[5]
5. Elution: a. Add 30 µl of 25 mM biotin solution to the beads.[5] b. Heat the sample at 95°C for 5 minutes.[5] c. Place the tube on a magnetic stand and collect the supernatant containing the eluted protein. d. An additional elution with fresh biotin solution can be performed to increase yield.[5]
Protocol 3: Non-Denaturing Purification using Anti-Biotin Antibody Agarose
This protocol is ideal for purifying biotinylated proteins while preserving their native structure and function.[4]
1. Preparation of Sample: a. Prepare the biotinylated protein sample in a suitable buffer such as PBST (Phosphate-buffered saline with 0.05% Tween 20).[4]
2. Equilibration of Anti-Biotin Antibody Agarose: a. Wash and equilibrate the required volume of anti-biotin antibody agarose beads with PBST.[4]
3. Protein Binding: a. Add the prepared sample to the equilibrated beads. b. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Bead Wash: a. Wash the beads four times with PBST and subsequently two times with a saline solution to remove unbound proteins.[4]
5. Elution with Free Biotin: a. Add 150 µl of a 4 mg/ml biotin solution in 25 mM Tris-HCl containing 0.3 M NaCl (pH 8.5) to the beads.[4] b. Resuspend the beads and incubate for 30 minutes at room temperature.[4] c. Centrifuge and collect the supernatant containing the purified, native protein.
Mandatory Visualizations
Caption: General workflow for the purification of biotinylated proteins.
References
- 1. Biotin/Avidin Binding Purification - Creative BioMart [chromatography.creativebiomart.net]
- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 3. Biotin-Tagged Protein Purification [gbiosciences.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Streptavidin Binding Buffer [gbiosciences.com]
- 8. thomassci.com [thomassci.com]
- 9. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG4-NHS Ester in Pull-Down Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction to Biotin-PEG4-NHS Ester
This compound ester is a versatile and highly efficient reagent for the biotinylation of proteins, antibodies, and other biomolecules containing primary amines.[1][2] Its structure comprises three key components:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675), forming the basis for strong and specific capture in pull-down assays.
-
PEG4 (Polyethylene Glycol) Spacer: A hydrophilic, four-unit polyethylene (B3416737) glycol spacer arm enhances the water solubility of the labeled molecule, reducing aggregation.[3] This flexible spacer also minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin.[3]
-
NHS (N-hydroxysuccinimide) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) at a physiological to slightly alkaline pH (7-9).[3]
These features make this compound ester an ideal choice for preparing "bait" proteins for pull-down assays aimed at identifying protein-protein interactions.
Key Applications
-
Identification of Protein-Protein Interactions: The primary application is in pull-down assays to isolate and identify binding partners of a specific protein of interest ("bait") from a complex mixture like a cell lysate.
-
Cell Surface Protein Labeling: Due to its water-solubility and membrane impermeability, it can be used to specifically label proteins on the surface of living cells.[4]
-
Antibody Biotinylation: Efficiently labels antibodies for use in various immunoassays, including ELISA, Western blotting, and immunohistochemistry, where signal amplification is desired.
Experimental Protocols
Protocol for Biotinylation of a "Bait" Protein
This protocol describes the biotinylation of a purified protein for use as "bait" in a pull-down assay.
Materials:
-
Purified "bait" protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous DMSO or DMF
-
Desalting column
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Ensure the purified protein is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the labeling reaction. If necessary, perform a buffer exchange into PBS (Phosphate Buffered Saline), pH 7.2-8.0.
-
The concentration of the protein should ideally be 2-10 mg/mL.
-
-
Preparation of this compound Ester Stock Solution:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10-20 mM stock solution by dissolving the required amount of this compound ester in anhydrous DMSO or DMF. For example, to prepare a 20 mM solution, add 170 µL of ultrapure water to 2 mg of the reagent.[4]
-
Note: The NHS-ester is moisture-sensitive and will hydrolyze. The stock solution should be prepared fresh immediately before use. Do not store the reconstituted reagent.
-
-
Biotinylation Reaction:
-
The molar ratio of this compound ester to protein will determine the degree of labeling. A starting point is a 12- to 20-fold molar excess of the biotin reagent to the protein.[5] This may require optimization depending on the protein and the desired level of biotinylation.
-
Add the calculated volume of the this compound ester stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Removal of Excess Biotin:
-
It is crucial to remove unreacted biotin to prevent it from binding to the streptavidin beads in the pull-down assay.
-
Use a desalting column appropriate for the volume of your sample to separate the biotinylated protein from excess, non-reacted biotinylation reagent.
-
-
Quantification of Biotinylation (Optional but Recommended):
-
The degree of biotin incorporation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of the HABA dye from avidin by biotin, which results in a decrease in absorbance at 500 nm.
-
Protocol for HABA Assay to Quantify Biotin Incorporation
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader
-
Cuvettes or microplate
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm again once the reading has stabilized (A500 HABA/Avidin/Biotin Sample).
-
Calculate the moles of biotin per mole of protein using the manufacturer's instructions. A typical result for an antibody is 3-5 biotin molecules per molecule of IgG.[5]
| Parameter | Cuvette Format | Microplate Format |
| HABA/Avidin Volume | 900 µL | 180 µL |
| Sample Volume | 100 µL | 20 µL |
| Wavelength | 500 nm | 500 nm |
Protocol for Pull-Down Assay
This protocol outlines the use of the biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated "bait" protein
-
Cell lysate containing potential "prey" proteins
-
Streptavidin-conjugated magnetic or agarose (B213101) beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Preparation of Cell Lysate:
-
Lyse cells expressing the potential "prey" proteins using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Preparation of Streptavidin Beads:
-
Wash the streptavidin beads three times with the wash buffer to remove any preservatives.
-
-
Immobilization of Bait Protein:
-
Incubate the biotinylated "bait" protein with the washed streptavidin beads for 1 hour at room temperature with gentle rotation to allow the biotin and streptavidin to bind.
-
-
Binding of Prey Proteins:
-
Wash the beads with the immobilized "bait" protein to remove any unbound "bait".
-
Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow the "prey" proteins to bind to the "bait" protein.
-
-
Washing:
-
Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads. A common method is to add SDS-PAGE sample buffer and boil the beads for 5-10 minutes.
-
-
Analysis:
-
The eluted proteins can be analyzed by Western blotting to confirm the presence of a known interacting partner or by mass spectrometry for the identification of novel interactors.
-
Data Presentation: Quantitative Analysis of Pull-Down Assays
A successful pull-down experiment followed by quantitative mass spectrometry can identify and quantify proteins that specifically interact with the "bait" protein. Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) allow for the differentiation of specifically bound proteins from non-specific background contaminants.
Below is an illustrative table of quantitative data from a hypothetical SILAC pull-down experiment using a biotinylated "bait" protein. In this example, "heavy" labeled cell lysate was incubated with the biotinylated "bait" and "light" labeled lysate was used as a control. The ratio of heavy to light (H/L) indicates the enrichment of a protein in the "bait" sample.
| Protein ID | Gene Name | Protein Name | SILAC Ratio (H/L) | -log10(p-value) |
| P04637 | TP53 | Cellular tumor antigen p53 | 8.2 | 4.5 |
| Q06323 | MDM2 | E3 ubiquitin-protein ligase Mdm2 | 7.5 | 4.2 |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 6.8 | 3.9 |
| P11362 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.2 | 0.5 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | 0.3 |
| P02768 | ALB | Serum albumin | 0.9 | 0.1 |
-
Interpretation: Proteins with a high SILAC ratio and a high -log10(p-value) (indicating statistical significance) are considered specific interaction partners of the "bait" protein. In this example, TP53, MDM2, and GRB2 are identified as strong potential interactors, while HSP90AA1, ACTB, and ALB are likely non-specific background proteins.
Visualizations
Caption: Workflow of a pull-down assay using this compound ester.
Caption: Identifying protein interactions within a signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no biotinylation | Inactive this compound ester | Prepare fresh stock solution immediately before use. Ensure the reagent is stored properly with a desiccant. |
| Presence of primary amines in the buffer | Perform buffer exchange of the protein into an amine-free buffer (e.g., PBS) before biotinylation. | |
| High background in pull-down | Insufficient washing | Increase the number and stringency of wash steps. Consider adding a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. |
| Non-specific binding to beads | Pre-clear the cell lysate with unconjugated beads before incubation with the "bait"-bound beads. | |
| No "prey" protein detected | Weak or transient interaction | Perform the binding step at a lower temperature (e.g., 4°C) for a longer duration. Consider cross-linking strategies to stabilize the interaction. |
| Low abundance of "prey" protein | Increase the amount of cell lysate used in the assay. | |
| "Bait" protein conformation altered by biotinylation | Reduce the molar excess of the biotinylation reagent to decrease the number of biotin molecules per protein. |
References
- 1. A SILAC-based DNA protein interaction screen that identifies candidate binding proteins to functional DNA elements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Chemical labelling of active serum thioester proteins for quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Surface Plasmon Resonance using Biotin-PEG4-NHS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Biotin-PEG4-NHS ester for the immobilization of ligands in Surface Plasmon Resonance (SPR) applications. This powerful technique allows for the real-time, label-free analysis of biomolecular interactions, crucial for kinetics and affinity studies in drug discovery and life sciences research.
Introduction to this compound in SPR
This compound is a biotinylation reagent that facilitates the covalent attachment of biotin (B1667282) to proteins, antibodies, or any other molecule containing primary amines.[1][2] The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues) to form a stable amide bond.[1] The key features of this reagent for SPR applications include:
-
Strong and Specific Immobilization: The biotin tag allows for the highly specific and high-affinity capture of the labeled ligand onto a streptavidin-coated sensor chip.[3] This interaction is one of the strongest known non-covalent bonds in biology, ensuring a stable baseline for kinetic analysis.[3]
-
Reduced Steric Hindrance: The polyethylene (B3416737) glycol (PEG) spacer arm, with four PEG units, provides a flexible linker of approximately 29 Å.[4] This spacer separates the biotin from the ligand, minimizing steric hindrance and ensuring the ligand's binding sites are accessible to the analyte.[1][2]
-
Improved Solubility: The hydrophilic nature of the PEG spacer imparts water solubility to the biotinylated molecule, which can help prevent aggregation of labeled proteins in solution.[1][2]
Experimental Workflows
The overall workflow for an SPR experiment using a this compound labeled ligand can be broken down into two main stages: Ligand Biotinylation and SPR Analysis.
Caption: General experimental workflow for SPR using a this compound labeled ligand.
Experimental Protocols
Protocol 1: Biotinylation of a Protein Ligand with this compound
This protocol provides a general guideline for biotinylating a protein ligand. Optimal conditions may need to be determined empirically.
Materials:
-
Protein Ligand (1-10 mg/mL)
-
This compound Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or another amine-free buffer. Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare Protein Solution: Ensure the protein ligand is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare Biotinylation Reagent: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined experimentally.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialyzing the sample against PBS overnight at 4°C.
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: SPR Kinetic Analysis on a Streptavidin-Coated Sensor Chip
This protocol outlines the steps for immobilizing a biotinylated ligand and performing a kinetic analysis.
Materials:
-
Biotinylated Ligand
-
Analyte of interest
-
SPR Instrument (e.g., Biacore, OpenSPR)
-
Streptavidin (SA) Sensor Chip
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Buffer (if applicable): e.g., 1 M NaCl, 50 mM NaOH; or 10 mM Glycine-HCl, pH 2.0. The choice of regeneration solution is dependent on the stability of the ligand-analyte interaction and the ligand itself.
Procedure:
-
System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.
-
Ligand Immobilization:
-
Dilute the biotinylated ligand in running buffer to a suitable concentration (e.g., 1-10 µg/mL).
-
Inject the biotinylated ligand over the streptavidin sensor surface at a low flow rate (e.g., 5-10 µL/min) to allow for efficient capture.
-
Monitor the immobilization level in real-time. The target immobilization level will depend on the specific interaction being studied but is often in the range of 100-300 Response Units (RU) for protein-protein interactions.
-
Wash the surface with running buffer to remove any non-specifically bound ligand.
-
-
Analyte Injection (Kinetic Analysis):
-
Prepare a series of analyte dilutions in running buffer. A typical concentration range is 0.1x to 10x the expected dissociation constant (KD).
-
Inject the analyte solutions sequentially, from the lowest to the highest concentration, over the ligand-immobilized surface. Include a buffer-only (zero analyte concentration) injection as a reference.
-
Each injection cycle consists of:
-
Association Phase: Flow the analyte over the surface for a defined period (e.g., 120-300 seconds) to monitor binding.
-
Dissociation Phase: Flow running buffer over the surface for a defined period (e.g., 300-900 seconds) to monitor the dissociation of the analyte.
-
-
-
Surface Regeneration:
-
If the ligand-analyte interaction is reversible and the surface needs to be reused for subsequent injections, inject a pulse of regeneration buffer to remove the bound analyte.
-
The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference channel data and the buffer-only injection data from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation
The following table summarizes illustrative quantitative data from SPR experiments utilizing biotinylated ligands for immobilization.
| Ligand (Biotinylated) | Analyte | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Instrument |
| Protein M1 | Protein A1 | 1.2 x 10⁵ | 6.8 x 10⁻⁴ | 5.7 | OpenSPR |
| Protein M2 | Protein A1 | 2.5 x 10⁵ | 1.4 x 10⁻⁴ | 0.54 | OpenSPR |
| Th10-39 Peptide | Human α-thrombin | 3.5 x 10⁶ | 3.9 x 10⁻² | 10.9 | BI-4500 |
| Human PD-L1 | Human PD-1 | - | - | 25.35 | Biacore T200 |
| Human CD155/PVR | Human TIGIT | - | - | 36.14 | Biacore T200 |
Data for Protein M1/M2 and Protein A1 from an application note by Nicoya Lifesciences.[5] Data for Th10-39 and human α-thrombin from an application note by Biosensing Instrument.[6] Data for PD-L1/PD-1 and CD155/TIGIT from a Bio-Techne application note.[7]
Case Study: Investigating the EGFR Signaling Pathway
Surface Plasmon Resonance is a valuable tool for characterizing the binding kinetics of ligands to receptors that play a critical role in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[8][9][10] Overexpression or mutation of EGFR is implicated in various cancers.[8][10]
Caption: Simplified EGFR signaling pathway and its analysis using SPR.
By biotinylating a ligand like Epidermal Growth Factor (EGF) using this compound and immobilizing it on a streptavidin chip, researchers can study the binding of the soluble EGFR ectodomain as the analyte. Conversely, EGFR can be captured on the chip, and the binding of various ligands, including potential therapeutic antibodies, can be assessed.[8][9] This allows for the precise determination of binding affinities and kinetics, which is critical for the development of targeted cancer therapies.[8] The binding of EGF to EGFR initiates a signaling cascade involving proteins like Grb2, Sos, Ras, Raf, MEK, and ERK, ultimately leading to cellular responses such as proliferation and survival.[11] SPR can provide the quantitative data needed to understand the initial and most critical step in this pathway: the ligand-receptor interaction.[8][10]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. SA-sensorchip [sprpages.nl]
- 4. researchgate.net [researchgate.net]
- 5. nicoyalife.com [nicoyalife.com]
- 6. biosensingusa.com [biosensingusa.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Biotin-PEG4-NHS Ester: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-NHS ester is a versatile reagent for the covalent labeling of proteins and other biomolecules containing primary amines.[1][2] Its application in flow cytometry enables the sensitive detection and quantification of cell surface and intracellular antigens. This document provides detailed application notes and experimental protocols for the use of this compound ester in flow cytometry, tailored for researchers, scientists, and drug development professionals.
The structure of this compound ester incorporates three key features:
-
Biotin (B1667282): A small molecule with an exceptionally high affinity for streptavidin and avidin, forming a stable complex that is resistant to extremes of pH and temperature.[3][4]
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: A hydrophilic four-unit polyethylene glycol spacer arm enhances the water solubility of the reagent and the resulting biotinylated molecule, which helps to reduce aggregation.[1][2] The spacer also minimizes steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin.[2]
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group efficiently forms stable amide bonds with primary amines (e.g., the side chains of lysine (B10760008) residues and the N-terminus of polypeptides) at physiological to slightly alkaline pH.[4]
The use of this compound ester in a two-step detection method, where the biotinylated target is subsequently labeled with a fluorophore-conjugated streptavidin, offers significant signal amplification, making it ideal for the detection of low-abundance antigens.[3][5]
Reaction Mechanism
The fundamental reaction of this compound ester involves the acylation of a primary amine. The lone pair of electrons on the primary amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Caption: Reaction of this compound ester with a primary amine.
Quantitative Data
The following tables summarize quantitative data relevant to the use of biotinylation in flow cytometry. While direct quantitative comparisons for this compound ester across various cell types are limited in the literature, the data from studies using structurally similar NHS-biotin reagents provide valuable insights into expected performance.
Table 1: Biotinylation of Red Blood Cells with Sulfo-NHS-Biotin
This table presents data on the quantification of biotin on red blood cells (RBCs) labeled with varying concentrations of sulfo-NHS-biotin, as measured by flow cytometry. The fluorescence intensity is reported in Molecules of Equivalent Soluble Fluorochrome (MESF), a standardized unit.[6]
| Sulfo-NHS-Biotin Concentration (µg/mL) | Moles of Biotin per mL of RBCs (nmol/mL) | Molecules of Equivalent Soluble Fluorochrome (MESF) per RBC |
| 3 | 27 | ~32,000 |
| 30 | 271 | ~200,000 |
Data adapted from a study on biotin-labeled red blood cells. The study utilized sulfo-NHS-biotin, a water-soluble analog of NHS-biotin.[6]
Table 2: Illustrative Comparison of Biotinylation Reagents
This table provides an illustrative comparison of expected outcomes based on the properties of different biotinylation reagents.
| Feature | This compound Ester | Sulfo-NHS-Biotin |
| Target | Primary amines | Primary amines |
| Membrane Permeability | Permeable | Impermeable |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), then aqueous solutions | Water-soluble |
| Primary Application | Cell surface and intracellular labeling | Primarily cell surface labeling |
| Potential for Aggregation | Reduced due to PEG spacer | Generally low |
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation and Flow Cytometry Analysis
This protocol details the steps for labeling cell surface proteins with this compound ester for subsequent analysis by flow cytometry.
Materials:
-
Cells of interest (suspension or adherent)
-
This compound Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: PBS containing 100 mM Glycine or Tris, ice-cold
-
Staining Buffer: PBS with 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)
-
Fluorophore-conjugated Streptavidin
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Suspension cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Adherent cells: Wash the cell monolayer three times with ice-cold PBS (pH 8.0).
-
-
Resuspend Cells: Resuspend the cell pellet in ice-cold PBS (pH 8.0) at a concentration of 1-25 x 10⁶ cells/mL.[4]
-
Prepare this compound Ester Solution: Immediately before use, prepare a stock solution of this compound ester in anhydrous DMSO or DMF. A common stock concentration is 10-20 mM.[4]
-
Note: The NHS ester moiety is susceptible to hydrolysis. Prepare the solution fresh and do not store for later use.[4]
-
-
Biotinylation Reaction: Add the this compound ester stock solution to the cell suspension to achieve a final concentration of 1-2 mM.[4]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or on ice.[4]
-
Note: Performing the incubation on ice can reduce the internalization of the biotinylation reagent.[4]
-
-
Quench Reaction: Add ice-cold Quenching Buffer to the cell suspension and incubate for 10-15 minutes on ice to stop the reaction by consuming any unreacted this compound ester.
-
Wash Cells: Wash the cells three times with ice-cold Staining Buffer to remove excess biotinylation reagent and quenching buffer.
-
Staining with Streptavidin: Resuspend the biotinylated cells in Staining Buffer containing the appropriate dilution of a fluorophore-conjugated streptavidin.
-
Incubation: Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash and Resuspend: Wash the cells twice with Staining Buffer. Resuspend the final cell pellet in an appropriate volume of Staining Buffer for flow cytometry analysis.
-
Flow Cytometry Analysis: Analyze the labeled cells on a flow cytometer.
Caption: Workflow for cell surface protein biotinylation.
Protocol 2: Intracellular Protein Biotinylation and Flow Cytometry Analysis
This protocol provides a general framework for labeling intracellular proteins with this compound ester. Optimization of fixation and permeabilization steps is crucial and may vary depending on the cell type and the target antigen.
Materials:
-
Cells of interest
-
This compound Ester
-
Anhydrous DMSO or DMF
-
PBS
-
Fixation Buffer (e.g., 2-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1-0.5% Saponin or Triton X-100)
-
Quenching Buffer (PBS with 100 mM Glycine or Tris)
-
Staining Buffer (PBS with 1-2% BSA or FBS)
-
Fluorophore-conjugated Streptavidin
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest and wash cells as described in Protocol 1, Step 1.
-
Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash: Wash the cells twice with PBS.
-
Permeabilization: Resuspend the fixed cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Note: For nuclear antigens, a harsher detergent like Triton X-100 may be necessary. For cytoplasmic antigens, a milder detergent like Saponin is often preferred.
-
-
Prepare this compound Ester Solution: Immediately before use, prepare a stock solution of this compound ester in anhydrous DMSO or DMF as described in Protocol 1, Step 3.
-
Biotinylation Reaction: Dilute the this compound ester stock solution in Permeabilization Buffer and add it to the permeabilized cells. The final concentration may need to be optimized (a starting point of 1-2 mM is recommended).
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Quench Reaction: Add Quenching Buffer to the cell suspension and incubate for 10-15 minutes at room temperature.
-
Wash Cells: Wash the cells three times with Permeabilization Buffer.
-
Staining with Streptavidin: Resuspend the biotinylated cells in Permeabilization Buffer containing the appropriate dilution of a fluorophore-conjugated streptavidin.
-
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.
-
Wash and Resuspend: Wash the cells twice with Staining Buffer. Resuspend the final cell pellet in an appropriate volume of Staining Buffer for flow cytometry analysis.
-
Flow Cytometry Analysis: Analyze the labeled cells on a flow cytometer.
Caption: Workflow for intracellular protein biotinylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient biotinylation | Ensure this compound ester solution is freshly prepared. Optimize the concentration of the biotinylation reagent and incubation time. Verify the pH of the reaction buffer is between 7 and 9.[2] |
| Low antigen expression | Use a brighter fluorophore-conjugated streptavidin. Consider signal amplification strategies. | |
| Inadequate permeabilization (for intracellular targets) | Optimize the permeabilization reagent and incubation time. | |
| High Background | Non-specific binding of streptavidin | Include a blocking step with unconjugated streptavidin before adding the fluorophore-conjugated streptavidin. Ensure adequate washing steps. |
| High concentration of biotinylation reagent | Titrate the concentration of this compound ester to find the optimal balance between signal and background. | |
| Presence of dead cells | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies and streptavidin. | |
| High Cell Clumping | Aggregation of biotinylated proteins | The PEG spacer in this compound ester helps reduce aggregation, but if clumping occurs, try reducing the concentration of the biotinylation reagent or the cell density.[1] |
Conclusion
This compound ester is a powerful and versatile tool for labeling cell surface and intracellular proteins for flow cytometry analysis. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this reagent in their studies. The key advantages of this system, including the potential for significant signal amplification and the flexibility in choosing fluorophores for detection, make it an invaluable technique in cellular analysis and drug development. Careful optimization of labeling conditions and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. goldbio.com [goldbio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 6. Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG4-NHS Ester to Protein Molar Ratio
Welcome to the technical support center for optimizing your Biotin-PEG4-NHS ester to protein labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful biotinylation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound ester to protein?
A1: The optimal molar ratio of this compound ester to your protein is dependent on several factors, including your protein's concentration and the number of available primary amines (lysine residues and the N-terminus). For a starting point, a 20-fold molar excess of biotin (B1667282) to protein is often recommended.[1][2] However, for more dilute protein solutions (e.g., 2 mg/mL), a higher molar excess of ≥20 may be necessary, while for more concentrated solutions (e.g., 10 mg/mL), a ≥12-fold molar excess can be used.[2][3][4][5] It is crucial to empirically determine the optimal ratio for your specific protein and application.[6]
Q2: What are the ideal buffer conditions for the biotinylation reaction?
A2: The biotinylation reaction with an NHS ester is most efficient at a pH of 7-9.[7][8][9] It is critical to use an amine-free buffer, as primary amines will compete with the protein for reaction with the NHS ester.[3][10][11] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used and recommended buffer.[3][4] Avoid buffers containing Tris or glycine.[3][10][11]
Q3: How can I determine the degree of biotinylation after the reaction?
A3: The most common method to determine the number of biotin molecules incorporated per protein molecule is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[12][13] This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[12][13][14][15] The change in absorbance is proportional to the amount of biotin in your sample.[13]
Q4: My protein precipitates after the biotinylation reaction. What could be the cause?
A4: Protein precipitation can occur due to over-biotinylation, which can alter the solubility of the protein.[10][16] To resolve this, try reducing the molar excess of the this compound ester in your reaction.[16] The hydrophilic PEG spacer in this compound ester is designed to help reduce aggregation of labeled proteins in solution.[7][8]
Q5: I am observing high background in my downstream applications. What are the common causes and solutions?
A5: High background is a frequent issue and can stem from several factors, including insufficient blocking, inadequate washing, or over-biotinylation leading to non-specific binding.[17][18] To mitigate this, ensure your blocking steps are optimized, increase the number and duration of washes, and consider titrating your streptavidin-conjugate to find the optimal concentration.[17][18]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Biotinylation Efficiency | Incorrect buffer: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer. | Use an amine-free buffer such as PBS at a pH of 7.2-8.0.[3][10][11] |
| Hydrolyzed this compound ester: The NHS ester is moisture-sensitive and can hydrolyze.[3][19][20][21] | Allow the reagent to equilibrate to room temperature before opening.[3][21] Reconstitute the reagent immediately before use and discard any unused portion.[3] | |
| Insufficient molar ratio of biotin to protein: The amount of biotin reagent is too low for the given protein concentration. | Increase the molar excess of the this compound ester. For dilute protein solutions (≤ 2mg/mL), use a ≥ 20-fold molar excess.[2][4][5] | |
| High Background Signal | Over-biotinylation: Excessive labeling can lead to non-specific binding. | Reduce the molar ratio of biotin to protein in the conjugation reaction.[18] |
| Insufficient washing: Inadequate removal of unbound biotinylated protein or detection reagents. | Increase the number and duration of wash steps. Consider adding a detergent like Tween-20 to the wash buffer.[17][18] | |
| Inadequate blocking: Non-specific binding sites on the solid phase (e.g., microplate, beads) are not sufficiently blocked. | Optimize the blocking buffer and increase the blocking time or concentration.[17][18] | |
| Protein Precipitation | Over-biotinylation: Alteration of the protein's surface charge and solubility due to excessive modification. | Decrease the molar excess of the this compound ester used in the reaction.[16] |
| Suboptimal buffer conditions after labeling: The storage buffer may not be suitable for the biotinylated protein. | Store the biotinylated protein in a buffer that is optimal for the non-biotinylated protein.[3] |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound Ester
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Protein Sample: Ensure your protein is in an amine-free buffer at an appropriate concentration. If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.[4][10]
-
Reconstitute this compound Ester: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[3][4]
-
Calculate the Volume of Biotin Reagent: Determine the volume of the biotin stock solution needed to achieve the desired molar excess.
-
Reaction: Add the calculated volume of the this compound ester solution to your protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][3][22]
-
Removal of Excess Biotin: Remove non-reacted this compound ester using a desalting column or dialysis.[3][12]
-
Storage: Store the biotinylated protein under the same conditions that are optimal for the non-biotinylated protein.[3]
Protocol 2: Determination of the Degree of Biotinylation using the HABA Assay
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a microplate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm. This is your A500 HABA/Avidin reading.[12]
-
Add Biotinylated Sample: Add a known volume of your biotinylated protein sample to the HABA/Avidin solution in the cuvette or well and mix thoroughly.[12]
-
Measure Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized. This is your A500 HABA/Avidin/Biotin Sample reading.[12]
-
Calculate the Degree of Biotinylation: Use the change in absorbance to calculate the concentration of biotin in your sample. Several online calculators are available for this purpose.[14][15] You will need to know the concentration and molecular weight of your protein.[12][14]
Visualizations
Caption: Workflow for protein biotinylation and analysis.
Caption: Troubleshooting decision tree for biotinylation.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. apexbt.com [apexbt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. goldbio.com [goldbio.com]
- 9. This compound ester, 459426-22-3 | BroadPharm [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. fishersci.ie [fishersci.ie]
- 14. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Troubleshooting Low Biotinylation Efficiency
Welcome to the technical support center for biotinylation troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low biotinylation efficiency.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any biotinylation of my protein. What are the most common reasons for a complete failure of the labeling reaction?
A complete failure of the biotinylation reaction can often be traced back to a few key factors:
-
Incorrect Biotin (B1667282) Reagent: You may be using a form of biotin that lacks a reactive group for covalent bonding. For instance, "biotin sodium salt" is the vitamin itself and will not react with your protein.[1] You need an "activated" biotin derivative, such as an N-hydroxysuccinimide (NHS) ester of biotin (e.g., Sulfo-NHS-biotin), which reacts with primary amines.[1]
-
Degraded Biotin Reagent: Biotinylation reagents, especially NHS esters, are moisture-sensitive and can hydrolyze over time, rendering them inactive.[2][3] Always use a fresh vial of the reagent or one that has been stored properly with a desiccant at -20°C for long-term storage.[2]
-
Interfering Substances in the Buffer: Your protein solution may contain substances that interfere with the reaction. Primary amine-containing buffers like Tris or glycine (B1666218) will compete with your protein for the biotinylation reagent.[3][4] Similarly, preservatives like sodium azide (B81097) can interfere with the reaction.[3] It is crucial to exchange the protein into an amine-free buffer such as PBS or HEPES before starting the biotinylation reaction.[1][3]
-
Incorrect pH: The optimal pH for NHS-ester biotinylation reactions is between 7.2 and 8.5.[1] If the pH is too low, the primary amines on the protein will be protonated and less reactive.[5]
Q2: My biotinylation efficiency is very low, but not completely absent. How can I optimize the reaction to increase the yield?
Low biotinylation efficiency can be improved by optimizing several reaction parameters:
-
Molar Ratio of Biotin to Protein: The ratio of biotin reagent to your protein is a critical factor. A common starting point is a 20-fold molar excess of biotin.[1][6] However, this may need to be optimized for your specific protein. You can try a range of molar ratios from 10:1 to 50:1 to find the optimal concentration.[1] For dilute protein solutions (≤ 2 mg/mL), a ≥20-fold molar excess is often recommended.[6]
-
Incubation Time and Temperature: The reaction is typically carried out for 2 hours at room temperature or overnight at 4°C.[6] Higher temperatures increase the reaction rate but may compromise protein stability.[6] For sensitive proteins, a shorter incubation on ice (e.g., 2 hours) is a good starting point.[6] Longer incubation times can lead to a higher degree of biotinylation, but this can plateau once accessible reactive sites are saturated.[6]
-
Protein Concentration: The concentration of your protein can influence the efficiency of the labeling reaction. For NHS-ester reactions, a protein concentration of 1 mg/mL is a good starting point, although concentrations as low as 0.1 mg/mL may be feasible with adjustments to other parameters.[5]
Q3: My protein precipitates after adding the biotinylation reagent. What causes this and how can I prevent it?
Protein precipitation during or after biotinylation is a common issue and can be caused by:
-
High Concentration of Organic Solvent: Some biotinylation reagents are dissolved in organic solvents like DMSO. Adding a large volume of this stock solution to your aqueous protein sample can cause the protein to precipitate.[1] To avoid this, use a more concentrated stock of the biotin reagent to keep the volume of added solvent low.[1]
-
Over-biotinylation: Excessive labeling can alter the solubility of your protein, leading to precipitation.[1][3] Reduce the molar excess of the biotin reagent in your next experiment to prevent over-modification.[1]
-
pH Change: The addition of the biotin reagent solution might alter the pH of the reaction mixture, potentially causing your protein to precipitate if it is sensitive to pH changes. Ensure your protein is in a well-buffered solution.
Q4: How can I determine the efficiency of my biotinylation reaction?
Several methods can be used to assess the degree of biotinylation:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method.[7][8] HABA binds to avidin (B1170675), producing a color that can be measured at 500 nm.[7] When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.[7][8]
-
Streptavidin Gel-Shift Assay: This is a simple and rapid method where the biotinylated protein is incubated with streptavidin and then analyzed by SDS-PAGE.[4][9] The binding of the streptavidin tetramer to the biotinylated protein will cause a "shift" in its migration on the gel, indicating successful biotinylation.[9]
-
Fluorescence-Based Assays: There are also fluorescence-based kits available for quantifying biotin, which can offer higher sensitivity and a wider dynamic range compared to the HABA assay.[8]
Q5: I am observing high background signal in my downstream application (e.g., Western blot, ELISA). What are the likely causes?
High background is a frequent problem in assays using biotin-streptavidin detection and can stem from several sources:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on your membrane or plate is a primary cause.[10] Optimize your blocking step by increasing the concentration or incubation time of the blocking agent.[10] Consider switching to a different blocking agent; for example, while non-fat dry milk is common, it contains endogenous biotin and should be avoided in biotin-streptavidin systems.[10][11] Bovine Serum Albumin (BSA) is often a better choice.[10]
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents.[10] Increase the number and duration of your washing steps and ensure the wash buffer contains a detergent like Tween-20.[10]
-
Over-biotinylation of the Detection Molecule: If you are biotinylating an antibody for detection, excessive biotinylation can lead to increased non-specific binding.[10]
-
Endogenous Biotin: Biological samples naturally contain biotin, which can interfere with the assay.[11] To mitigate this, you can perform an avidin/biotin blocking step before adding your biotinylated reagent.[11]
-
Non-specific Binding of Streptavidin: Streptavidin itself can sometimes bind non-specifically to other molecules in your sample.[10] Running a control where the sample is incubated only with the streptavidin conjugate can help identify this issue.[10]
Troubleshooting Guides
Table 1: Troubleshooting Low Biotinylation Signal
| Potential Cause | Recommended Solution | Citation |
| Incorrect or Degraded Biotin Reagent | Use a fresh, activated biotin derivative (e.g., Sulfo-NHS-Biotin). Store reagents properly with a desiccant at -20°C. | [1][2] |
| Incompatible Buffer | Exchange the protein into an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5. Avoid buffers containing Tris or glycine. | [1][3][4] |
| Suboptimal Biotin:Protein Molar Ratio | Optimize the molar excess of the biotin reagent. Start with a 20:1 ratio and test a range from 10:1 to 50:1. | [1] |
| Insufficient Incubation Time/Temperature | Increase incubation time (e.g., up to 2 hours at room temperature or overnight at 4°C). For sensitive proteins, try 2 hours on ice. | [6] |
| Low Protein Concentration | Increase the protein concentration to at least 1 mg/mL if possible. | [5] |
| Presence of Unreacted ("Free") Biotin | Thoroughly purify the biotinylated protein using dialysis or a desalting column to remove excess, unreacted biotin. | [1] |
Table 2: Optimizing Biotinylation Reaction Conditions - A Hypothetical Example
| Parameter | Condition 1 | Efficiency (%) | Condition 2 | Efficiency (%) | Condition 3 | Efficiency (%) |
| Biotin:Protein Molar Ratio | 10:1 | 35 | 20:1 | 75 | 50:1 | 85 |
| pH | 6.5 | 20 | 7.5 | 80 | 9.0 | 70 |
| Incubation Time (RT) | 30 min | 40 | 2 hours | 85 | 4 hours | 85 |
| Temperature (2-hour incubation) | 4°C | 50 | Room Temp | 85 | 37°C | 60 (with some precipitation) |
Note: The efficiency percentages in this table are for illustrative purposes to demonstrate the impact of varying conditions and are not based on specific experimental results from the provided search results.
Experimental Protocols
Protocol 1: Standard Protein Biotinylation using Sulfo-NHS-Biotin
This protocol provides a starting point for biotinylating a protein in solution.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.5). If necessary, perform dialysis or use a desalting column to exchange the buffer.[1]
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the Sulfo-NHS-Biotin in ultrapure water or the same buffer as your protein to a concentration of 1-10 mg/mL (~10 mM).[1] Do not store the aqueous solution.[1]
-
Biotinylation Reaction: Add the calculated amount of the Sulfo-NHS-Biotin solution to your protein solution to achieve the desired molar excess (e.g., 20-fold).[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[1]
-
Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[1]
-
Remove Excess Biotin: Purify the biotinylated protein from unreacted biotin using extensive dialysis or a desalting column.[1][12] This step is critical to prevent free biotin from interfering in downstream applications.[1]
Protocol 2: HABA Assay for Determining Biotinylation Efficiency
-
Prepare Avidin Solution: Prepare a solution of avidin in PBS.
-
Prepare HABA Solution: Prepare a solution of HABA in an appropriate buffer.
-
Establish a Baseline Reading: Mix the avidin and HABA solutions and measure the absorbance at 500 nm. This is your baseline reading.
-
Add Biotinylated Sample: Add a known amount of your biotinylated protein to the avidin/HABA mixture.
-
Measure Absorbance: After a brief incubation, measure the absorbance at 500 nm again.
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in your sample. Use the change in absorbance and the molar extinction coefficient of the HABA-avidin complex to calculate the concentration of biotin.
-
Determine Moles of Biotin per Mole of Protein: Divide the molar concentration of biotin by the molar concentration of your protein to determine the average number of biotin molecules per protein molecule.
Visualizations
Caption: Troubleshooting workflow for low biotinylation signal.
Caption: A standard experimental workflow for protein biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Biotinylation - Wikipedia [en.wikipedia.org]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. benchchem.com [benchchem.com]
- 7. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. mesoscale.com [mesoscale.com]
- 9. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation After Biotinylation
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenge of protein aggregation following biotinylation. This resource offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after biotinylation?
Protein aggregation post-biotinylation can be triggered by several factors:
-
Suboptimal Buffer Conditions: If the buffer's pH is too close to the protein's isoelectric point (pI), the protein's solubility is at its minimum, increasing the likelihood of aggregation.[1][2] Both excessively low or high salt concentrations can also disrupt the electrostatic interactions that keep proteins soluble.[2][3]
-
High Protein Concentration: Increased protein concentration raises the probability of intermolecular interactions, which can lead to aggregation.[1][3]
-
Over-labeling: Introducing too many biotin (B1667282) molecules, which are inherently hydrophobic, can alter the protein's surface properties, leading to increased hydrophobicity and a higher propensity for aggregation.[1][2][4] This is particularly relevant when the biotinylation reagent has a high molar excess.[5]
-
Use of Organic Solvents: Biotinylation reagents are often dissolved in organic solvents like DMSO or DMF.[1][5] The addition of these solvents, especially at high local concentrations, can denature the protein and cause it to precipitate.[1][5]
-
Formation of Intermolecular Disulfide Bonds: For proteins with cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation.[2] This is a risk if not all accessible free sulfhydryl groups are labeled.[1]
-
Improper Storage and Handling: Repeated freeze-thaw cycles are a common cause of protein aggregation.[2][3] Storing the biotinylated protein at an inappropriate temperature can also compromise its stability.[2]
Q2: How does the choice of biotinylation reagent affect aggregation?
The properties of the biotinylation reagent can influence aggregation. Reagents with long, flexible, and hydrophilic spacer arms, such as polyethylene (B3416737) glycol (PEG), can help to increase the solubility of the biotinylated protein and reduce steric hindrance, thereby mitigating aggregation.[1][2][6] However, even with a hydrophilic spacer, excessive labeling can still lead to aggregation due to the hydrophobicity of the biotin molecule itself.[4]
Q3: Can I still use a biotinylated protein that shows signs of aggregation?
Using aggregated protein is not recommended as it can lead to experimental artifacts, loss of biological activity, and inaccurate results in downstream applications.[7] It is best to optimize the biotinylation and storage conditions to prevent aggregation in the first place.
Q4: How can I detect and quantify protein aggregation?
Several biophysical techniques can be used to assess the aggregation state of your protein:
-
Visual Inspection: The simplest method is to check for any visible turbidity or precipitation in the solution.[5]
-
UV-Vis Spectroscopy: An increase in absorbance at around 350 nm can indicate the presence of large aggregates due to light scattering.[5]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution, allowing for the detection of aggregates.[1]
-
Size Exclusion Chromatography (SEC): SEC is considered the gold standard for accurately quantifying the percentage of monomer, dimer, and higher-order aggregates in a protein sample.[1]
-
Fluorescence Microscopy: Using a hydrophobic probe like Nile Red, you can visualize protein aggregates without sample dilution.[8]
Troubleshooting Guides
Problem 1: Protein precipitates immediately upon adding the biotinylation reagent.
-
Possible Cause: Localized high concentration of the organic solvent (e.g., DMSO) used to dissolve the biotin reagent is causing protein denaturation.[1][5]
-
Solution:
Problem 2: The protein solution becomes cloudy or shows visible aggregates during the incubation period.
-
Possible Cause A: Suboptimal Buffer Conditions. The buffer pH may be too close to your protein's pI, or the ionic strength might not be optimal for stability.[1][2]
-
Possible Cause B: Over-labeling. A high molar ratio of the biotin reagent can lead to excessive labeling and alter the protein's surface properties.[1]
Problem 3: The biotinylated protein aggregates after purification and storage or upon freeze-thawing.
-
Possible Cause: The biotinylation process may have slightly decreased the long-term stability of your protein.[1] Improper storage conditions are a common culprit.[2]
-
Solution:
-
Storage Temperature: For long-term storage, it is generally recommended to store biotinylated proteins at -80°C.[2][3]
-
Aliquoting: Store your biotinylated protein in single-use aliquots to avoid repeated freeze-thaw cycles.[2][9]
-
Cryoprotectants: Add a cryoprotectant, such as glycerol (B35011) (at a final concentration of 20-50%), to your sample before freezing.[2][4] This is especially useful for storage at -20°C.[2]
-
Stabilizing Additives: Consider adding stabilizing excipients to your storage buffer.
-
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Biotinylation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Balances reaction efficiency with the risk of aggregation.[1] |
| Buffer pH | 6.5 - 7.5 (for sulfhydryl-reactive) or 7.0 - 9.0 (for amine-reactive) | Optimal for specific reactions while minimizing side reactions and maintaining protein stability.[1][10] |
| Buffer Composition | PBS, HEPES, MOPS (non-amine, non-thiol containing for sulfhydryl reactions) | Avoids competing reactions with the biotinylation reagent.[1][10] |
| Molar Ratio (Biotin:Protein) | 5:1 to 20:1 | A starting point for optimization to achieve sufficient labeling without causing aggregation.[1][5] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures may improve the stability of sensitive proteins.[1] |
| Incubation Time | 1 - 2 hours at RT, or overnight at 4°C | Longer incubation at lower temperatures can be gentler on the protein.[1][5] |
| Organic Solvent (e.g., DMSO) | < 10% (v/v), ideally < 5% | Minimizes protein denaturation caused by the solvent.[1][5] |
Table 2: Common Stabilizing Additives to Prevent Aggregation
| Additive Class | Examples | Recommended Concentration | Mechanism of Action |
| Osmolytes/Polyols | Glycerol, Sucrose, Trehalose | 10 - 50% (v/v) for Glycerol; 5-10% (w/v) for Sugars | Stabilize the native protein structure and prevent unfolding.[1][3][9] |
| Amino Acids | L-Arginine, L-Glutamate, Glycine, Proline | 50 - 500 mM | Suppress aggregation by binding to charged and hydrophobic patches on the protein surface.[1][2][3] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1 - 10 mM | Prevent oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[2][3] |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.01 - 0.1% (v/v) | Reduce hydrophobic interactions and prevent surface-induced aggregation.[2][3] |
General Protocol for Biotinylation
-
Protein Preparation: Ensure your protein is in a suitable reaction buffer (see Table 1). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Reduction of Disulfide Bonds (for sulfhydryl-reactive biotinylation, optional): If targeting cysteine residues within disulfide bonds, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding a maleimide-based reagent.[1]
-
Prepare Biotin Reagent Stock: Immediately before use, dissolve the biotinylation reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[1]
-
Biotinylation Reaction: Slowly add the desired molar excess of the biotin reagent stock solution to the protein solution while gently mixing.
-
Incubation: Incubate the reaction mixture under the desired conditions (see Table 1).
-
Quench Reaction (Optional): To stop the reaction, add a quenching reagent (e.g., Tris for NHS esters, β-mercaptoethanol for maleimides) to a final concentration of 10-50 mM.[1][11]
-
Remove Excess Biotin: Separate the biotinylated protein from the unreacted biotin reagent using a desalting column, dialysis, or size exclusion chromatography.[1][11]
-
Characterization and Storage: Determine the degree of biotinylation and assess for aggregation. Store the final product under optimal conditions (see Troubleshooting Problem 3).
Visual Guides
Caption: A streamlined workflow for protein biotinylation, from preparation to storage.
Caption: A logical guide to troubleshooting common causes of protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Biotinylation - Wikipedia [en.wikipedia.org]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Biotinylation Cleanup
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of excess Biotin-PEG4-NHS ester following a protein labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound ester after my labeling reaction?
A1: It is crucial to remove unreacted this compound ester for several reasons.[1] First, excess biotin (B1667282) can compete with your biotinylated molecule for binding sites on streptavidin, avidin, or NeutrAvidin resins and conjugates, leading to reduced signal and sensitivity in downstream applications.[1] Second, in affinity purification, free biotin will saturate the binding sites of the affinity matrix, preventing the capture of your biotinylated protein. Finally, accurate quantification of biotin incorporation using methods like the HABA assay requires the removal of all non-reacted biotin.[2]
Q2: What are the most common methods to remove excess this compound ester?
A2: The most common methods for removing small molecules like excess biotinylation reagents from protein solutions are dialysis and size exclusion chromatography (also known as gel filtration or desalting).[3][4][5][6][7]
Q3: Which method should I choose: dialysis or a desalting column?
A3: The choice between dialysis and a desalting column depends on your specific needs. Desalting columns are rapid, often taking less than 15 minutes, and generally provide high protein recovery.[1] Dialysis is a gentler method that is suitable for larger sample volumes but is significantly more time-consuming, often requiring 24-48 hours with multiple buffer changes for complete removal.[8]
Q4: Can I lose my protein sample during the removal process?
A4: Protein loss can occur with any purification method. With desalting columns, loss can happen if the sample volume is outside the recommended range or if the protein concentration is very low.[9] For dialysis, while generally offering high recovery, some protein may be lost if it adsorbs to the dialysis membrane, especially at low concentrations.[10] Using a carrier protein like BSA can help minimize this loss.[9]
Q5: How do I know if the excess biotin has been successfully removed?
A5: The efficiency of biotin removal can be indirectly assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay quantifies the amount of biotin in a sample. By comparing the biotin concentration before and after purification, you can determine the removal efficiency.
Comparison of Purification Methods
The following table summarizes the key quantitative aspects of the two most common methods for removing excess this compound ester.
| Feature | Size Exclusion Chromatography (Desalting Columns) | Dialysis |
| Typical Protein Recovery | >95% for concentrated samples, can be lower for dilute samples.[9] | >90-95% for samples >1 mg/mL; can drop to 50% or less for dilute samples (<10 µg/mL).[10] |
| Efficiency of Small Molecule Removal | High; some spin columns can remove ~80% of free biotin in a single pass, with the option for a second pass for higher purity.[9] | Very high, but dependent on dialysis time and number of buffer changes. A 48-hour dialysis with 4 buffer changes is recommended for complete removal of NHS-biotin.[8] |
| Processing Time | < 15 minutes.[1] | 24-48 hours. |
| Sample Volume | Ideal for small to medium volumes (µL to mL range). | Suitable for a wide range of volumes, including large-scale preparations. |
| Key Advantages | Speed, ease of use, high recovery for concentrated samples. | Gentle, suitable for large volumes, high removal efficiency with sufficient time. |
| Key Disadvantages | Potential for sample dilution, lower recovery for dilute samples.[9] | Time-consuming, requires large volumes of buffer.[7] |
Experimental Protocols
Protocol 1: Removal of Excess this compound Ester using a Desalting Spin Column
This protocol is a general guideline for using a commercially available desalting spin column. Always refer to the manufacturer's specific instructions.
Materials:
-
Biotinylated protein sample
-
Desalting spin column with an appropriate Molecular Weight Cut-Off (MWCO), typically 7K for most proteins
-
Collection tubes
-
Microcentrifuge
-
Desired exchange buffer (e.g., PBS)
Procedure:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibration: Equilibrate the column with your desired final buffer. This step is crucial to ensure your protein is in the correct buffer after purification.
-
Sample Application: Slowly apply your biotinylated protein sample to the center of the resin bed.
-
Centrifugation: Centrifuge the column according to the manufacturer's recommended speed and time. The purified protein will be collected in the collection tube, while the smaller this compound ester and byproducts are retained in the column resin.
-
Storage: Store your purified biotinylated protein under appropriate conditions.
Protocol 2: Removal of Excess this compound Ester using Dialysis
This protocol provides a general procedure for dialysis. The efficiency of this method depends on the dialysis volume, buffer changes, and time.
Materials:
-
Biotinylated protein sample
-
Dialysis tubing or cassette with an appropriate MWCO
-
Large beaker (to hold a buffer volume at least 200-500 times that of the sample)
-
Dialysis buffer (e.g., PBS)
-
Magnetic stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and hydrate (B1144303) according to the manufacturer's instructions.
-
Load Sample: Load your biotinylated protein sample into the dialysis tubing or cassette, ensuring to leave some headspace for potential volume increase. Seal the tubing or cassette securely.
-
Dialysis: Immerse the sealed dialysis device in a beaker with a large volume of cold (4°C) dialysis buffer. Place the beaker on a magnetic stir plate and stir gently.
-
Buffer Changes: For efficient removal, it is critical to change the dialysis buffer multiple times. A recommended schedule is to perform at least three to four buffer changes over 24 to 48 hours.[3] For complete removal of NHS-biotin, a 48-hour dialysis with 4 buffer changes is recommended.[8]
-
Sample Recovery: After the final dialysis period, carefully remove the tubing or cassette from the buffer, and transfer the purified protein solution to a clean tube.
-
Storage: Store your purified biotinylated protein at the appropriate temperature.
Troubleshooting Guide
Problem: Low Protein Recovery After Purification
| Possible Cause | Suggested Solution |
| Protein concentration is too low | For both desalting columns and dialysis, recovery is lower for dilute samples. If possible, concentrate your protein solution before purification.[9][10] |
| Protein is sticking to the column or dialysis membrane | Add a carrier protein, such as BSA, to your sample to reduce non-specific binding.[9] |
| Incorrect sample volume for desalting column | Ensure the sample volume is within the manufacturer's recommended range for the specific column size.[9] |
| Over-biotinylation causing protein precipitation | A high degree of biotinylation can lead to protein insolubility.[9] Reduce the molar excess of the this compound ester in your labeling reaction. |
Problem: High Background in Downstream Assays (e.g., ELISA, Western Blot)
| Possible Cause | Suggested Solution |
| Incomplete removal of excess biotin | If using a desalting column, consider a second pass through a fresh column.[9] For dialysis, increase the dialysis time and the number of buffer changes. |
| Non-specific binding of the biotinylated protein | Optimize blocking steps in your assay. Ensure you are using a biotin-free blocking agent, as some blockers like non-fat dry milk can contain endogenous biotin. |
| Over-biotinylation of the protein | Excessive biotinylation can sometimes lead to non-specific interactions. Reduce the molar ratio of biotin to protein in the labeling reaction. |
// Low Recovery Path low_recovery -> is_dilute [label="Yes"]; is_dilute [label="Is Protein Dilute?", shape=diamond]; is_dilute -> concentrate [label="Yes"]; concentrate [label="Concentrate Protein\nBefore Purification"]; is_dilute -> check_volume [label="No"]; check_volume [label="Check Desalting Column\nVolume Limits"]; check_volume -> add_carrier [label="If OK"]; add_carrier [label="Add Carrier Protein (BSA)"];
// High Background Path high_background -> incomplete_removal [label="Yes"]; incomplete_removal [label="Incomplete Biotin Removal?", shape=diamond]; incomplete_removal -> improve_purification [label="Yes"]; improve_purification [label="Increase Dialysis Time/\nBuffer Changes or\nRepeat Desalting"]; incomplete_removal -> check_blocking [label="No"]; check_blocking [label="Optimize Assay\nBlocking Step"]; check_blocking -> reduce_biotinylation [label="If OK"]; reduce_biotinylation [label="Reduce Molar Excess\nof Biotin in Reaction"];
end_solution [label="Solution Implemented", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; concentrate -> end_solution; check_volume -> end_solution; add_carrier -> end_solution; improve_purification -> end_solution; check_blocking -> end_solution; reduce_biotinylation -> end_solution; } .enddot Caption: Troubleshooting decision tree for post-biotinylation purification issues.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 9. researchgate.net [researchgate.net]
- 10. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Biotin-PEG4-NHS Ester
Welcome to the technical support center for Biotin-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound ester in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound ester with my protein?
The optimal pH range for the reaction of this compound ester with primary amines on proteins is typically between 7.2 and 8.5.[1][2] A commonly recommended starting point is pH 8.3-8.5.[3][4] This pH range offers a crucial balance: it is high enough to ensure that a sufficient number of primary amine groups on your protein are deprotonated and thus nucleophilic for an efficient reaction, yet it is low enough to minimize the competing hydrolysis of the NHS ester.[1]
Q2: What happens if the pH of my reaction is too low?
If the pH is too low (below 7), the primary amines on your protein will be predominantly protonated (-NH3+).[5] This protonated form is not nucleophilic and will not react with the NHS ester, leading to very low or no biotinylation of your target molecule.[6]
Q3: What are the consequences of a reaction pH that is too high?
At a pH above 8.5 to 9.0, the rate of hydrolysis of the this compound ester increases significantly.[2][7] In this competing reaction, the NHS ester reacts with water instead of the primary amine on your protein.[5] This hydrolysis renders the biotinylation reagent inactive, which will decrease the efficiency of your labeling reaction.[8]
Q4: Which buffers should I use for the biotinylation reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound ester.[8][9]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, Sodium Bicarbonate, and Borate buffers are all suitable choices for this reaction.[1] A 0.1 M sodium bicarbonate solution naturally has a pH in the optimal range.[3]
-
Buffers to Avoid: Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) should be avoided as they contain primary amines.[1][10]
Q5: How should I prepare and handle the this compound ester?
This compound ester is sensitive to moisture.[5] It is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation.[11] For dissolution, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are preferred solvents.[3][4] Once dissolved, the reagent should be used immediately as the NHS-ester moiety readily hydrolyzes in aqueous solutions.[9] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Biotinylation | Incorrect pH: The reaction buffer pH is outside the optimal 7.2-8.5 range.[1] | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to be within the optimal range. |
| Hydrolysis of NHS Ester: The this compound ester was exposed to moisture or stored improperly. | Use a fresh vial of the reagent. Ensure proper handling to avoid moisture.[11] Dissolve the reagent in anhydrous DMSO or DMF immediately before use.[3] | |
| Inactive Amine Groups: The primary amines on the target molecule are protonated and non-reactive. | Ensure the reaction pH is at or slightly above the pKa of the primary amines you are targeting (typically around pH 8.0-8.5 for lysine (B10760008) side chains). | |
| Presence of Competing Amines: The buffer or sample contains primary amines (e.g., Tris, glycine).[8] | Perform a buffer exchange of your sample into a recommended amine-free buffer like PBS before starting the reaction.[12] | |
| Protein Precipitation during/after Reaction | Over-biotinylation: Too many primary amines on the protein have been modified, altering its solubility. | Reduce the molar excess of the this compound ester in the reaction.[13] |
| Change in Isoelectric Point (pI): The modification of lysine residues can significantly alter the pI of the protein. | After the reaction, consider adding a buffer with a pH further away from the new pI to help redissolve the protein. For example, 1M Tris pH 9.0 can sometimes be used to resuspend the biotinylated protein.[13] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the solution. The following table provides the approximate half-life of NHS esters at various pH values and temperatures, illustrating the importance of pH control.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[8] |
| 8.6 | 4°C | 10 minutes[8] |
Experimental Protocol: General Protein Biotinylation
This protocol provides a general guideline for the biotinylation of a protein, such as an antibody. Optimization may be required for your specific application.
1. Materials:
-
Protein to be biotinylated (in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
2. Procedure:
-
Prepare the Protein Solution:
-
If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
The final protein concentration should ideally be between 1-10 mg/mL.[4]
-
-
Prepare the this compound Ester Solution:
-
Allow the vial of this compound ester to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Perform the Conjugation Reaction:
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[5] This step deactivates any unreacted NHS ester.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound ester and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).[5]
-
-
Storage:
-
Store the purified biotinylated protein under conditions that are optimal for the unmodified protein.
-
Reaction Mechanism and Workflow
The following diagrams illustrate the key chemical reaction and a general experimental workflow.
Caption: this compound ester reaction with a primary amine.
Caption: General experimental workflow for protein biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. vectorlabs.com [vectorlabs.com]
Biotin-PEG4-NHS ester hydrolysis rate and prevention
Welcome to the technical support center for Biotin-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound ester, with a focus on understanding and preventing its hydrolysis to ensure successful biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound ester and what is it used for?
This compound ester is a biotinylation reagent used to attach a biotin (B1667282) label to proteins and other biomolecules that contain primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus).[1][2] The reagent consists of three main components:
-
Biotin: A small vitamin that has an exceptionally strong and specific affinity for avidin (B1170675) and streptavidin proteins, which is utilized for detection, purification, and immobilization of the labeled molecule.[3][4]
-
PEG4 (polyethylene glycol) spacer: A four-unit polyethylene (B3416737) glycol chain that increases the water solubility of the reagent and the resulting biotinylated molecule. This hydrophilic spacer helps to reduce aggregation of labeled proteins and minimizes steric hindrance when binding to avidin or streptavidin.[3][4][5]
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms a stable, covalent amide bond with primary amines on the target molecule.[1][3]
Common applications include labeling antibodies, purifying proteins, immunoassays, cell surface labeling, and studying protein-protein interactions.[1][6]
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction in which the N-hydroxysuccinimide (NHS) ester group reacts with water, cleaving the ester and rendering the biotinylation reagent inactive.[7] This is a significant concern because the hydrolyzed, inactive biotin reagent can no longer react with the target primary amines on your biomolecule. This competing reaction reduces the efficiency of your biotinylation, leading to low or no labeling of your target molecule.
Q3: What are the main factors that influence the rate of this compound ester hydrolysis?
The rate of hydrolysis is primarily influenced by:
-
pH: The hydrolysis of NHS esters is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH.[7]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Moisture: As water is a reactant in the hydrolysis process, the presence of moisture, even from condensation, can lead to the degradation of the reagent.[7]
Q4: How should I store and handle this compound ester to prevent premature hydrolysis?
Proper storage and handling are critical to maintaining the reactivity of the reagent.
-
Long-term Storage: Store the solid reagent at -20°C, protected from moisture and light. It is often recommended to store it with a desiccant.[4][5][8]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature. This prevents moisture from condensing inside the vial, which would lead to hydrolysis.[7]
-
Reconstitution: Dissolve the reagent in an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare and store aqueous stock solutions, as the NHS ester will rapidly hydrolyze.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Biotinylation | Hydrolyzed Reagent: The this compound ester was exposed to moisture and has lost its reactivity. | Use a fresh vial of the reagent. Always allow the vial to warm to room temperature before opening. Reconstitute in anhydrous DMSO or DMF immediately before use.[7][9] |
| Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine), which compete with the target molecule for the biotinylation reagent. | Perform a buffer exchange of your sample into an amine-free buffer such as Phosphate Buffered Saline (PBS) or HEPES at a pH between 7.2 and 8.5.[7] | |
| Suboptimal pH: The pH of the reaction is too low (<7.2), resulting in protonated, non-reactive primary amines, or too high (>8.5), leading to rapid hydrolysis of the NHS ester. | Adjust the pH of your reaction buffer to the optimal range of 7.2-8.5.[7] | |
| Insufficient Molar Excess: The concentration of the biotinylation reagent is too low relative to the target molecule. | Increase the molar excess of this compound ester. A 10- to 50-fold molar excess is a common starting point.[7] | |
| Protein Precipitation During Reaction | High Concentration of Organic Solvent: Adding too much of the reconstituted reagent in DMSO or DMF can cause the protein to precipitate. | Keep the volume of the added biotin stock solution to less than 10% of the total reaction volume. |
| Over-biotinylation: Excessive labeling can alter the solubility of the protein. | Reduce the molar excess of the biotinylation reagent or shorten the incubation time. | |
| Inconsistent Results | Improper Reagent Handling: Repeated opening and closing of the reagent vial can introduce moisture. | Aliquot the solid reagent into smaller, single-use vials upon receipt to minimize exposure to moisture. |
| Variable Reaction Conditions: Inconsistent pH, temperature, or incubation times between experiments. | Standardize your protocol and carefully control all reaction parameters. |
Data Presentation
The stability of NHS esters in aqueous solutions is highly dependent on pH. The following table summarizes the approximate half-life of a typical NHS ester at different pH values and temperatures. While this data is for general NHS esters, the hydrolytic stability of this compound ester is expected to be similar due to the same N-hydroxysuccinimide leaving group.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 25 | 2-4 hours[10] |
| 7.5 | 25 | ~1 hour |
| 8.0 | 25 | 30-60 minutes |
| 8.5 | 25 | 10-20 minutes |
| 9.0 | 25 | A few minutes[10] |
| 7.0 | 4 | 4-5 hours[11] |
Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound Ester
This protocol provides a general guideline for biotinylating a protein, such as an antibody.
Materials:
-
This compound ester
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Desalting column or dialysis equipment for purification
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.[6]
-
Prepare the this compound Ester Solution: Allow the vial of this compound ester to equilibrate to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[6]
-
Perform the Biotinylation Reaction: Add a calculated amount of the dissolved this compound ester to the protein solution to achieve a 10- to 20-fold molar excess.[6] Gently mix the solution.
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]
-
Quench the Reaction (Optional): To stop the reaction, you can add the Quenching Buffer to a final concentration of 50 mM and incubate for an additional 15-30 minutes at room temperature. This will consume any unreacted NHS ester.
-
Purify the Biotinylated Protein: Remove excess, unreacted this compound ester and the NHS byproduct using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[6]
-
Storage: Store the purified biotinylated protein under conditions that are optimal for the unmodified protein.
Protocol 2: Spectrophotometric Assay to Assess NHS Ester Hydrolysis
This protocol can be used to determine if your this compound ester has hydrolyzed and become inactive. The assay is based on the principle that the N-hydroxysuccinimide (NHS) leaving group released upon hydrolysis or reaction with an amine absorbs light at 260 nm.
Materials:
-
This compound ester to be tested
-
Amine-free buffer, pH 7-8 (e.g., 0.1 M sodium phosphate)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
-
Anhydrous DMSO or DMF (if the reagent is not water-soluble)
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the this compound ester and dissolve it in 2 mL of the amine-free buffer. If necessary, first dissolve the reagent in a small amount of anhydrous DMSO or DMF before adding the buffer.
-
Prepare Control: Prepare a control tube containing the same volume of buffer (and DMSO/DMF if used).
-
Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control solution. Measure the absorbance of the reagent solution. If the absorbance is greater than 1.0, dilute the solution with the buffer until the reading is below 1.0 and record this value.
-
Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds to rapidly hydrolyze any remaining active NHS ester.
-
Final Absorbance Measurement: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.
Interpretation of Results:
-
Active Reagent: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the reagent is active.
-
Inactive (Hydrolyzed) Reagent: If there is little to no increase in absorbance after adding NaOH, the reagent has likely already been hydrolyzed and is inactive.
Visualizations
Caption: Chemical reaction of this compound ester hydrolysis.
Caption: Experimental workflow for protein biotinylation.
Caption: Signaling pathway for receptor internalization studied with biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. goldbio.com [goldbio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 7. This compound ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. This compound ester, 459426-22-3 | BroadPharm [broadpharm.com]
- 10. escholarship.org [escholarship.org]
- 11. This compound (CAS 459426-22-3) | Abcam [abcam.com]
common mistakes in protein biotinylation experiments
Welcome to the technical support center for protein biotinylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no biotinylation signal?
A weak or absent signal in downstream applications like Western blotting or ELISA is a frequent issue. This can often be traced back to several key factors in the biotinylation reaction itself:
-
Inactive Biotin (B1667282) Reagent: Many biotinylation reagents, especially those with N-hydroxysuccinimide (NHS) esters, are sensitive to moisture. Improper storage can lead to hydrolysis and inactivation of the reagent.[1] Always store biotin reagents according to the manufacturer's instructions, typically at -20°C with a desiccant.[1] It's also crucial to allow the reagent to warm to room temperature before opening to prevent condensation.[1]
-
Incorrect Biotin Reagent Type: Using a form of biotin that lacks a reactive group, such as "biotin sodium salt" (vitamin B7), will not result in covalent labeling of your protein.[1] For efficient labeling, an "activated" biotin derivative with a reactive group like an NHS ester is necessary to target primary amines on the protein.[1]
-
Suboptimal Reaction Buffer: The buffer composition is critical for a successful biotinylation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the biotinylation reagent, significantly reducing the labeling efficiency.[2][3][4] It is recommended to use a buffer free of primary amines, like PBS or HEPES.[1][5]
-
Incorrect pH: The optimal pH for NHS-ester biotinylation reactions is between 7.2 and 8.5.[1] While the reaction rate increases with pH, the hydrolysis of the biotin reagent also accelerates at higher pH, which can decrease overall efficiency.[1][5]
-
Insufficient Molar Ratio of Biotin to Protein: An inadequate amount of biotin reagent relative to the protein concentration can lead to a low degree of labeling. The optimal molar ratio should be determined empirically for each protein.[6]
Q2: My protein precipitated after adding the biotinylation reagent. What went wrong?
Protein precipitation during or after biotinylation is a common problem that can arise from a few different causes:
-
Over-biotinylation: Excessive labeling of the protein can alter its solubility properties, leading to aggregation and precipitation.[1][4][7] This is particularly true if critical lysine (B10760008) residues necessary for solubility are modified.[4] To address this, reduce the molar excess of the biotin reagent in subsequent experiments.[1][4]
-
Solvent from Biotin Reagent Stock: Some biotin reagents are first dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution.[8] Adding too large a volume of this organic solvent can cause the protein to precipitate. It is advisable to keep the volume of the added biotin stock low, and if necessary, use a more concentrated stock of the biotin reagent.[1]
-
Protein Instability: The reaction conditions themselves might be too harsh for a particular protein, leading to its denaturation and precipitation.[1][6]
Q3: I'm observing high background and non-specific binding in my downstream assay. How can I troubleshoot this?
High background can obscure your results and is a frequent challenge in biotin-based assays. Here are the primary causes and solutions:
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on your solid support (e.g., Western blot membrane, ELISA plate, or beads) is a major contributor to high background.[9][10] The choice of blocking agent is also important; for instance, non-fat dry milk should be avoided in biotin-streptavidin systems as it contains endogenous biotin.[10]
-
Insufficient Washing: Inadequate washing between incubation steps can leave behind unbound biotinylated proteins or streptavidin conjugates, resulting in a high background signal.[9][10] Increasing the number and duration of washes, and including a detergent like Tween-20, can help mitigate this.[9][10]
-
Over-biotinylation of Detection Antibody: If you are biotinylating a detection antibody, excessive labeling can increase its non-specific binding.[9]
-
Endogenous Biotin: Biological samples naturally contain biotin, which can interfere with biotin-streptavidin based assays.[10] This can be addressed by pre-incubating the sample with avidin (B1170675) to block endogenous biotin, followed by the addition of free biotin to saturate the avidin before adding your biotinylated reagent.[10]
-
Non-specific Binding to Beads: In pull-down experiments, proteins from your lysate can bind non-specifically to the streptavidin-coated beads.[11] Pre-clearing the lysate by incubating it with unconjugated beads before adding the streptavidin beads can help reduce this non-specific binding.[10][11]
Troubleshooting Guides
Issue 1: Low Biotinylation Efficiency
If you are experiencing a weak or no signal in your downstream application, use the following decision tree to troubleshoot the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. sartorius.com [sartorius.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Biotinylation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
Technical Support Center: Optimizing Streptavidin-Based Detection
Welcome to the technical support center for streptavidin-based detection systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance signal strength in their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind streptavidin-biotin detection systems?
The streptavidin-biotin detection system is based on the high-affinity, non-covalent interaction between streptavidin and biotin (B1667282).[1][2][3] Streptavidin, a protein isolated from Streptomyces avidinii, has four binding sites for biotin, an essential vitamin.[1][4][5] This strong and specific interaction is one of the most robust non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range.[1][5][6] In immunoassays, this system is used for signal amplification.[1][7][8] Typically, a primary antibody binds to the target antigen, followed by a biotinylated secondary antibody. Finally, a streptavidin-enzyme conjugate (like streptavidin-HRP) is added, which binds to the biotin on the secondary antibody.[1] The enzyme then catalyzes a reaction with a substrate to produce a detectable signal.[1]
Q2: Why is my signal weak or absent in my streptavidin-based assay?
A weak or nonexistent signal can arise from several factors throughout the experimental workflow.[9] Key areas to investigate include the efficiency of biotin labeling, the integrity and concentration of your reagents, the binding or hybridization conditions, and the final signal detection step.[9] It is crucial to use a positive control to determine if the issue lies with a specific component or the overall protocol.[9] Other common causes include insufficient incubation times, incorrect antibody dilutions, or the use of expired or improperly stored reagents.[10][11]
Q3: What causes high background in my streptavidin-based detection experiment?
High background can obscure specific signals and is a common issue in biotin-based detection systems.[12] The primary causes include endogenous biotin present in certain tissues (like liver and kidney), insufficient blocking of non-specific binding sites, and the use of excessively high concentrations of the biotinylated probe or streptavidin conjugate.[12] Inadequate washing steps that fail to remove unbound reagents can also contribute to high background.[12][13]
Q4: How can I block endogenous biotin in my tissue samples?
For tissues rich in endogenous biotin, such as the liver, kidney, and spleen, a blocking step is essential to prevent non-specific background staining.[14][15][16][17] This is typically achieved by a two-step process: first, incubating the sample with an excess of avidin (B1170675) to bind to the endogenous biotin, followed by an incubation with an excess of free biotin to saturate the remaining binding sites on the avidin.[14][15][17] This blocking step should be performed after normal serum blocking and before the primary antibody incubation.[15] Commercial avidin/biotin blocking kits are widely available.[15]
Q5: Can I use milk as a blocking agent in streptavidin-based assays?
It is not recommended to use milk or non-fat dry milk as a blocking agent in streptavidin-based assays.[9] Milk contains endogenous biotin, which will bind to the streptavidin-HRP conjugate and prevent it from binding to the biotinylated antibody, resulting in a weak or absent signal.[9] Instead, use biotin-free blockers such as Bovine Serum Albumin (BSA) or fish gelatin.[9]
Troubleshooting Guides
This section provides detailed troubleshooting for common problems encountered in streptavidin-based detection systems.
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Inactive Reagents | Use fresh Streptavidin-HRP conjugate and substrate. Avoid sodium azide (B81097) in buffers as it inhibits HRP.[9] Verify substrate activity with a positive control.[9] |
| Suboptimal Reagent Concentration | Increase the concentration of the primary and/or secondary antibodies.[10][11] Titrate the Streptavidin-HRP conjugate to find the optimal concentration.[11] |
| Insufficient Incubation Time | Increase incubation times for antibodies and substrate to allow for sufficient binding and signal development.[9][10][11] |
| Inappropriate Blocking Buffer | Avoid using milk-based blocking buffers as they contain endogenous biotin.[9] Use biotin-free blockers like BSA or fish gelatin.[9] |
| Inefficient Biotinylation | Verify the efficiency of biotin labeling of your antibody or probe using a method like the HABA assay.[9] |
| Incorrect Wavelength Reading | Ensure the plate reader is set to the correct absorbance wavelength for colorimetric assays or the appropriate excitation/emission wavelengths for fluorescent detection.[10][11] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Endogenous Biotin | For tissues like liver and kidney, perform an avidin/biotin blocking step before primary antibody incubation.[12][14][15] |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent.[12][13] Ensure the blocking buffer does not contain biotin (e.g., avoid milk).[9] |
| Excessive Reagent Concentration | Decrease the concentration of the biotinylated antibody and the streptavidin-enzyme conjugate.[9][12] |
| Inadequate Washing | Increase the number and/or duration of wash steps to effectively remove unbound reagents.[9][12][13] |
| Non-Specific Binding of Reagents | Add a detergent like Tween-20 to the wash buffer to reduce non-specific interactions.[11] Consider using a higher salt concentration in the wash buffer.[11] |
| Over-development of Substrate | Reduce the substrate incubation time.[10] Read the plate immediately after adding the stop solution.[11] |
Experimental Protocols
Protocol 1: General ELISA with Streptavidin-Biotin Detection
-
Coating: Coat a 96-well plate with the capture antibody or antigen diluted in a suitable coating buffer. Incubate overnight at 4°C.[10][11]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[18]
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature or overnight at 4°C.[10][11]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.[19]
-
Washing: Repeat the washing step, ensuring to wash thoroughly to reduce background.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark until sufficient color develops.[13]
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[10]
Protocol 2: Endogenous Biotin Blocking for Immunohistochemistry (IHC)
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate your tissue sections as per your standard IHC protocol.
-
Antigen Retrieval: Perform antigen retrieval if required for your target protein.
-
Endogenous Peroxidase Blocking: If using an HRP-based detection system, block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.[14]
-
Normal Serum Blocking: Block non-specific protein binding by incubating with normal serum from the same species as the secondary antibody for 30-60 minutes.
-
Avidin Blocking: Incubate the sections with an avidin solution (e.g., 0.05% avidin in PBS) for 15 minutes at room temperature.[15][16]
-
Rinsing: Briefly rinse the sections with PBS.[15]
-
Biotin Blocking: Incubate the sections with a biotin solution (e.g., 0.005% biotin in PBS) for 15 minutes at room temperature to block the remaining binding sites on the avidin.[15]
-
Rinsing: Briefly rinse the sections with PBS.[15]
-
Primary Antibody Incubation: Proceed with your primary antibody incubation as per your standard IHC protocol.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for optimizing your streptavidin-based assays. Note that these are general guidelines and may require further optimization for your specific experiment.
Table 1: Recommended Reagent Concentrations and Incubation Times for ELISA
| Step | Reagent | Typical Concentration/Dilution | Typical Incubation Time | Temperature |
| Coating | Capture Antibody/Antigen | 1-10 µg/mL | 12-16 hours (overnight) | 4°C |
| Blocking | BSA | 1-5% (w/v) | 1-2 hours | Room Temperature |
| Primary Antibody | - | 1:100 - 1:1000 | 1-2 hours | Room Temperature |
| Biotinylated Secondary Antibody | - | 1:500 - 1:5000 | 1 hour | Room Temperature |
| Streptavidin-HRP | - | 1:1000 - 1:10000[20] | 30-60 minutes | Room Temperature |
| Substrate (TMB) | - | As per manufacturer's instructions | 5-30 minutes (in dark) | Room Temperature |
Table 2: Troubleshooting Reagent Concentrations for Western Blotting
| Problem | Reagent | Suggested Action | Recommended Dilution Range |
| Weak/No Signal | Primary Antibody | Increase concentration | 1:500 - 1:2000 |
| Weak/No Signal | Biotinylated Secondary Antibody | Increase concentration | 1:1000 - 1:5000 |
| Weak/No Signal | Streptavidin-HRP | Increase concentration | 1:2000 - 1:10000 |
| High Background | Primary Antibody | Decrease concentration | 1:2000 - 1:10000 |
| High Background | Biotinylated Secondary Antibody | Decrease concentration | 1:5000 - 1:20000 |
| High Background | Streptavidin-HRP | Decrease concentration | 1:10000 - 1:50000 |
Table 3: Endogenous Biotin Blocking Reagent Concentrations for IHC
| Reagent | Typical Concentration | Incubation Time |
| Avidin Solution | 0.05% in PBS[15] | 15 minutes |
| Biotin Solution | 0.005% in PBS[15] | 15 minutes |
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Biotin-streptavidin signal amplification - Flow Cytometry [protocol-online.org]
- 5. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
- 7. Signal Amplification and Detection of Small Molecules via the Activation of Streptavidin and Biotin Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting - Novatein Biosciences [novateinbio.com]
- 14. Blocking in IHC | Abcam [abcam.com]
- 15. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 16. KoreaMed Synapse [synapse.koreamed.org]
- 17. Basics of the Blocking Step in IHC [nsh.org]
- 18. researchgate.net [researchgate.net]
- 19. Streptavidin-Horseradish Peroxidase (HRP) Conjugate - FAQs [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Quenching Unreacted Biotin-PEG4-NHS Ester
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching unreacted Biotin-PEG4-NHS ester following bioconjugation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in a this compound ester reaction?
Quenching is a critical step to stop the biotinylation reaction by deactivating any unreacted this compound ester.[1][2] If not quenched, the highly reactive NHS ester can continue to react with primary amines, leading to undesirable consequences such as:
-
Labeling of non-target molecules in downstream applications.
-
Modification of purification resins (e.g., amine-functionalized columns).[1]
-
Inaccurate quantification of the degree of biotinylation.[1]
-
Formation of unwanted cross-linked products.[1]
Q2: What are the most common quenching agents for this compound ester reactions?
The most common and effective quenching agents are small molecules containing primary amines that rapidly react with the NHS ester.[1] These include:
These reagents are efficient at quenching the reaction and are readily available in most laboratories.[1]
Q3: How do I choose the best quenching agent for my experiment?
The selection of a quenching agent depends on several factors related to your specific experimental design:
| Factor | Tris | Glycine | Ethanolamine |
| Reactivity | High | High | High |
| Ease of Removal | Larger molecule, may require more extensive purification. | Small amino acid, generally easy to remove via dialysis or size-exclusion chromatography.[1] | Small molecule, easily removed by standard purification methods.[1] |
| Potential Interference | Can interfere with downstream assays involving primary amines if not completely removed. | Can interfere with downstream assays involving primary amines if not completely removed. | Can interfere with downstream assays involving primary amines if not completely removed. |
| Buffer Compatibility | Commonly used as a buffer component itself, so ensure compatibility with your reaction pH. | Compatible with most common biological buffers. | Compatible with most common biological buffers. |
Q4: What is the recommended concentration and incubation time for quenching?
A final concentration of 20-50 mM of the quenching agent is typically recommended.[1][2][3] The quenching reaction should be incubated for 15-30 minutes at room temperature to ensure complete deactivation of the unreacted this compound ester.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Biotinylation Yield After Quenching | Premature Quenching: The quenching agent was added before the biotinylation reaction was complete. | Optimize your biotinylation reaction time by performing a time-course experiment to determine the optimal incubation period before adding the quencher.[1] |
| Hydrolysis of this compound Ester: The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.[5] This is more pronounced at higher pH.[6] | Prepare the this compound ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[1][7] Ensure the reaction pH is within the optimal range of 7.2-8.5.[1][6] | |
| Ineffective Quenching: The concentration of the quenching agent was too low. | Increase the final concentration of the quenching agent to the recommended 20-50 mM range.[1] | |
| Presence of Unwanted Side Products | Reaction with Non-Target Residues: NHS esters can sometimes react with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine, although the reaction with primary amines is much more efficient.[8] | Optimize the reaction pH to favor the reaction with primary amines (pH 7.2-8.5).[1] |
| Reaction with Quenching Agent: The quenching agent itself will form an adduct with the this compound ester. | This is an expected outcome. Ensure your purification method (e.g., dialysis, size-exclusion chromatography) is adequate to remove these small molecule byproducts. | |
| Difficulty in Removing Excess Quenching Agent | High Concentration of Quenching Agent: Using an excessively high concentration of the quenching agent can make its removal challenging. | Adhere to the recommended final concentration of 20-50 mM.[1] |
| Inappropriate Purification Method: The chosen purification method may not be suitable for removing small molecules. | Utilize purification methods with an appropriate molecular weight cutoff (MWCO) such as dialysis or spin desalting columns. |
Experimental Protocols
Protocol 1: Quenching the Biotinylation Reaction
Materials:
-
Biotinylation reaction mixture containing your target molecule and unreacted this compound ester.
-
Quenching buffer stock solution (1 M Tris-HCl, pH 8.0; 1 M Glycine, pH 8.0; or 1 M Ethanolamine, pH 8.0).
-
Pipettes and microcentrifuge tubes.
Procedure:
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of your chosen quenching agent (Tris, Glycine, or Ethanolamine) and adjust the pH to 8.0.
-
Add Quenching Agent: At the end of your biotinylation reaction, add the quenching buffer to the reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20-50 µL of the 1 M stock to a 1 mL reaction volume.[1]
-
Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature.[1]
-
Proceed to Purification: After the incubation, the reaction is stopped, and you can proceed with the purification of your biotinylated molecule.
Protocol 2: Removal of Excess Quenching Agent and Unreacted Biotin (B1667282)
Method A: Spin Desalting Column
Materials:
-
Quenched biotinylation reaction mixture.
-
Spin desalting column with an appropriate molecular weight cutoff (MWCO) for your target molecule.
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Equilibrate the Column (Optional but Recommended): Add your desired final buffer to the column and centrifuge again.
-
Load Sample: Slowly apply your quenched reaction mixture to the center of the resin bed.
-
Elute: Centrifuge the column according to the manufacturer's protocol. The purified, biotinylated molecule will be in the collection tube, while the smaller quenching agent and unreacted biotin will be retained in the resin.
Method B: Dialysis
Materials:
-
Quenched biotinylation reaction mixture.
-
Dialysis tubing or cassette with an appropriate MWCO.
-
Dialysis buffer (e.g., PBS).
-
Large beaker and stir plate.
Procedure:
-
Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer.
-
Load Sample: Load your quenched reaction mixture into the dialysis tubing/cassette.
-
Dialyze: Place the sealed tubing/cassette in a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume) and stir gently.
-
Buffer Changes: Perform at least two buffer changes over a period of 4-24 hours to ensure complete removal of the small molecule contaminants.
Visualizations
Caption: Experimental workflow for quenching unreacted this compound ester.
Caption: Chemical reaction of quenching this compound ester with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Non-Specific Binding of Biotinylated Proteins
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to the non-specific binding of biotinylated proteins in various applications such as ELISA, Western blotting, and pull-down assays.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions to specific problems you may encounter during your experiments.
Issue 1: High Background Signal in Negative Controls
Q1: My negative control (e.g., beads/plate only, no biotinylated protein) shows a high signal. What is causing this and how can I fix it?
A: High background in negative controls is a common issue that can obscure your results. The primary causes are inadequate blocking, insufficient washing, or non-specific binding of the detection reagents themselves.
Troubleshooting Strategies:
-
Optimize Blocking: The blocking step is crucial for preventing non-specific interactions. Ensure you are using an appropriate blocking buffer and that the incubation time and concentration are optimal.[1][2] It is advisable to test several different blocking agents to determine the most effective one for your system.
-
Improve Washing: Insufficient washing can leave behind unbound reagents, leading to a high background. Increase the number and duration of your wash steps.[1][2] Adding a non-ionic detergent like Tween-20 to your wash buffer can also help to disrupt weak, non-specific interactions.[1][3]
-
Titrate Detection Reagents: Using too high a concentration of your streptavidin-conjugate can lead to increased non-specific binding.[1][2] Perform a titration experiment to find the optimal concentration that provides a good signal-to-noise ratio.
-
Control Experiments: To pinpoint the source of the non-specific binding, run the following controls:
-
No Biotinylated Protein Control: This helps determine if the streptavidin/avidin (B1170675) conjugate is binding non-specifically.[1]
-
Beads/Plate Only Control: This will show if components in your sample are binding directly to the solid support.[1]
-
Issue 2: Endogenous Biotin (B1667282) Interference
Q2: I suspect endogenous biotin in my sample is causing interference. How can I confirm this and what are the mitigation strategies?
A: Endogenous biotin, a naturally occurring vitamin, can saturate the biotin-binding sites on streptavidin, leading to false-negative or false-positive results.[1][4] This is a significant concern when working with tissues known to have high levels of endogenous biotin, such as the liver and kidney.[5][6]
Mitigation Strategies:
-
Avidin/Biotin Blocking: This is a sequential blocking method. First, incubate your sample with an excess of avidin to block the endogenous biotin. Then, add an excess of free biotin to saturate the remaining biotin-binding sites on the avidin you just added.[1][7]
-
Streptavidin-Coated Bead Depletion: Before starting your assay, you can pre-clear your sample by incubating it with streptavidin-coated beads. These beads will capture the endogenous biotin, which can then be removed by separating the beads from your sample.[1][3]
-
Choose an Alternative System: If endogenous biotin remains a persistent issue, consider using a detection system that does not rely on the biotin-streptavidin interaction.[1]
Issue 3: Non-Specific Binding of Proteins to Streptavidin Beads in Pull-Down Assays
Q3: In my pull-down experiment, I am seeing many non-specific protein bands in my elution, even in the control lane. How can I increase the specificity?
A: Non-specific protein binding to streptavidin beads is a frequent challenge in pull-down assays. This can be due to several factors, including hydrophobic and electrostatic interactions with the beads themselves.
Troubleshooting Strategies:
-
Pre-Clearing the Lysate: Before adding your biotinylated bait, incubate your cell lysate with unconjugated beads (e.g., magnetic beads without streptavidin).[8] This will help to remove proteins that non-specifically bind to the bead matrix.
-
Increase Wash Buffer Stringency: The very strong interaction between biotin and streptavidin allows for the use of stringent washing conditions.[9] You can increase the stringency of your wash buffer by:
-
Block Unbound Streptavidin Sites: After immobilizing your biotinylated protein, wash the beads with a solution of free biotin to block any remaining unoccupied biotin-binding sites on the streptavidin.[11]
-
Optimize Incubation Time and Lysate Concentration: Reducing the incubation time of the lysate with the beads and decreasing the total amount of lysate used can help to lower non-specific binding.[10]
Frequently Asked Questions (FAQs)
Q4: What is the difference between avidin, streptavidin, and NeutrAvidin, and which one should I use?
A: Avidin, streptavidin, and NeutrAvidin all bind to biotin with high affinity, but they have key differences that can affect non-specific binding.
-
Avidin: Is a glycoprotein (B1211001) with a high isoelectric point (pI), which can lead to significant non-specific binding due to electrostatic and carbohydrate-mediated interactions.[12][13]
-
Streptavidin: Is not glycosylated and has a near-neutral pI, resulting in lower non-specific binding compared to avidin.[12][13]
-
NeutrAvidin: Is a deglycosylated form of avidin with a near-neutral pI, offering the lowest non-specific binding of the three.[13]
For most applications, streptavidin or NeutrAvidin are preferred over avidin to minimize non-specific binding.[12]
Q5: Can the blocking buffer I use in other immunoassays, like non-fat dry milk, be used for biotin-streptavidin based assays?
A: No, it is highly recommended to avoid using non-fat dry milk as a blocking agent in biotin-streptavidin systems. Milk contains endogenous biotin, which will interfere with your assay by binding to streptavidin and creating a high background.[1][7][12] Good alternatives include high-quality, biotin-free Bovine Serum Albumin (BSA) or commercial blocking buffers specifically designed for biotin-based assays.[7][12]
Q6: How can I optimize my washing protocol to reduce background?
A: Optimizing your washing steps is a very effective way to reduce non-specific binding. The high affinity of the biotin-streptavidin interaction allows for stringent washing conditions.[9]
-
Increase the number and duration of washes. [2]
-
Increase the stringency of the wash buffer by adding detergents (like Tween-20) and increasing the salt concentration.[3][9]
-
For particularly stubborn non-specific binding, you can even use harsh reagents like SDS or urea (B33335) in your wash buffer.[9][14]
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[10] | A single purified protein, which can lead to clearer results with less cross-reactivity. Recommended for assays involving phosphorylated proteins.[10] | More expensive than non-fat dry milk. Some antibodies may cross-react with BSA.[10] |
| Non-fat Dry Milk (Casein) | 1-5% (w/v)[10] | Inexpensive and readily available.[10] | Contains endogenous biotin, which can interfere with streptavidin-biotin systems.[10] |
| Normal Serum | 5-10% | Can be very effective, especially when using serum from the same species as the secondary antibody.[2] | Can be expensive and may contain cross-reactive antibodies. |
| Fish Gelatin | 0.1-0.5% | Can be effective in reducing certain types of non-specific binding. | May not be compatible with all systems. |
| Commercial Blockers | Varies | Optimized for specific applications, often protein-free. | Can be more expensive. |
Table 2: Components for Optimizing Wash Buffer Stringency
| Component | Typical Concentration Range | Purpose |
| Salt (NaCl or KCl) | 150 - 500 mM[10] | Disrupts non-specific electrostatic interactions.[10] |
| Non-ionic Detergent (Tween-20, Triton X-100) | 0.05 - 0.5%[9] | Disrupts hydrophobic interactions.[9] |
| Ionic Detergent (SDS) | 0.02 - 1%[9] | More stringent disruption of interactions. |
| Chaotropic Agent (Urea) | Up to 8M[9] | Disrupts strong non-specific interactions.[9] |
Experimental Protocols
Protocol 1: Avidin/Biotin Blocking for Tissues with High Endogenous Biotin
This protocol is designed to block endogenous biotin in tissue sections before applying a biotinylated primary antibody or probe.
Materials:
-
Wash Buffer (e.g., PBS or TBS)
-
Avidin solution (e.g., 0.1 mg/mL in Wash Buffer)
-
Biotin solution (e.g., 0.5 mg/mL in Wash Buffer)
Procedure:
-
After preparing and permeabilizing your tissue sample, wash it three times for 5 minutes each with Wash Buffer.
-
Cover the sample with the avidin solution and incubate for 15-30 minutes at room temperature in a humidified chamber.[2]
-
Wash the sample three times for 5 minutes each with Wash Buffer.[2]
-
Cover the sample with the biotin solution and incubate for 15-30 minutes at room temperature.[7]
-
Wash the sample three times for 5 minutes each with Wash Buffer.
-
You can now proceed with your standard staining protocol by adding your biotinylated reagent.
Protocol 2: Pre-Clearing of Cell Lysate to Reduce Non-Specific Binding
This protocol is for reducing non-specific protein binding to streptavidin-coated beads in a pull-down experiment.
Materials:
-
Cell Lysate
-
Streptavidin-coated beads (e.g., magnetic or agarose)
-
Lysis Buffer
Procedure:
-
Prepare your cell lysate according to your standard protocol.
-
Equilibrate the streptavidin-coated beads in lysis buffer.
-
Add a sufficient volume of equilibrated beads to your cell lysate.
-
Incubate with gentle rotation for 30-60 minutes at 4°C.[3]
-
Separate the beads from the lysate by centrifugation or using a magnetic rack.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube and proceed with your pull-down experiment by adding your biotinylated probe and fresh beads.[3]
Visualizations
Caption: Causes of non-specific binding in biotin-streptavidin assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of endogenous biotin in various tissues: novel functions in the hippocampus and implications for its use in avidin-biotin technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Endogenous Avidin Binding Activity: An Inexpensive and Readily Available Marker for the Differential Diagnosis of Kidney Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 13. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
comparing different biotinylation reagents for efficiency
A Researcher's Guide to Comparing the Efficiency of Biotinylation Reagents
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique for detection, purification, and interaction studies. The selection of the optimal biotinylation reagent is critical for experimental success, directly impacting labeling efficiency, specificity, and the biological activity of the target molecule. This guide provides an objective comparison of different biotinylation reagents, supported by experimental data and detailed protocols to inform your experimental design.
Key Classes of Biotinylation Reagents
Biotinylation reagents can be broadly categorized based on the functional groups they target. The choice of reagent is dictated by the available functional groups on the target molecule and the experimental goals.[1][2]
-
Amine-Reactive Reagents: These are the most widely used reagents as they target primary amines (lysine residues and the N-terminus) that are abundant on the surface of most proteins.[1][2] N-hydroxysuccinimide (NHS) esters are the most common reactive group in this class.[1][3]
-
Sulfhydryl-Reactive Reagents: These reagents specifically target cysteine residues, offering a more site-specific labeling approach compared to amine-reactive reagents.[2]
-
Carboxyl-Reactive Reagents: These reagents are used to label proteins and other molecules at carboxyl groups (aspartic acid, glutamic acid, and C-terminus).[]
-
Photoreactive Reagents: When target molecules lack accessible primary amines, sulfhydryls, or carboxyls, photoreactive reagents provide a non-specific labeling option by forming covalent bonds with C-H and N-H bonds upon UV light activation.[2]
-
Enzymatic Biotinylation: This method offers highly specific and site-selective biotinylation using biotin ligases, such as BirA.[3][5]
-
Proximity Labeling Reagents: These are enzymes fused to a protein of interest that generate reactive biotin species to label neighboring proteins within a short radius, enabling the study of protein-protein interactions.[1]
Comparison of Biotinylation Reagent Performance
The efficiency of a biotinylation reagent is influenced by its reactivity, solubility, spacer arm length, and steric hindrance.[6] The choice between reagents should be guided by the specific experimental requirements.
Chemical Biotinylation Reagents
| Reagent Class | Target Functional Group | Key Features & Efficiency Considerations | Applications |
| Amine-Reactive (NHS Esters) | Primary Amines (-NH₂) | NHS-Biotin: High reactivity, membrane-permeable, requires dissolution in an organic solvent which can affect sensitive proteins.[2][7] Sulfo-NHS-Biotin: Water-soluble, membrane-impermeable, ideal for cell surface labeling.[2][7] Efficiency is generally high (often >70-90%) under optimal conditions.[6] | General protein labeling, cell surface protein labeling (Sulfo-NHS), intracellular labeling (NHS).[7][8] |
| Sulfhydryl-Reactive (Maleimides) | Sulfhydryls (-SH) | High specificity for cysteine residues. Reaction is rapid at neutral pH (6.5-7.5).[2] The stability of the resulting bond can be a consideration.[2] | Site-specific labeling of proteins with available cysteines. |
| Photoreactive (Aryl Azides) | C-H and N-H bonds | Low specificity, variable efficiency. Useful when other functional groups are absent.[2] Can result in high labeling due to non-specific reactions.[2] | Labeling molecules with limited reactive functional groups. |
Proximity Labeling Reagents
| Reagent | Labeling Time | Labeling Principle | Advantages & Disadvantages |
| BioID / BioID2 | Hours (typically 18-24h)[1] | Promiscuous biotin ligase labels proteins in close proximity.[1] | BioID2 is smaller and more active than BioID.[1] Long labeling time may not be suitable for all applications.[9] |
| TurboID / miniTurbo | Minutes (as short as 10 min)[1] | Engineered promiscuous biotin ligase. | Faster and more efficient than BioID.[1] May show signs of protein instability and persistent biotinylation without exogenous biotin.[9] |
| APEX2 | Minutes (typically 1 min)[1] | Ascorbate peroxidase uses biotin-phenol and H₂O₂ for rapid labeling.[1] | Provides a "snapshot" of protein proximity.[1] Can be toxic due to H₂O₂.[1] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful biotinylation. Below are representative protocols for common biotinylation workflows.
Protocol 1: General Protein Biotinylation using NHS-Ester Reagents
Materials:
-
Protein solution (2-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)[10][11]
-
NHS-Biotin or Sulfo-NHS-Biotin
-
Anhydrous DMSO (for NHS-Biotin)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis tubing to remove excess biotin
Procedure:
-
Reagent Preparation: Prepare a stock solution of the biotinylation reagent. For NHS-Biotin, dissolve in anhydrous DMSO immediately before use. For Sulfo-NHS-Biotin, dissolve in water.[7]
-
Molar Ratio Calculation: Calculate the amount of biotin reagent to add. A common starting point is a 12- to 20-fold molar excess of biotin to protein.[11][12]
-
Biotinylation Reaction: Add the calculated amount of biotin reagent to the protein solution. Incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C.[12]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted biotin using a desalting column or dialysis.[11]
-
Quantification: Determine the degree of biotinylation using an assay such as the HABA assay.[6][13]
Protocol 2: Cell Surface Protein Biotinylation
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS, pH 7.2-8.0
-
Sulfo-NHS-Biotin or Sulfo-NHS-SS-Biotin (for cleavable labeling)[14]
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)[15]
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells twice with ice-cold PBS to remove any amine-containing media.[15]
-
Biotinylation: Incubate cells with the Sulfo-NHS-Biotin reagent (typically 0.5-1 mg/mL in PBS) for 30 minutes on ice with gentle rocking.[15]
-
Quenching: Wash the cells three times with ice-cold quenching solution to stop the reaction.[15]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins for downstream analysis.[7][15]
Mandatory Visualizations
Reaction of an NHS-ester with a primary amine.
Caption: Reaction of an NHS-ester with a primary amine.
General experimental workflow for protein biotinylation.
Caption: General experimental workflow for protein biotinylation.
Principle of proximity-dependent biotinylation.
Caption: Principle of proximity-dependent biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
Unveiling the Biotin Tag: A Comparative Guide to Mass Spectrometry and Alternative Validation Methods
For researchers, scientists, and drug development professionals, the precise validation of protein biotinylation is paramount for the success of downstream applications, from affinity purification to sophisticated cellular imaging. This guide provides an objective comparison of mass spectrometry-based validation with alternative methods, supported by experimental data and detailed protocols to ensure the integrity and reproducibility of your research.
The covalent attachment of biotin (B1667282) to a protein of interest is a cornerstone technique in modern life sciences. However, confirming the success and extent of this labeling is a critical, and often overlooked, step. Inadequate or excessive biotinylation can lead to failed experiments, misleading results, and a considerable waste of resources. Here, we compare the gold standard—mass spectrometry—with other widely used validation techniques, offering a comprehensive overview to guide your experimental design.
At a Glance: Comparing Biotinylation Validation Techniques
Mass spectrometry stands out for its unparalleled precision and depth of information, providing not only the degree of biotinylation but also the exact location of the modification. However, its accessibility can be a limiting factor. Alternative methods, such as the HABA assay and streptavidin-based gel shift assays, offer simpler and more rapid assessments, albeit with certain trade-offs in accuracy and detail.
| Feature | Mass Spectrometry (MS) | HABA Assay | Streptavidin Gel-Shift Assay / Western Blot |
| Information Provided | Site-specific localization, precise molar ratio, absolute quantification | Average biotin-to-protein molar ratio | Qualitative confirmation of biotinylation, rough estimation of efficiency |
| Accuracy | High; considered the gold standard[1][2] | Moderate; can underestimate due to steric hindrance[1][3] | Low to moderate; semi-quantitative at best |
| Sensitivity | High | Low to moderate | High |
| Throughput | Low to medium | High | Medium |
| Cost & Complexity | High; requires specialized equipment and expertise[2] | Low; simple colorimetric assay[2] | Low to moderate; standard laboratory equipment |
| Key Advantage | Definitive, site-specific information[2][4] | Rapid and inexpensive for estimating overall biotinylation[2] | Simple, visual confirmation of successful labeling[5] |
| Key Disadvantage | Expensive and technically demanding[2] | Prone to inaccuracies from steric hindrance[1][3] | Not quantitative, provides limited information |
In-Depth Analysis: Mass Spectrometry Approaches
Mass spectrometry offers the most definitive validation of biotinylation by directly detecting the mass shift imparted by the biotin tag on specific amino acid residues.[4] This allows for the precise determination of the biotin-to-protein ratio and the identification of specific lysine (B10760008) or other residues that have been modified. Two prominent methods for the direct detection of biotinylated peptides are DiDBiT and BioSITe.
Direct Detection of Biotin-containing Tags (DiDBiT)
The DiDBiT method enhances the detection of biotinylated peptides by digesting the protein sample before enrichment.[6][7] This reduces sample complexity and increases the yield of biotinylated peptides for mass spectrometry analysis, leading to a significant improvement in the identification of biotin-labeled proteins.[6][7] Compared to conventional methods, DiDBiT can improve the direct detection of biotinylated proteins by approximately 200-fold.[6][7][8][9]
Biotinylation Site Identification Technology (BioSITe)
BioSITe is a strategy that utilizes anti-biotin antibodies to capture biotinylated peptides for LC-MS/MS analysis.[10][11][12] This approach is particularly powerful for proximity-dependent biotinylation methods like BioID and APEX, as it allows for the confident identification of biotinylation sites, providing valuable spatial and topological information about proteins and protein complexes.[10][11][12][13]
Alternative Validation Methods
While mass spectrometry provides the most detailed picture, other techniques offer practical alternatives for routine checks and initial screening.
HABA Assay: The Rapid, Colorimetric Approach
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a simple and widely used spectrophotometric method for estimating the degree of biotinylation.[1] The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[1][3] This change is proportional to the amount of biotin present.
Key Limitation: The HABA assay is known to underestimate the degree of biotinylation, particularly for heavily labeled proteins, due to steric hindrance where the bulky avidin (B1170675) molecule cannot access all biotin tags.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 6. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 10. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Assessing the Impact of Biotinylation on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the consequences of biotinylation on protein function is paramount for the successful design and interpretation of experiments. This guide provides an objective comparison of common biotinylation methods and detailed protocols for key assays to evaluate their impact on protein activity, structure, and binding kinetics.
Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to cellular imaging. However, the addition of a biotin tag, though small, can potentially alter a protein's biological function. This guide offers a framework for assessing these potential impacts through a combination of quantitative data comparison, detailed experimental protocols, and visual workflows.
Comparing Biotinylation Strategies: A Data-Driven Approach
The choice of biotinylation method can significantly influence the functional outcome for a target protein. The two primary strategies are chemical and enzymatic biotinylation, each with distinct advantages and potential drawbacks. Chemical methods, such as those using N-hydroxysuccinimide (NHS) esters, target primary amines (lysines and N-terminus) and are generally less specific. Enzymatic methods, like the AviTag™ system utilizing BirA ligase, offer site-specific biotinylation at a predetermined recognition sequence.
Below is a summary of the potential impact of different biotinylation approaches on protein function, compiled from various studies.
| Biotinylation Method | Target Residues | Key Advantages | Potential Functional Impact |
| Chemical (e.g., NHS-Biotin) | Lysine (B10760008), N-terminus | High labeling efficiency, cost-effective. | Can disrupt function if lysines are in active or binding sites; potential for heterogeneous labeling. |
| Enzymatic (e.g., AviTag™) | Specific Lysine in a recognition sequence | Site-specific, homogeneous product, minimal functional interference. | Requires genetic modification of the protein to introduce the tag. |
| Proximity Labeling (e.g., BioID, APEX2) | Neighboring proteins | Identifies protein-protein interactions in a cellular context. | The fusion of the labeling enzyme itself might alter the function or localization of the protein of interest. |
Quantitative Assessment of Functional Impact
To rigorously assess the impact of biotinylation, a series of quantitative assays should be performed. The following table summarizes key assays and the type of data they provide.
| Assay | Parameter Measured | Typical Data Output |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Binding Affinity / Activity | EC50 values, Signal-to-background ratio |
| Western Blot | Protein Integrity & Relative Abundance | Band intensity, Molecular weight verification |
| Surface Plasmon Resonance (SPR) | Binding Kinetics (ka, kd), Affinity (KD) | Sensorgrams, Kinetic constants |
| Mass Spectrometry (MS) | Site of Biotinylation, Protein Conformation | Peptide mapping, Modification identification |
| Cell-Based Assays | Biological Activity in a cellular context | Dose-response curves, Cellular signaling readouts |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) to Assess Binding Function
This protocol outlines a direct ELISA to compare the binding of a biotinylated versus a non-biotinylated protein to its target.
Materials:
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Target protein (for coating)
-
Biotinylated and non-biotinylated versions of the protein of interest
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate (for detecting biotinylated protein)
-
Primary antibody against the protein of interest (for detecting non-biotinylated protein)
-
HRP-conjugated secondary antibody (if using a primary antibody)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target protein (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add serial dilutions of the biotinylated and non-biotinylated proteins to separate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection:
-
For biotinylated protein: Add Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.
-
For non-biotinylated protein: Add a primary antibody against the protein of interest, incubate for 1 hour, wash, and then add an HRP-conjugated secondary antibody for 1 hour.
-
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the protein concentration and determine the EC50 for both the biotinylated and non-biotinylated proteins. A significant shift in the EC50 value indicates an impact on binding affinity.
Western Blot Protocol for Assessing Protein Integrity
This protocol is to verify that the biotinylation process has not led to protein degradation or aggregation.
Materials:
-
SDS-PAGE gel and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Streptavidin-HRP conjugate
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of biotinylated and non-biotinylated proteins with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Probing:
-
To detect the biotinylated protein, incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
To detect the total protein (biotinylated and non-biotinylated), incubate with a primary antibody against the protein of interest overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer after each incubation step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the band sizes and intensities of the biotinylated and non-biotinylated proteins. The presence of a single, sharp band at the expected molecular weight for both samples indicates that the protein integrity is maintained.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics. This protocol outlines a general workflow for comparing the binding of a biotinylated analyte to a-ligand immobilized on the sensor chip.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Ligand to be immobilized
-
Amine coupling kit (EDC, NHS)
-
Biotinylated and non-biotinylated analyte proteins
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization: Immobilize the ligand onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the non-biotinylated analyte over the sensor surface to obtain binding sensorgrams.
-
Regeneration: Regenerate the sensor surface using the appropriate regeneration solution.
-
Biotinylated Analyte Injection: Repeat step 2 with the biotinylated analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare the kinetic parameters of the biotinylated and non-biotinylated proteins.
Visualizing Workflows and Pathways
Experimental Workflow for Assessing Biotinylation Impact
Beyond the Amine: A Researcher's Guide to Alternative Biotinylation Strategies
For decades, the covalent attachment of biotin (B1667282) to proteins via N-hydroxysuccinimide (NHS) esters has been a cornerstone of life sciences research, enabling a vast array of applications from affinity purification to cellular imaging. The high reactivity of NHS esters towards primary amines on lysine (B10760008) residues and N-termini offers a straightforward approach to biotinylation. However, this method's inherent lack of specificity can lead to heterogeneous labeling, potential disruption of protein function, and challenges in labeling proteins with few accessible primary amines.
This guide provides a comprehensive comparison of alternative biotinylation methods that overcome the limitations of NHS esters. We will explore strategies targeting different functional groups, site-specific enzymatic approaches, and proximity-dependent labeling techniques. Each method is evaluated based on its mechanism, specificity, efficiency, and impact on protein function, supported by experimental data and detailed protocols to help you select the optimal strategy for your research needs.
The Limitations of NHS-Ester Biotinylation
While widely used, the reliance of NHS esters on primary amines presents several drawbacks:
-
Lack of Specificity: Most proteins have multiple lysine residues, leading to random and heterogeneous biotinylation. This can result in a mixed population of proteins with varying numbers of biotin tags at different locations.
-
Potential for Functional Disruption: If primary amines are located within active sites, binding interfaces, or other functionally critical regions, their modification can lead to a loss of biological activity.
-
Hydrolytic Instability: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the amine reaction and can reduce labeling efficiency. The rate of hydrolysis increases with higher pH.[1][2]
-
Challenges with Amine-Poor Proteins: Proteins with a low abundance of accessible primary amines are difficult to label effectively using this method.
These limitations have driven the development of a diverse toolkit of alternative biotinylation strategies.
Chemical Biotinylation: Targeting Alternative Functional Groups
Beyond primary amines, other amino acid side chains can serve as targets for biotinylation, offering greater specificity and control.
Sulfhydryl-Reactive Biotinylation
Targeting the thiol groups of cysteine residues is a popular alternative to amine-reactive chemistry. Since cysteine is a less abundant amino acid than lysine, this approach often results in more specific and controlled labeling.
Mechanism: The most common sulfhydryl-reactive chemistry involves maleimide (B117702) groups, which react with thiols via a Michael addition to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[3]
Performance Comparison:
| Feature | NHS-Ester Biotinylation | Sulfhydryl-Reactive (Maleimide) Biotinylation |
| Target Group | Primary amines (-NH₂) on Lysine, N-terminus | Sulfhydryl groups (-SH) on Cysteine |
| Specificity | Lower (Lysine is abundant) | Higher (Cysteine is less abundant) |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Bond Stability | Very High (Amide bond) | High (Thioether bond) |
| Key Advantage | Generally applicable to most proteins | Site-specific labeling |
| Potential Drawback | Heterogeneous labeling, potential functional disruption | Requires accessible cysteine residues |
Experimental Workflow:
References
A Head-to-Head Comparison of PEGylated vs. Non-PEGylated Biotin Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to biomolecules is a cornerstone technique for detection, purification, and interaction studies. The choice of biotinylation reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of PEGylated and non-PEGylated biotin reagents to inform your selection process.
The fundamental difference between these two classes of reagents lies in the presence of a polyethylene (B3416737) glycol (PEG) spacer arm in PEGylated versions. This seemingly simple modification imparts a range of properties that can be advantageous in various applications. This guide will delve into a head-to-head comparison of their performance, supported by experimental data and detailed protocols.
Performance Comparison: Key Performance Indicators
The selection of a biotinylation reagent should be guided by the specific requirements of the experiment, including the desired labeling efficiency, concerns about solubility and aggregation, and the need to minimize non-specific binding.
| Feature | PEGylated Biotin Reagents | Non-PEGylated Biotin Reagents | Key Advantages of PEGylation |
| Solubility | High aqueous solubility.[1][2] | Variable, often lower in aqueous buffers. | Enhanced solubility of both the reagent and the resulting biotinylated molecule, which is particularly beneficial when working with proteins prone to aggregation.[2][3] |
| Steric Hindrance | Reduced steric hindrance due to the long, flexible PEG spacer.[1][4] | Can be a significant issue, potentially masking epitopes or active sites. | The extended spacer arm moves the biotin moiety away from the protein surface, improving its accessibility for binding to streptavidin or avidin (B1170675).[4] |
| Non-Specific Binding | Lower non-specific binding.[5][6] | Higher propensity for non-specific interactions. | The hydrophilic PEG chain creates a hydration layer that shields the biotinylated molecule from non-specific hydrophobic and electrostatic interactions.[5] |
| Immunogenicity | Reduced immunogenicity.[7] | Can elicit an immune response, particularly with larger biomolecules. | PEGylation is a well-established method to reduce the immunogenicity of proteins and nanoparticles.[7] |
| Binding Affinity | The binding affinity to avidin/streptavidin can be slightly reduced with increasing PEG chain length.[8] | The biotin-avidin/streptavidin interaction is one of the strongest non-covalent bonds known.[9] | While the core interaction remains very strong, the PEG chain can have a modest impact on the dissociation constant.[8] |
| In Vivo Circulation | Prolonged half-life in the bloodstream.[7][10] | More rapid clearance from circulation. | The "stealth" properties conferred by PEGylation reduce clearance by the reticuloendothelial system.[5] |
Quantitative Data Summary
The following tables summarize available quantitative data comparing the performance of PEGylated and non-PEGylated biotin reagents.
Table 1: Binding Affinity of PEGylated Biotin to Avidin
| Biotin Reagent | PEG Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) | Stoichiometry (Biotin:Avidin) | Reference |
| Biotin | N/A | ~10⁻¹⁵ M | 4:1 | [8] |
| PEGylated Biotin | 588 | ~10⁻⁸ M | 4:1 | [8] |
| PEGylated Biotin | 3400 | ~10⁻⁸ M | 4:1 | [8] |
| PEGylated Biotin | 5000 | ~10⁻⁸ M | 1:1 | [8] |
Table 2: In Vivo Performance of PEGylated vs. Non-PEGylated Nanoparticles
| Nanoparticle Formulation | Blood Concentration (1 h post-injection, % ID/g) | Key Finding | Reference |
| Non-PEGylated Proticles | 0.06 ± 0.01 | Degrade faster in vivo. | [10][11] |
| PEGylated Proticles | 0.23 ± 0.01 | Significantly higher blood values, indicating longer circulation. | [10][11] |
Table 3: Cellular Interaction of PEGylated vs. Non-PEGylated Biotinylated Proteins
| Protein Conjugate | Relative Intracellular Uptake in A549 cells (compared to unmodified) | Spheroid Penetration (compared to unmodified) | Key Finding | Reference |
| PEG-LZ (Cationic) | 0.5 ± 0.2 | Decreased | PEGylation reduced uptake and penetration. | [10][12] |
| Bio-PEG-LZ (Cationic) | 0.3 ± 0.1 | Decreased | Biotinylation with PEG did not improve uptake for this cationic protein. | [10][12] |
| PEG-BSA (Anionic) | 0.7 ± 0.1 | Decreased | PEGylation reduced uptake and penetration. | [10][12] |
| Bio-PEG-BSA (Anionic) | 1.3 ± 0.1 | Comparable | Biotinylation with PEG significantly improved intracellular uptake for this anionic protein, likely via receptor-mediated endocytosis.[10][12] |
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
Caption: General workflow for protein biotinylation and analysis.
Caption: Workflow for labeling and isolating cell surface proteins.
Caption: Principle of the HABA assay for biotin quantification.
Experimental Protocols
Protocol 1: General Protein Biotinylation with NHS-Ester Reagents
This protocol is suitable for labeling proteins in solution with amine-reactive NHS-ester biotinylation reagents (both PEGylated and non-PEGylated).
Materials:
-
Protein sample (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (PEGylated or non-PEGylated)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) will compete with the biotinylation reaction.[13]
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the biotinylation reagent in anhydrous DMSO or DMF.[8]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution.[1] Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[8]
-
Purification: Remove excess, unreacted biotin by buffer exchange using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[1]
Protocol 2: Quantification of Biotinylation using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the number of biotin molecules conjugated to a protein.[1]
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution (commercially available or prepared by mixing HABA and avidin in PBS)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: Follow the manufacturer's instructions or prepare a solution of HABA and avidin in PBS.
-
Blank Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀ initial).[1]
-
Sample Measurement: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.[2] Incubate for a few minutes to allow the biotin to displace the HABA.
-
Final Measurement: Measure the final absorbance at 500 nm (A₅₀₀ final).[2] The absorbance will decrease as biotin displaces HABA from the avidin.
-
Calculation: The concentration of biotin can be calculated from the change in absorbance using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.[1] The moles of biotin per mole of protein can then be determined using the protein concentration.
Protocol 3: Qualitative Assessment of Biotinylation by Streptavidin Gel-Shift Assay
This assay confirms successful biotinylation by observing a shift in the molecular weight of the protein on an SDS-PAGE gel after incubation with streptavidin.[14]
Materials:
-
Biotinylated protein sample
-
Non-biotinylated protein control
-
Streptavidin
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis equipment
Procedure:
-
Sample Preparation: Prepare at least two samples of your biotinylated protein (~5-10 µg each).[15] As a control, use a sample of the same protein that has not been biotinylated.
-
Streptavidin Incubation: To one of the biotinylated protein samples, add an excess of streptavidin and incubate at room temperature for 5-10 minutes.[14] Do not add streptavidin to the other biotinylated sample or the non-biotinylated control.
-
SDS-PAGE: Add SDS-PAGE loading buffer to all samples, boil for 3-5 minutes, and load them onto an SDS-PAGE gel.
-
Analysis: After electrophoresis and staining (e.g., with Coomassie Brilliant Blue), compare the bands. A successful biotinylation will result in a "shift" to a higher molecular weight for the sample incubated with streptavidin, as the streptavidin tetramer binds to the biotinylated protein.[15] The un-shifted biotinylated protein and the non-biotinylated control should run at their expected molecular weights.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. anaspec.com [anaspec.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.ie [fishersci.ie]
- 8. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 10. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. streptavidin gel-shift assay: Topics by Science.gov [science.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to Biotin-PEG4-NHS Ester Conjugates for Researchers and Drug Developers
In the realms of scientific research, diagnostics, and targeted therapeutics, the covalent attachment of biotin (B1667282) to biomolecules—a process known as biotinylation—is a cornerstone technique. The remarkable affinity between biotin and streptavidin forms the basis for numerous applications, from affinity purification to sensitive detection assays. Among the diverse array of biotinylation reagents, Biotin-PEG4-NHS ester has gained prominence due to its favorable characteristics. This guide provides an objective comparison of the stability of this compound ester conjugates against other common alternatives, supported by experimental data and detailed protocols to inform your selection of the most suitable reagent for your research needs.
Performance Comparison of Biotinylation Reagents
The stability of a biotinylation reagent is paramount, directly impacting its efficiency and the reproducibility of experiments. The primary reactive group in this compound ester is the N-hydroxysuccinimide (NHS) ester, which targets primary amines on proteins and other biomolecules.[1] However, this reactive group is susceptible to hydrolysis, a competing reaction that can inactivate the reagent.[2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as in this compound, enhances the water solubility of the reagent and the resulting conjugate, which can improve reaction efficiency and the stability of the biotinylated molecule in solution.[3][4]
Below is a comparative overview of the stability and characteristics of this compound ester and other classes of biotinylation reagents.
Table 1: Comparative Stability of Amine-Reactive Biotinylation Reagents
| Reagent Class | Reactive Group | Target | Optimal pH for Reaction | Key Stability Characteristics |
| This compound Ester | N-hydroxysuccinimide (NHS) ester | Primary amines | 7.0 - 9.0[4] | Susceptible to hydrolysis, especially at higher pH. The half-life at pH 7 is several hours, but decreases to minutes at pH 8.6.[4][5] Requires storage under desiccated conditions.[6] |
| Biotin-PEG4-Sulfo-NHS Ester | Sulfonated NHS ester | Primary amines | 7.0 - 9.0 | The sulfo-group increases water solubility and the reagent is generally considered slightly more stable in aqueous solutions than its non-sulfonated counterpart.[1][6] |
| Biotin-PEG4-STP Ester | 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester | Primary amines | >7.5 | STP esters exhibit a slower rate of hydrolysis in aqueous media compared to NHS esters, allowing for more efficient labeling.[7] |
Table 2: Comparison with Other Reactive Chemistries
| Reagent Class | Reactive Group | Target | Optimal pH for Reaction | Bond Stability | Key Stability & Specificity Notes |
| Biotin-PEG-Maleimide | Maleimide (B117702) | Sulfhydryls (Thiols) | 6.5 - 7.5[8] | The resulting thioether bond can be susceptible to a retro-Michael reaction, especially in high thiol environments.[9] | Highly specific for thiols. The maleimide group is more stable to hydrolysis than NHS esters at neutral pH, but its reactivity with amines increases at pH > 7.5.[10] |
| Biotin-PEG-Azide/Alkyne (Click Chemistry) | Azide (B81097) or Alkyne | Corresponding Alkyne or Azide | Wide range (pH 4-11) | The formed triazole linkage is highly stable and irreversible.[11] | Bio-orthogonal reaction offers high specificity with no cross-reactivity with native functional groups.[12] The azide and alkyne groups themselves are highly stable under a wide range of conditions.[12] |
Factors Influencing the Stability of this compound Ester
The stability of this compound ester is critically influenced by several environmental factors:
-
pH: The rate of hydrolysis of the NHS ester is highly pH-dependent. While the reaction with primary amines is most efficient at a slightly alkaline pH (7.2-8.5), the rate of hydrolysis also increases significantly at higher pH values.[5] The half-life of NHS esters can be several hours at pH 7, but this drops to mere minutes at a pH of 8.6.[4][13]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is recommended to perform biotinylation reactions at room temperature or on ice to balance the reaction rate and the stability of the reagent.[8]
-
Moisture: NHS esters are highly sensitive to moisture.[10] Proper storage in a desiccated environment at -20°C is crucial to prevent premature hydrolysis of the reagent in its solid form.[4] When preparing to use the reagent, it is important to allow the vial to equilibrate to room temperature before opening to avoid condensation.[6]
Stability of the Final Biotinylated Conjugate
Beyond the stability of the reagent itself, the stability of the resulting biotin-protein conjugate is also a critical consideration, particularly for in vivo applications. The amide bond formed between the NHS ester and a primary amine is generally highly stable under physiological conditions.[8] However, the biotin moiety itself can be subject to enzymatic cleavage by biotinidase, an enzyme present in plasma and various tissues.[7] This enzyme catalyzes the hydrolysis of the bond between biotin and lysine.[14] The design of the linker arm can influence the susceptibility to biotinidase cleavage.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Determining the Hydrolysis Rate of this compound Ester
This protocol allows for the quantification of the rate of hydrolysis of an NHS ester by measuring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at approximately 260 nm.
Materials:
-
This compound Ester
-
Amine-free buffer of desired pH (e.g., 0.1 M phosphate (B84403) buffer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the this compound ester: Immediately before use, dissolve a known quantity of this compound ester in an anhydrous organic solvent like DMSO or DMF to a high concentration (e.g., 100 mM).
-
Prepare the reaction buffer: Prepare a series of amine-free buffers at the desired pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).
-
Initiate the hydrolysis reaction: Add a small volume of the this compound ester stock solution to the reaction buffer to achieve a final concentration suitable for spectrophotometric measurement (e.g., 1 mM). Mix quickly.
-
Monitor the absorbance: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 260 nm at regular time intervals (e.g., every minute) for a set duration.
-
Determine the endpoint: To determine the absorbance corresponding to 100% hydrolysis, a separate sample can be treated with a mild base (e.g., final concentration of 0.1 N NaOH) to rapidly hydrolyze the NHS ester. The absorbance should be measured immediately after adding the base.
-
Calculate the half-life: Plot the absorbance at 260 nm versus time. The half-life (t₁/₂) is the time it takes for the absorbance to reach 50% of the maximal absorbance (endpoint).
Protocol 2: Accelerated Stability Study of Biotinylated Antibodies
This protocol outlines a method for evaluating the stability of a biotinylated antibody under accelerated conditions to predict its long-term stability.
Materials:
-
Biotinylated antibody
-
Storage buffer (e.g., PBS)
-
Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
Method for assessing antibody integrity and function (e.g., SDS-PAGE, ELISA, Surface Plasmon Resonance)
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the biotinylated antibody in the desired storage buffer at a known concentration.
-
Storage Conditions: Place the aliquots in incubators at the selected temperatures. Include a control sample stored at the recommended long-term storage temperature (e.g., -20°C or 4°C).
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one aliquot from each temperature condition for analysis.
-
Analysis: Analyze the samples for:
-
Aggregation and Degradation: Run SDS-PAGE under reducing and non-reducing conditions to check for fragmentation or aggregation.
-
Binding Activity: Perform an ELISA or SPR analysis to determine the binding affinity of the biotinylated antibody to its target antigen and to streptavidin.
-
-
Data Evaluation: Compare the results from the elevated temperature samples to the control sample. A significant loss of activity or increase in degradation/aggregation at higher temperatures indicates potential long-term stability issues. The data can be used to estimate the shelf-life of the conjugate under normal storage conditions.[15]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for Spectrophotometric Stability Assay.
Caption: Key Factors Influencing Reagent Stability.
Caption: EGFR Signaling Pathway with Biotinylated Ligand.
Caption: Insulin Signaling Pathway with Biotinylated Ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. interchim.fr [interchim.fr]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Biotinidase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. abpbio.com [abpbio.com]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
A Head-to-Head Comparison of Crosslinkers for Protein Interaction Studies: Biotin-PEG4-NHS Ester vs. Traditional Reagents
For researchers, scientists, and drug development professionals, the accurate identification and characterization of protein-protein interactions (PPIs) are paramount for elucidating cellular pathways and discovering novel therapeutic targets. Chemical crosslinking has emerged as a powerful technique to stabilize transient or weak interactions, enabling their capture and analysis. This guide provides an objective comparison of Biotin-PEG4-NHS ester, a modern biotinylation reagent, with traditional crosslinkers such as Sulfo-SMCC and BS3, focusing on their application in studying the well-characterized interaction between the Epidermal Growth Factor Receptor (EGFR) and Growth factor receptor-bound protein 2 (Grb2).
Introduction to Crosslinking Strategies
The study of PPIs often involves affinity purification techniques like co-immunoprecipitation (co-IP) and pull-down assays. However, weak or transient interactions can be difficult to detect using these methods alone. Crosslinkers are chemical reagents that form covalent bonds between interacting proteins, effectively "freezing" the interaction and allowing for more robust analysis.
This compound ester represents a targeted approach where a "bait" protein is first biotinylated. This biotin (B1667282) tag then allows for highly specific and strong capture of the bait and its interacting partners using streptavidin-coated beads. The polyethylene (B3416737) glycol (PEG) spacer arm enhances water solubility and reduces steric hindrance.
Traditional crosslinkers , such as Sulfo-SMCC and BS3, are bifunctional reagents that directly form covalent bonds between proteins in a complex. They differ in their reactive groups, spacer arm lengths, and cleavability, offering a range of options for different experimental needs.
Performance Comparison: this compound Ester vs. Other Crosslinkers
The choice of crosslinker significantly impacts the outcome of a protein interaction study. Key performance indicators include the efficiency of interaction capture, the specificity of the captured complexes, and the potential for non-specific binding. Below is a comparative overview of this compound ester, Sulfo-SMCC, and BS3.
Key Features and Properties of Selected Crosslinkers
| Feature | This compound Ester | Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | BS3 (Bis(sulfosuccinimidyl) suberate) |
| Type | Heterobifunctional Biotinylation Reagent | Heterobifunctional Crosslinker | Homobifunctional Crosslinker |
| Reactive Groups | NHS ester (reacts with primary amines) | NHS ester (reacts with primary amines), Maleimide (reacts with sulfhydryls) | NHS ester (reacts with primary amines) |
| Spacer Arm Length | 29.0 Å | 8.3 Å | 11.4 Å |
| Water Solubility | High | High | High |
| Cleavability | Non-cleavable (standard version) | Non-cleavable | Non-cleavable |
| Mechanism of Action | Two-step: Biotinylation of bait protein followed by affinity capture. | One-step or two-step: Directly crosslinks proteins with amine and sulfhydryl groups. | One-step: Directly crosslinks proteins with primary amines. |
Experimental Data: A Case Study of the EGFR-Grb2 Interaction
To illustrate the practical differences between these crosslinking strategies, we present a hypothetical comparative analysis of the interaction between EGFR, a receptor tyrosine kinase, and the adaptor protein Grb2. Upon EGF stimulation, EGFR is phosphorylated, creating docking sites for the SH2 domain of Grb2.
Scenario: A pull-down/co-IP experiment is performed to capture the EGFR-Grb2 complex from cell lysates using three different methods:
-
This compound Ester: EGFR is biotinylated, and the complex is pulled down with streptavidin beads.
-
Sulfo-SMCC: The cell lysate is treated with Sulfo-SMCC to crosslink EGFR and Grb2 before immunoprecipitation of EGFR.
-
BS3: The cell lysate is treated with BS3 to crosslink EGFR and Grb2 before immunoprecipitation of EGFR.
The yield and purity of the captured Grb2 are then quantified by western blotting and densitometry.
Quantitative Comparison of EGFR-Grb2 Pull-Down Efficiency
| Method | Relative Yield of Grb2 (Normalized to this compound) | Signal-to-Noise Ratio | Potential for Non-specific Binding |
| This compound Ester | 1.00 | High | Low (due to high specificity of biotin-streptavidin interaction) |
| Sulfo-SMCC | 0.75 | Moderate | Moderate (can crosslink other proteins in the vicinity) |
| BS3 | 0.60 | Moderate | Moderate to High (less specific targeting than Sulfo-SMCC) |
Note: This data is illustrative and intended to highlight the expected relative performance based on the properties of the crosslinkers. Actual results may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for studying the EGFR-Grb2 interaction using each of the discussed crosslinkers are provided below.
Protocol 1: Pull-Down Assay using this compound Ester
Objective: To capture the Grb2 protein interacting with biotinylated EGFR.
Materials:
-
Cells expressing EGFR and Grb2 (e.g., A431 cells)
-
Epidermal Growth Factor (EGF)
-
This compound Ester
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Culture and Stimulation: Culture cells to 80-90% confluency. Stimulate with EGF (e.g., 100 ng/mL for 10 minutes) to induce EGFR phosphorylation and Grb2 binding.
-
Biotinylation of Bait Protein (EGFR):
-
Wash cells with ice-cold PBS.
-
Incubate cells with this compound ester solution in PBS (e.g., 1 mM) for 30 minutes at 4°C.
-
Quench the reaction with a primary amine-containing buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Pull-Down:
-
Incubate the cell lysate with pre-washed streptavidin magnetic beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by SDS-PAGE and western blotting using antibodies against Grb2 and EGFR.
-
Protocol 2: Co-Immunoprecipitation using Sulfo-SMCC Crosslinker
Objective: To stabilize the EGFR-Grb2 interaction using Sulfo-SMCC for co-immunoprecipitation.
Materials:
-
Cells expressing EGFR and Grb2
-
EGF
-
Sulfo-SMCC
-
Lysis buffer
-
Anti-EGFR antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Culture and Stimulation: As described in Protocol 1.
-
Crosslinking:
-
Wash cells with ice-cold PBS.
-
Add Sulfo-SMCC solution in PBS (e.g., 1 mM) to the cells and incubate for 30 minutes at room temperature.
-
Quench the reaction with a primary amine-containing buffer.
-
-
Cell Lysis: As described in Protocol 1.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-EGFR antibody for 2-4 hours at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads three times with wash buffer.
-
-
Elution and Analysis: As described in Protocol 1.
Protocol 3: Co-Immunoprecipitation using BS3 Crosslinker
Objective: To stabilize the EGFR-Grb2 interaction using BS3 for co-immunoprecipitation.
Materials:
-
Cells expressing EGFR and Grb2
-
EGF
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Lysis buffer
-
Anti-EGFR antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Culture and Stimulation: As described in Protocol 1.
-
Crosslinking:
-
Wash cells with ice-cold PBS.
-
Add BS3 solution in PBS (e.g., 2 mM) to the cells and incubate for 30 minutes on ice.
-
Quench the reaction with a primary amine-containing buffer.
-
-
Cell Lysis: As described in Protocol 1.
-
Immunoprecipitation: As described in Protocol 2.
-
Elution and Analysis: As described in Protocol 1.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental logic and the biological context, the following diagrams illustrate the pull-down workflow and the EGFR signaling pathway.
Caption: Comparative experimental workflows for protein interaction studies.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Biotin-PEG4-NHS
Ensuring the safe and compliant disposal of laboratory reagents is a cornerstone of responsible research. For scientists and professionals in drug development, the proper handling of specialized chemicals like Biotin-PEG4-NHS is paramount for personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, fostering a secure and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Although a Safety Data Sheet (SDS) from one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is best practice to treat all chemical reagents with a high degree of caution.[1]
Recommended Personal Protective Equipment (PPE):
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or contact with the powder form of the reagent.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical.[2][3] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills.[2] |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] In case of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention if irritation develops or persists.[2]
Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₅H₄₀N₄O₁₀S[4][5] |
| Molecular Weight | 588.67 g/mol [4] |
| Appearance | White to grey amorphous solid |
| Solubility | Soluble in water (10 mg/ml), DMF, and DMSO.[4][6] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light.[4] |
The N-hydroxysuccinimide (NHS) ester moiety is moisture-sensitive and readily hydrolyzes.[7][8] Therefore, any unused reconstituted reagent should be discarded and not stored for future use.[7][8]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.[2]
Step 1: Waste Segregation
Proper segregation is the foundational step in safe chemical waste management.[2]
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.[2]
-
Collect any contaminated materials, such as weigh boats, pipette tips, and disposable labware, in a designated, sealed plastic bag or container.[2] This container must be labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).[2]
-
The choice of waste container will depend on the solvent used to dissolve the compound.
-
Clearly label the container "Liquid waste containing this compound" and list all solvent components and their approximate concentrations.[2]
-
Step 2: Inactivation of Reactive NHS Ester (Optional but Recommended)
The NHS ester group is reactive towards primary amines.[4][9] While not explicitly required by all disposal procedures, inactivating the NHS ester can be a good practice to reduce its reactivity before disposal.
Experimental Protocol for Inactivation:
-
For solutions containing this compound, add a buffer containing primary amines, such as Tris or glycine, to quench the reactive NHS ester.[7]
-
Allow the mixture to incubate at room temperature for at least 30 minutes to ensure complete hydrolysis and reaction.
-
Following inactivation, collect the solution in the designated liquid waste container.
Step 3: Final Disposal
Arrange for the disposal of the segregated chemical waste through a licensed disposal company. Consult with your institution's Environmental Health and Safety (EHS) department or local waste disposal authority to ensure compliance with all national and regional regulations.[3]
Disposal Workflow
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. goldbio.com [goldbio.com]
- 5. This compound | C25H40N4O10S | CID 51340980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. lumiprobe.com [lumiprobe.com]
Personal protective equipment for handling Biotin-PEG4-NHS
Essential Safety and Handling Guide for Biotin-PEG4-NHS
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and complying with laboratory standards.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 588.67 g/mol | [1] |
| Molecular Formula | C₂₅H₄₀N₄O₁₀S | [2] |
| Purity | >95% - >97% | [3][4] |
| Appearance | White to grey amorphous solid | [4] |
| Solubility | Soluble in water (10 mg/ml), DMF (10 mg/ml), DMSO, DCM, THF, and Chloroform. | [1][3][4][5] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [1][6][7] |
| Spacer Arm Length | 29 Å | [1][8] |
Operational Plan: Safe Handling Protocol
This compound is moisture-sensitive and contains a reactive N-hydroxysuccinimide (NHS) ester.[8][9] The following step-by-step protocol ensures safe handling from receipt to use.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or signs of leakage.
-
Storage : Immediately store the container at -20°C in a desiccated, dark environment.[1][6] The product is typically shipped at ambient temperature or on blue ice but requires long-term cold storage.[3][6]
Preparation for Use
-
Acclimatization : Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[8]
-
Work Area : Conduct all handling of the solid compound and preparation of solutions in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE as detailed in the table below.
Solution Preparation
-
Reagent Handling : Use clean, dry spatulas and weigh boats for handling the solid.
-
Solvent Choice : Dissolve this compound in an appropriate anhydrous solvent such as DMSO or DMF for stock solutions, or in an amine-free buffer (e.g., PBS at pH 7-9) for immediate use in labeling reactions.[1][7] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[8][9]
-
Fresh Solutions : Prepare solutions immediately before use, as the NHS ester moiety readily hydrolyzes and becomes non-reactive.[8][9] Do not store solutions for later use. Discard any unused reconstituted reagent.[8][9]
Experimental Use
-
Reaction Conditions : The NHS ester reacts efficiently with primary amines at a pH of 7-9 to form stable amide bonds.[1]
-
Post-Reaction : After the labeling reaction is complete, remove any unreacted this compound via dialysis or gel filtration.[8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Purpose | Citations |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile). Change gloves every 30 minutes or if contaminated. | Prevents skin contact with the chemical. | [10][11][12] |
| Eye Protection | Safety goggles. A face shield should be worn with goggles if there is a risk of splashing. | Protects eyes from splashes or contact with the solid reagent. | [10][13][14] |
| Body Protection | A long-sleeved laboratory coat. A disposable gown made of a resistant material is recommended. | Provides a barrier against accidental spills and contamination. | [10][14][15] |
| Respiratory Protection | Not generally required if handled in a fume hood. Use a NIOSH-certified respirator for large spills or if working outside a fume hood. | Minimizes the risk of inhalation. | [13][16] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste :
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.[10]
-
Collect all contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed plastic bag or container labeled "Solid waste contaminated with this compound".[10]
-
-
Liquid Waste :
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).[10]
-
Clearly label the container "Liquid waste containing this compound" and list all solvent components and their approximate concentrations.[10]
-
Disposal Procedure
-
Hazardous Waste : Treat all this compound waste as hazardous chemical waste.[10]
-
Professional Disposal : Arrange for disposal through a licensed disposal company, in accordance with local, state, and federal regulations.[11] Do not dispose of this chemical down the drain or in regular solid waste.[10]
-
Spill Cleanup : In case of a spill, absorb liquids with an inert material (e.g., sand or vermiculite) and sweep up solids, minimizing dust generation.[11][17] Place the cleanup materials in a sealed container for disposal.
Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound | C25H40N4O10S | CID 51340980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 459426-22-3) | Abcam [abcam.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. This compound Ester, CAS 459426-22-3 | AxisPharm [axispharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. pppmag.com [pppmag.com]
- 13. Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800 [bluethundertechnologies.com]
- 14. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 15. 1.4 Personal Protective Equipment [nipcm.hps.scot.nhs.uk]
- 16. gerpac.eu [gerpac.eu]
- 17. jenkemusa.com [jenkemusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
